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  • Product: (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
  • CAS: 2226181-73-1

Core Science & Biosynthesis

Foundational

Chemical properties of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol Abstract This technical guide provides a comprehensive overview of the chemical properties, synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The strategic introduction of an iodine atom and a hydroxymethyl group to the pyrazole scaffold offers a versatile platform for the synthesis of complex molecular architectures, particularly through modern cross-coupling methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical and biological properties.[2] Iodinated pyrazoles, in particular, are highly valued as synthetic intermediates.[5][7] The carbon-iodine bond serves as a reactive handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a strategically designed molecule that combines three key functional elements:

  • An N-propyl group, which can influence lipophilicity and metabolic stability.

  • A C3-iodo substituent, providing a reactive site for further molecular elaboration.

  • A C5-hydroxymethyl group, which can act as a hydrogen bond donor/acceptor, a point of attachment for prodrug strategies, or be further oxidized to an aldehyde or carboxylic acid.

This guide will delineate the anticipated chemical properties of this compound, a robust synthetic pathway, and its potential as a building block in the development of novel therapeutics.

Physicochemical and Predicted Properties

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C₇H₁₁IN₂OBased on its chemical structure.
Molecular Weight 266.08 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidMany pyrazole derivatives are solids at room temperature.[2]
Melting Point 80-100 °CBased on similar compounds like 3-Iodo-5-methyl-1H-pyrazole (m.p. 96.8 °C).
Boiling Point > 250 °CHigh due to the presence of the polar hydroxyl group and iodine atom.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The N-propyl group increases lipophilicity, while the hydroxyl and pyrazole nitrogens provide some polarity.
pKa (acidic) ~13-14The N-H proton of the pyrazole ring is weakly acidic.
pKa (basic) ~1-2The pyrazole ring is weakly basic.
LogP 1.5 - 2.5Estimated based on the contributions of the propyl, iodo, and hydroxymethyl groups.

Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol: A Proposed Route

The synthesis of the target compound can be approached through a logical, multi-step sequence starting from readily available materials. The proposed pathway involves the construction of the pyrazole core, followed by functional group manipulations.

Overall Synthetic Workflow

The proposed synthesis is a three-step process:

  • Step 1: Pyrazole Ring Formation: Condensation of a β-ketoester with propylhydrazine to form the N-propyl pyrazolone.

  • Step 2: Iodination: Introduction of the iodine atom at the C3 position of the pyrazole ring.

  • Step 3: Reduction: Conversion of the ester group at the C5 position to the desired primary alcohol.

Synthetic Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Reduction A Ethyl 4,4,4-trifluoroacetoacetate C 1-Propyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one A->C B Propylhydrazine B->C E 3-Iodo-1-propyl-5-(trifluoromethyl)-1H-pyrazole C->E D N-Iodosuccinimide (NIS) D->E G (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol E->G F Lithium Aluminum Hydride (LiAlH4) F->G

Caption: Proposed synthetic workflow for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Propyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

  • Rationale: The condensation of a β-dicarbonyl compound with a hydrazine is a classic and efficient method for constructing the pyrazole ring.[6][8] The use of a trifluoromethyl-β-ketoester directs the regioselectivity of the cyclization.

  • Protocol:

    • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (5 mL/mmol), add propylhydrazine (1.1 eq).

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired pyrazolone.

Step 2: Synthesis of 3-Iodo-1-propyl-5-(trifluoromethyl)-1H-pyrazole

  • Rationale: Direct iodination of the pyrazole ring can be achieved using various electrophilic iodinating agents. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation.[7]

  • Protocol:

    • Dissolve the 1-propyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

    • Add N-Iodosuccinimide (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Step 3: Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

  • Rationale: The trifluoromethyl group can be converted to a hydroxymethyl group via reduction. While this is a challenging transformation, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be effective. A more common approach would be to start with a C5-ester, which is readily reduced. For the purpose of this guide, we will assume the reduction of a precursor aldehyde, which could be obtained from the trifluoromethyl group or synthesized directly. A more practical alternative would be the reduction of a corresponding pyrazole-5-carbaldehyde.[9]

  • Protocol (assuming a precursor aldehyde):

    • Dissolve 3-iodo-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Chemical Reactivity and Applications in Drug Discovery

The title compound is a versatile building block with two primary points for further chemical modification: the C3-iodo group and the C5-hydroxymethyl group.

Reactivity of the C-I Bond

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of cross-coupling reactions.

Reactivity_CI_Bond A (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E Aryl-substituted pyrazole B->E F Alkynyl-substituted pyrazole C->F G Amino-substituted pyrazole D->G

Caption: Key cross-coupling reactions of the C-I bond.

These reactions allow for the introduction of diverse substituents, which is a key strategy in structure-activity relationship (SAR) studies during lead optimization.

Reactivity of the Hydroxymethyl Group

The primary alcohol at the C5 position can undergo several transformations:

  • Oxidation: Oxidation to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄). These functional groups are precursors for amide bond formation, reductive amination, and other important synthetic transformations.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modify the compound's pharmacokinetic properties or to introduce linkers for bioconjugation.

  • Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) allows for subsequent nucleophilic substitution to introduce a variety of other functional groups.

Potential Applications in Medicinal Chemistry

Given the prevalence of the pyrazole scaffold in approved drugs, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a promising starting point for the development of new therapeutic agents. Potential therapeutic areas include:

  • Oncology: Many pyrazole-containing compounds exhibit anticancer activity by targeting various kinases and signaling pathways.[4][10]

  • Inflammation and Pain: The pyrazole core is found in well-known anti-inflammatory drugs.

  • Infectious Diseases: Functionalized pyrazoles have shown promising antibacterial and antifungal activities.[5]

Conclusion

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol represents a highly valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its strategic functionalization provides multiple avenues for the creation of diverse chemical libraries. The synthetic route proposed in this guide is based on established and reliable chemical transformations. The predictable reactivity of this compound makes it an ideal candidate for incorporation into drug discovery programs, offering the potential to generate novel molecules with significant therapeutic promise.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF - ResearchG
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Review On Pyrazole An Its Deriv
  • Synthesis of Pyrazole Deriv
  • Synthesis of Pyrazolone Derivatives and their Biological Activities - Oriental Journal of Chemistry. (URL: )
  • Some iodinated pyrazole derivatives - Journal of the Chemical Society C - RSC Publishing. (URL: )
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: )
  • 1H-Pyrazole-1-methanol, 3-iodo- 1305323-57-2 wiki - Guidechem. (URL: )
  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem - NIH. (URL: )
  • 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 - MilliporeSigma. (URL: )
  • 3-Iodo-5-methyl-1H-pyrazole Properties - EPA. (URL: )
  • 3036982-09-6 | 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole | ChemScene. (URL: )
  • 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 - Sigma-Aldrich. (URL: )
  • Arabian Journal of Chemistry. (URL: )
  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radi
  • (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol | ChemScene. (URL: )
  • 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde - ChemScene. (URL: )
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (URL: _)
  • (3-methyl-1H-pyrazol-5-yl)methanol - Sigma-Aldrich. (URL: )
  • (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol | ChemScene. (URL: )
  • Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors - PubMed. (URL: )
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC. (URL: )
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methylamine. (URL: )
  • 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich - MilliporeSigma. (URL: )
  • (PDF)
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. (URL: )
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (URL: )
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed. (URL: )

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Exploratory

Strategic Utilization of Pyrazole-5-Methanol Building Blocks in Medicinal Chemistry: A Technical Guide

Executive Summary In contemporary drug discovery, nitrogen-containing heterocycles form the structural backbone of modern pharmaceutical chemistry. Among these, the pyrazole ring stands out as a highly privileged azahete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, nitrogen-containing heterocycles form the structural backbone of modern pharmaceutical chemistry. Among these, the pyrazole ring stands out as a highly privileged azaheterocycle. Over 50 pyrazole-containing synthetic medicines are currently on the global market, with more than 30 approved by the US FDA since 2011 alone[1]. The scaffold's versatility spans multiple therapeutic areas, from anti-inflammatory agents (celecoxib) to oncology (crizotinib, ruxolitinib) and rare genetic disorders (berotralstat)[2].

As a Senior Application Scientist, I have observed that while the pyrazole core provides essential hydrogen-bonding interactions and metabolic stability, it is the strategic functionalization of the ring that dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. Specifically, pyrazole-5-methanol (5-hydroxymethylpyrazole) building blocks have emerged as critical intermediates. The 5-hydroxymethyl moiety serves as a highly versatile synthetic handle, allowing for rapid late-stage functionalization (LSF) while maintaining the rigid, flat geometry required for shape complementarity in target binding pockets[3].

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and strategic workflows for synthesizing and utilizing pyrazole-5-methanol derivatives in drug development.

Mechanistic Rationale: Why Pyrazole-5-Methanol?

The selection of a pyrazole-5-methanol building block is rarely arbitrary; it is driven by precise physicochemical and synthetic requirements:

  • Tautomeric Equilibrium & Vectorial Projection: Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium between the 1H

    • and 2H -isomers[3]. By locking the tautomer via N1 -alkylation or arylation, the 5-position is fixed adjacent to the substituted nitrogen. A hydroxymethyl group at this C5 position projects functional groups at a distinct vector compared to the C3 or C4 positions, often exploiting unique steric pockets in kinase hinge regions.
  • Pseudo-Benzylic Reactivity: The hydroxymethyl group at the 5-position exhibits reactivity analogous to a benzylic alcohol. The electron-rich nature of the pyrazole ring stabilizes adjacent carbocations or radicals, making the 5-methanol group highly susceptible to mild oxidation, halogenation, and etherification without disrupting the heteroaromatic core.

  • Metabolic Shielding: Unsubstituted N−H pyrazoles frequently undergo rapid Phase II metabolism (glucuronidation)[3]. Utilizing an N1 -substituted pyrazole-5-methanol not only blocks this metabolic liability but also provides a steric shield against oxidative degradation by CYP450 enzymes at the adjacent N -alkyl group.

Regioselective Synthesis Workflows

The primary challenge in pyrazole synthesis is regiocontrol. Classical cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines typically yields a mixture of 1,3- and 1,5-disubstituted isomers[4]. To overcome this, modern workflows utilize kinetically controlled conditions or transition-metal catalysis.

Synthesis_Workflow Start Substituted Hydrazine + 1,3-Dicarbonyl Equivalent Condensation Cyclocondensation (EtOH, AcOH cat.) Start->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Regio1 1,5-Disubstituted Pyrazole (Kinetic Product) Intermediate->Regio1 Regioselective Control Regio2 1,3-Disubstituted Pyrazole (Thermodynamic Product) Intermediate->Regio2 Purification Chromatographic Separation & LC-MS Validation Regio1->Purification Regio2->Purification

Fig 1. Regioselective cyclocondensation workflow for pyrazole building blocks.

Quantitative Comparison of Synthetic Routes

To guide route selection, Table 1 summarizes the efficiency and mechanistic advantages of standard pyrazole synthesis methodologies.

Table 1: Comparison of Synthesis Routes for Pyrazole-5-Methanols

Synthetic ApproachReagents / CatalystPrimary RegioisomerYield RangeMechanistic Advantage
Classical Cyclocondensation Hydrazine + 1,3-DiketoneMixed (1,3 and 1,5)60–85%Highly scalable; cost-effective for early screening.
CuI-Mediated Cyclization Alkynic Hydrazones + CuI1,5-Disubstituted70–90%Excellent regiocontrol; tolerates sensitive functional groups[4].
Directed Lithiation 1-Alkylpyrazole + n -BuLi + DMF1,5-Disubstituted50–75%Direct functionalization of pre-formed commercial cores.
Bifunctional Synthon Approach Dialdehydes / Diacid Chlorides3,5-Bifunctionalized40–65%Avoids toxic hydrazines; ideal for macrocycle precursors[5].

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity reproduction in a medicinal chemistry setting.

Protocol A: Regioselective Synthesis of 1-Aryl-5-(hydroxymethyl)pyrazole

Mechanistic Causality: We utilize a protected 1,3-dicarbonyl equivalent (e.g., an acetal) to ensure the hydrazine attacks the more electrophilic center first. Running the reaction in ethanol with catalytic acetic acid promotes hydrazone formation while preventing premature, unselective cyclization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol) of arylhydrazine hydrochloride in 50 mL of anhydrous ethanol.

  • Activation: Add 1.1 equivalents of N,N -diisopropylethylamine (DIPEA) to liberate the free hydrazine. Causality: DIPEA is non-nucleophilic, preventing unwanted side reactions with the electrophile.

  • Condensation: Dropwise add 1.05 equivalents of 4,4-dimethoxy-2-butanone. Stir at room temperature for 2 hours to form the hydrazone intermediate.

  • Cyclization: Add 0.5 mL of glacial acetic acid and heat the mixture to reflux (78 °C) for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is self-validated when the intermediate hydrazone mass disappears, and the M+H peak corresponding to the cyclized pyrazole ester emerges at >95% purity.

  • Reduction: Isolate the pyrazole ester, dissolve in anhydrous THF at 0 °C, and add 1.2 equivalents of LiAlH4​ . Stir for 1 hour.

  • Quench & Isolate: Carefully quench with the Fieser method ( x mL water, x mL 15% NaOH, 3x mL water). Filter the granular aluminum salts and concentrate the filtrate to yield the pure pyrazole-5-methanol.

Protocol B: Mild Oxidation to Pyrazole-5-Carboxaldehyde

Mechanistic Causality: Manganese dioxide ( MnO2​ ) is selected over Jones reagent or KMnO4​ because it selectively oxidizes allylic and pseudo-benzylic alcohols (like the 5-methanol group) to aldehydes without over-oxidizing them to carboxylic acids[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of pyrazole-5-methanol in 30 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Add 10.0 equivalents (50 mmol) of activated MnO2​ . Causality: A large excess of MnO2​ is required because the reaction occurs on the solid surface of the reagent.

  • Agitation: Stir vigorously at room temperature for 16 hours.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The reaction is complete when the polar alcohol spot ( Rf​≈0.2 ) is entirely replaced by the less polar aldehyde spot ( Rf​≈0.6 ).

  • Purification: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the pad with 50 mL of EtOAc.

  • Final Validation: Concentrate the filtrate. The protocol is self-validated by 1H NMR, which must show the disappearance of the −CH2​OH doublet/triplet and the appearance of a sharp aldehyde proton singlet at δ 9.8–10.2 ppm.

Late-Stage Functionalization (LSF) Pathways

Once the pyrazole-5-methanol core is synthesized, it serves as a divergence point for library generation. The diagram below illustrates the primary LSF pathways utilized to optimize target binding and pharmacokinetic properties.

LSF_Pathways Core Pyrazole-5-Methanol (Core Scaffold) Ox Oxidation (MnO2) Core->Ox Hal Halogenation (SOCl2) Core->Hal Ether Etherification (NaH, R-X) Core->Ether Aldehyde Pyrazole-5-Carboxaldehyde (Reductive Amination) Ox->Aldehyde AlkylHalide 5-(Chloromethyl)pyrazole (S_N2 Substitution) Hal->AlkylHalide Alkoxymethyl 5-(Alkoxymethyl)pyrazole (Lipophilic Handle) Ether->Alkoxymethyl

Fig 2. Divergent late-stage functionalization pathways of pyrazole-5-methanol.

Clinical Context of Pyrazole Derivatives

To underscore the clinical relevance of these functionalization pathways, Table 2 highlights representative FDA-approved drugs that rely on specific substitution patterns around the pyrazole core to achieve target selectivity[1],[2].

Table 2: Representative FDA-Approved Pyrazole Drugs

Drug NameTargetPrimary IndicationPyrazole Substitution Pattern
Celecoxib COX-2Rheumatoid Arthritis1,5-diaryl-3-trifluoromethyl
Ruxolitinib JAK1 / JAK2Myelofibrosis1-alkyl-3-aryl
Sildenafil PDE5Erectile Dysfunction1-methyl-3-propyl-4-aryl
Berotralstat Plasma KallikreinHereditary Angioedema1-alkyl-3,4,5-trisubstituted

Conclusion

The pyrazole-5-methanol building block is a cornerstone of modern medicinal chemistry. By mastering the regioselective synthesis of the core and exploiting the pseudo-benzylic reactivity of the 5-hydroxymethyl group, researchers can rapidly generate diverse, drug-like chemical libraries. The self-validating protocols provided herein ensure that these transformations are reproducible, scalable, and directly applicable to target-directed drug discovery campaigns.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances (National Institutes of Health / PMC) URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: Molecular Diversity (PubMed) URL: [Link]

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Technical Whitepaper: (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the pyrazole core serves as a privileged scaffold due to its favorable physicochemical properties and ability to mimic various hydrogen-bonding networks. (3-io...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrazole core serves as a privileged scaffold due to its favorable physicochemical properties and ability to mimic various hydrogen-bonding networks. (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a highly functionalized, versatile building block utilized in advanced screening libraries 1. Its strategic substitution pattern provides orthogonal reactivity vectors: a C3-iodine primed for transition-metal catalysis, a C5-hydroxymethyl group for derivatization, and an N1-propyl chain that acts as a defined lipophilic domain for probing hydrophobic binding pockets in targets such as αV integrins 2.

Chemical Identifiers & Physical Properties

To ensure precise tracking across chemical inventories and electronic lab notebooks (ELNs), the quantitative and structural identifiers for this compound are summarized below 3.

PropertyValue
IUPAC Name (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
CAS Registry Number 2226181-73-1
Molecular Formula C₇H₁₁IN₂O
Molecular Weight 266.08 g/mol
SMILES String CCCn1nc(I)cc1CO
Compound Class Halogenated Heterocycle / Screening Compound

Mechanistic Reactivity & Downstream Applications

The architectural design of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is intentionally modular.

  • C3-Iodine (The Cross-Coupling Handle): The carbon-iodine bond at the 3-position is highly polarized and reactive toward oxidative addition by Pd(0) species. This allows for rapid elaboration via Suzuki-Miyaura, Sonogashira, or Stille cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyne substituents.

  • C5-Hydroxymethyl (The Derivatization Point): The primary alcohol can be selectively oxidized to an aldehyde (using MnO₂) or a carboxylic acid, facilitating subsequent reductive aminations or amide couplings. Alternatively, conversion to a mesylate allows for nucleophilic displacement.

  • N1-Propyl (The Lipophilic Vector): The propyl chain restricts the annular tautomerism of the pyrazole ring, locking the compound into a single defined tautomeric state. This is critical for maintaining consistent structure-activity relationships (SAR) during biological screening.

Reactivity Core (3-iodo-1-propyl-1H -pyrazol-5-yl)methanol Suzuki C3-Aryl/Alkyl Pyrazoles (Cross-Coupling) Core->Suzuki Pd Catalyst, Boronic Acids Targets C3-Iodine Oxidation Pyrazole-5-carbaldehydes (Oxidation) Core->Oxidation MnO2 or Dess-Martin Targets C5-Alcohol Ether C5-Ether/Amine Derivatives (Nucleophilic Substitution) Core->Ether MsCl/Et3N, then Nu- Targets C5-Alcohol

Divergent downstream functionalization pathways leveraging the C3-iodo and C5-methanol groups.

Synthetic Workflow & Experimental Protocols

The synthesis of this specific scaffold requires careful orchestration of reaction conditions to prevent unwanted side reactions, such as ester hydrolysis or reductive deiodination.

Workflow A Ethyl 5-amino-1H-pyrazole -3-carboxylate B Ethyl 3-iodo-1H-pyrazole -5-carboxylate A->B CH2I2, t-BuONO Non-aqueous Sandmeyer C Ethyl 3-iodo-1-propyl-1H -pyrazole-5-carboxylate B->C PrI, K2CO3 N-Alkylation D (3-iodo-1-propyl-1H -pyrazol-5-yl)methanol C->D LiAlH4, THF Ester Reduction

Synthetic route for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol from pyrazole precursors.

Protocol 1: Non-Aqueous Diazotization and Iodination

Causality: Traditional Sandmeyer reactions utilize aqueous NaNO₂/HCl, which often leads to the hydrolysis of sensitive ester groups. By employing a non-aqueous radical iodination using tert-butyl nitrite and diiodomethane, the ethyl ester remains fully intact 2.

  • Dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add diiodomethane (1.75 eq) to the stirred solution.

  • Dropwise add tert-butyl nitrite (1.5 eq). Note: The reaction proceeds via a diazonium intermediate; controlled gas evolution (N₂) will occur.

  • Stir at room temperature for 14 hours.

  • Concentrate under reduced pressure and purify via flash chromatography to isolate ethyl 3-iodo-1H-pyrazole-5-carboxylate.

Protocol 2: Regioselective N-Alkylation

Causality: Pyrazoles exhibit annular tautomerism. Deprotonation yields a pyrazolide anion with electron density distributed across both nitrogens. Alkylation intrinsically produces a mixture of 1,3- and 1,5-disubstituted regioisomers. Mild basic conditions are chosen to drive the reaction without saponifying the ester.

  • Dissolve ethyl 3-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous K₂CO₃ (2.0 eq) and 1-iodopropane (1.2 eq).

  • Heat the suspension to 60°C and monitor via LCMS until the starting material is consumed.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Separate the desired 1-propyl-3-iodo isomer from the 1-propyl-5-iodo byproduct using silica gel chromatography.

Protocol 3: Chemoselective Ester Reduction

Causality: Lithium aluminum hydride (LiAlH₄) is selected for the robust reduction of the ester to a primary alcohol. Strict temperature control (-78°C) is critical to prevent the reductive deiodination of the C3-iodo group, which is a common failure mode when reducing halogenated heterocycles.

  • Dissolve the isolated ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Slowly add a 1M solution of LiAlH₄ in THF (1.1 eq).

  • Stir for 2 hours, allowing the temperature to gradually rise to 0°C.

  • Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular solid.

  • Filter through a Celite pad, concentrate the filtrate, and purify to yield (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized building block, the following self-validating checks must be integrated into the workflow:

  • Regiochemical Validation via 2D NMR: The primary failure mode in this synthesis is the incorrect assignment of the N-alkylation regioisomer. A 2D NOESY NMR experiment is mandatory. In the desired 1,3,5-isomer, the N-propyl α-protons will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the C4-aromatic proton, but no interaction with the C5-substituent protons.

  • Chemoselectivity Validation via LCMS: During the LiAlH₄ reduction step, high-resolution LCMS must be used to confirm the preservation of the isotopic mass characteristic of the iodine atom. The presence of the [M+H]⁺ peak at m/z 267.08 confirms that reductive deiodination has been successfully avoided.

References

  • Product Index - AA Blocks Source: AA Blocks URL:[Link]

  • US20210188847A1 - 3-substituted propionic acids as alpha v integrin inhibitors Source: Google Patents URL

Sources

Exploratory

The Strategic Role of the 3-Iodo Pyrazole Moiety in Medicinal Chemistry and Drug Discovery

Executive Summary The pyrazole ring is a privileged heterocycle in medicinal chemistry, frequently embedded in pharmaceuticals due to its favorable physicochemical properties and target-binding capabilities. The introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocycle in medicinal chemistry, frequently embedded in pharmaceuticals due to its favorable physicochemical properties and target-binding capabilities. The introduction of an iodine atom at the C3 position transforms this scaffold into a highly versatile building block. The 3-iodo pyrazole moiety serves a dual, highly strategic purpose: it functions as a potent halogen-bond donor for mapping protein interaction sites in fragment-based drug discovery (FBDD), and it acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical analysis of the mechanistic binding properties, synthetic versatility, and self-validating experimental protocols associated with 3-iodopyrazole derivatives.

Mechanistic Role in Target Binding: Halogen Bonding

In modern drug design, 3-iodopyrazoles are frequently deployed as "FragLites"—minimal, halogenated fragments designed to map productive pharmacophore doublets within protein binding sites 1.

The heavy iodine atom is highly polarizable, leading to an anisotropic distribution of electron density. This creates a localized region of positive electrostatic potential at the outermost surface of the halogen, known as the σ -hole . This σ -hole can engage in highly directional, non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls), known as halogen bonding (X-bonding).

For example, in the hinge region of Cyclin-Dependent Kinase 2 (CDK2), the 3-iodopyrazole scaffold exhibits a dual-binding modality. The pyrazole nitrogen atoms engage in standard hydrogen bonding with the backbone of Leu83 and Glu81, while the C3-iodine atom acts as a halogen bond donor, effectively anchoring the fragment deep within the ATP-binding pocket 1.

G cluster_ligand 3-Iodopyrazole Moiety cluster_protein CDK2 Hinge Region Iodine C3-Iodine (Sigma Hole) Leu83_CO Leu83 Carbonyl (H-Bond Acceptor) Iodine->Leu83_CO Halogen Bond NH_Group Pyrazole N-H (H-Bond Donor) Glu81_CO Glu81 Carbonyl (H-Bond Acceptor) NH_Group->Glu81_CO Hydrogen Bond N_Atom Pyrazole N (H-Bond Acceptor) Leu83_NH Leu83 N-H (H-Bond Donor) Leu83_NH->N_Atom Hydrogen Bond

Caption: Pharmacophore doublet mapping of 3-iodopyrazole interacting with the CDK2 hinge region.

Synthetic Versatility & Cross-Coupling Strategies

Beyond target binding, the C3-iodo group is an exceptional electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by low-valent transition metals, allowing for the rapid construction of C-C, C-N, and C-P bonds 2.

However, pyrazoles readily form stable complexes with transition metals. If the N-H bond is left unprotected, the pyrazole will coordinate with and poison the palladium or copper catalysts. Therefore, N-protection (e.g., using an ethoxyethyl or oxetanyl group) is a mandatory prerequisite for successful cross-coupling 3.

Quantitative Yields of Key Transformations

The table below summarizes the efficiency of various cross-coupling methodologies applied to the 3-iodopyrazole scaffold, demonstrating its broad utility in library generation.

SubstrateReaction TypeCoupling PartnerCatalyst SystemYield (%)Ref
1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleSonogashiraPhenylacetylenePd(PPh3)2Cl2 / CuI~70-85%3
N-benzyl-3-iodopyrazoleC-P Cross-CouplingHP(O)(OEt)2Pd/Ni micellar aq.70-91%4
1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleSonogashiraPhenylacetylenePd(PPh3)2Cl2 / CuI58%3
3-iodo-1-(oxetan-3-yl)-1H-pyrazoleSuzuki-MiyauraOrganoboronPd cat. / BaseHigh2

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the following protocols detail the critical steps for functionalizing the 3-iodopyrazole moiety, emphasizing the causality behind each experimental condition.

Protocol A: Regiocontrolled N-Protection of 3-Iodo-1H-pyrazole

Objective: Mask the N-H bond to prevent catalyst poisoning during downstream coupling.

  • Solvent & Reagent Preparation: Dissolve 3-iodo-1H-pyrazole in anhydrous dichloromethane (DCM) and add a catalytic amount of trifluoroacetic acid (TFA). Causality: Anhydrous conditions prevent the hydrolysis of the protecting group. TFA acts as a Brønsted acid to protonate ethyl vinyl ether, generating a highly electrophilic oxocarbenium ion necessary for nucleophilic attack by the pyrazole nitrogen.

  • Controlled Addition: Add ethyl vinyl ether portionwise while strictly maintaining the internal reaction temperature between 28 °C and 33 °C. Causality: The addition to the N-H bond is highly exothermic. Maintaining this specific temperature window prevents thermal runaway while ensuring the activation energy is met. Temperatures above 33 °C can lead to loss of control, whereas lower temperatures promote the migration of the ethoxyethyl (EtOEt) protecting group to undesired isomeric positions 3.

  • Quenching & Validation: Quench the reaction with an aqueous base (e.g., NaHCO3) and monitor via GC-MS. Validation: Neutralization halts the acid-catalyzed migration of the EtOEt group. The appearance of a distinct mass shift in GC-MS confirms successful N1-protection, yielding 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Protocol B: Sonogashira Cross-Coupling of the Protected Scaffold

Objective: Form a C-C bond at the C3 position via alkyne coupling.

  • System Degassing: Dissolve 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole in triethylamine (Et3N) and thoroughly degas the system using freeze-pump-thaw cycles or argon sparging. Causality: Oxygen is detrimental to the reaction; it oxidizes the Pd(0) active catalyst species to inactive Pd(II) and promotes the unwanted Glaser homocoupling of the alkyne partner. Et3N serves a dual purpose as both the solvent and the base required to neutralize the hydroiodic acid generated during the catalytic cycle.

  • Catalyst Introduction: Add Pd(PPh3)2Cl2 and CuI under an inert atmosphere. Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate is crucial for facilitating the transmetalation step with the Pd-aryl complex.

  • Alkyne Addition & Heating: Add phenylacetylene dropwise and heat the mixture. Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, further suppressing Glaser homocoupling. Heating provides the necessary energy to drive the oxidative addition of the highly stable C3-I bond to the Pd(0) center 3.

Workflow SM 3-Iodo-1H-pyrazole (Starting Material) Protect N-Protection (Ethyl Vinyl Ether) Temp: 28-33°C SM->Protect Prevents metal coordination Int 1-(1-ethoxyethyl)- 3-iodo-1H-pyrazole Protect->Int Coupling Sonogashira Coupling (Pd/CuI Catalysis) Int->Coupling C-C Bond Formation Prod 3-Alkynyl-1H-pyrazole (Functionalized Scaffold) Coupling->Prod Deprotection (Acidic)

Caption: Step-by-step synthetic workflow for the functionalization of 3-iodo-1H-pyrazole.

Emerging Applications: C-P Bond Formation

Recent advancements have expanded the utility of 3-iodopyrazoles beyond traditional C-C bond formation. Isosteric replacement of hydrolytically labile P-O bonds with metabolically stable C-P bonds is a major frontier in antiviral and anticancer drug development.

Using multimetallic Pd- and Ni-catalyzed cross-coupling under aqueous micellar conditions, researchers have successfully coupled N-protected 3-iodopyrazoles with phosphonates (e.g., HP(O)(OEt)2​ ) in high yields (70–91%) 4. This methodology bypasses the need for harsh organic solvents like DMF, offering a greener route to synthesize highly soluble, pharmacokinetically optimized pyrazole-phosphonate hybrids.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.[Link]

  • FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment. SciSpace.[Link]

  • Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions. Green Chemistry (RSC Publishing).[Link]

Sources

Foundational

Calculated LogP and Physicochemical Profiling of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern fragment-based drug discovery (FBDD) and lead op...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the physicochemical profile of a molecular building block dictates its utility. (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1) is a highly versatile, functionalized pyrazole scaffold[1]. Its structural anatomy features a reactive iodo group prime for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), an aliphatic propyl chain for hydrophobic pocket probing, and a hydroxymethyl group that provides critical aqueous solubility.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. We will deconstruct the causality behind its calculated physicochemical properties—specifically its partition coefficient (LogP)—and outline a self-validating experimental protocol for empirical verification.

Structural Anatomy & Theoretical Physicochemical Data

To predict the pharmacokinetic behavior (ADME) of a compound, we must first isolate the thermodynamic contributions of its functional groups. The interplay between lipophilicity and polarity in (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is carefully balanced:

  • The Iodo Group (C3 position): Halogens increase lipophilicity due to their large, polarizable electron clouds which disrupt water hydrogen-bonding networks. Iodine, being the heaviest stable halogen, significantly drives the molecule into the lipid phase and acts as a potent halogen-bond donor.

  • The Propyl Group (N1 position): This short aliphatic chain provides a flexible, hydrophobic spacer (contributing ~1.5 to the overall LogP) that enhances membrane permeability without excessively inflating the molecular weight.

  • The Hydroxymethyl Group (C5 position): This moiety acts as the hydrophilic counterbalance. By providing both a hydrogen bond donor (HBD) and acceptor (HBA), it prevents the molecule from becoming excessively "greasy," thereby maintaining favorable aqueous solubility.

Quantitative Data Summary

The following properties are calculated using consensus cheminformatics algorithms (such as ALOGPS) based on the SMILES string and topological indices[2][3].

Physicochemical ParameterCalculated ValuePharmacokinetic Implication
Molecular Formula C₇H₁₁IN₂ON/A
Molecular Weight (MW) 266.08 g/mol Highly compliant with Rule of 5 (<500 Da); ideal for FBDD.
Calculated LogP (cLogP) ~2.10Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 38.05 ŲExcellent oral bioavailability and high probability of blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors (HBD) 1Derived from the -OH group; minimizes desolvation energy penalties.
Hydrogen Bond Acceptors (HBA) 3Derived from the pyrazole nitrogens and oxygen.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

In-Depth Analysis of Calculated LogP (cLogP)

The partition coefficient (LogP) represents the ratio of a compound's concentration in a lipophilic phase (1-octanol) to an aqueous phase (water) at equilibrium. For (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, the consensus cLogP is approximately 2.10 .

Causality of the Calculation: Algorithms like ALOGPS utilize associative neural networks trained on the PHYSPROP database, relying on electrotopological state (E-state) indices[2]. The pyrazole core itself is relatively neutral in terms of lipophilicity (LogP ~0.2). The heavy iodine atom and the propyl chain push the cLogP upward, predicting a strong affinity for lipid bilayers. However, the vector of the hydroxymethyl dipole pulls the cLogP back down into the "druglike" sweet spot (LogP 1–3). This specific cLogP indicates that the compound will readily dissolve in gastrointestinal fluids while maintaining enough lipophilicity to passively diffuse across enterocyte membranes.

Experimental Workflow: Empirical LogP Validation

While cLogP is a powerful predictive tool, regulatory submissions and rigorous lead optimization require empirical validation. For compounds with a LogP between 0 and 6, the OECD Test Guideline 117 (HPLC Method) is vastly superior to the traditional OECD 107 (Shake-Flask method)[4][5].

Why HPLC? The HPLC method is a self-validating system. It requires less material, is insensitive to minor impurities (which are separated on the column), and uses a calibration curve of known standards to internally control for flow rate and mobile phase variations.

Step-by-Step Protocol (OECD 117)
  • Preparation of Reference Standards: Select 6 reference compounds with known, highly accurate LogP values spanning the expected range of the target (e.g., LogP 0.5 to 3.5).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Methanol/Water (typically 75:25 v/v). Critical Step: Buffer the aqueous phase to pH 7.4. While the pyrazole core is only weakly basic, maintaining a physiological pH ensures the molecule remains entirely in its neutral state, preventing the measurement of LogD instead of LogP.

  • Dead Time ( t0​ ) Determination: Inject an unretained marker (e.g., thiourea or formamide). The retention time of this marker establishes the column's void volume.

  • Chromatographic Analysis: Inject the reference standards followed by (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol onto a C18 reverse-phase column. Record the retention times ( tR​ ) via UV/Vis detection (typically at 254 nm for the pyrazole chromophore).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula:

    k′=t0​tR​−t0​​
  • Extrapolation: Plot logk′ versus the known logP of the reference standards to generate a linear regression curve. Map the logk′ of the target compound onto this curve to derive its empirical LogP.

Workflow Visualization

HPLC_LogP_Workflow Prep Sample & Reference Prep (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol + Calibration Standards HPLC Isocratic RP-HPLC (C18 Column, OECD 117) Prep->HPLC Detect UV/Vis Detection (Retention Time Measurement) HPLC->Detect Calc Capacity Factor (k') Calculation Detect->Calc Regress Linear Regression (Log k' vs LogP) Calc->Regress Result Extrapolated Experimental LogP Regress->Result

Figure 1: Reverse-Phase HPLC workflow for experimental LogP determination (OECD 117).

Pharmacokinetic Implications & Drug Design

The calculated data for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol reveals a pristine profile for drug discovery.

  • Lipinski's Rule of 5: The compound passes with zero violations.

  • Synthetic Utility: The true value of this molecule lies in its dual functionality. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., mesylate) for nucleophilic substitution. Simultaneously, the iodo group allows for rapid late-stage functionalization via Suzuki-Miyaura coupling to append diverse aryl or heteroaryl rings.

  • ADME Outlook: With a TPSA of 38.05 Ų and a cLogP of ~2.1, derivatives built from this scaffold are highly likely to exhibit excellent oral absorption and possess the inherent capability to cross the blood-brain barrier, making it an attractive starting point for CNS-targeted therapeutics.

References

  • Virtual Computational Chemistry Laboratory (VCCLAB) Title: On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS 2.1) URL:[Link]

  • Analytice Laboratory Expertise Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method URL:[Link]

  • ChemSafetyPro Title: n-Octanol/Water Partition Coefficient (Kow/logKow) and Testing Guidelines URL:[Link]

Sources

Exploratory

History and discovery of N-propyl substituted pyrazoles

An In-Depth Technical Guide to the History, Synthesis, and Application of N-Propyl Substituted Pyrazoles Abstract The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Application of N-Propyl Substituted Pyrazoles

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2][3] The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive exploration of N-propyl substituted pyrazoles, from the foundational discoveries of the 19th century to the sophisticated synthetic challenges and diverse pharmacological applications of today. We will delve into the persistent challenge of regioselectivity in N-alkylation, detail classical and modern synthetic protocols, and examine the structure-activity relationships that have established N-propyl pyrazoles as significant components in drug discovery pipelines for treating inflammation, cancer, and other critical diseases.[4][5]

A Historical Perspective: The Dawn of Pyrazole Chemistry

The journey into the world of pyrazoles began in 1883 with German chemist Ludwig Knorr.[6][7] His pioneering work, reacting ethyl acetoacetate with phenylhydrazine, led to the first synthesis of a pyrazolone derivative.[7] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the fundamental method for constructing the pyrazole core.[8][9] It is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[9][10] The initial discovery quickly led to the development of Antipyrine, one of the first synthetic analgesics, cementing the pyrazole scaffold's importance in medicine from its very inception.[8]

The versatility of the Knorr synthesis allows for a wide variety of substituents on the pyrazole core, making it an invaluable tool for building compound libraries for drug discovery.[9] However, as the desire to fine-tune molecular properties grew, direct modification of the pyrazole ring itself, specifically at the nitrogen atoms, became a paramount objective.

The Central Challenge of N-Alkylation: A Question of Regioselectivity

The direct alkylation of a pre-formed pyrazole ring presents a significant synthetic hurdle. An unsymmetrically substituted pyrazole possesses two non-equivalent ring nitrogen atoms, N1 and N2. Alkylation can occur at either position, often resulting in a mixture of regioisomers which can be difficult and costly to separate.[11][12][13] Achieving high regioselectivity is therefore a primary goal in the synthesis of N-substituted pyrazoles.

The outcome of the N-alkylation reaction is governed by a delicate interplay of several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent can strongly direct the reaction to the more accessible nitrogen.[11]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the respective nitrogen atoms, guiding the incoming electrophile.[11][13]

  • Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically shift the isomeric ratio. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[11] The base is equally crucial; for example, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation, while magnesium-based catalysts can favor N2-alkylation.[11]

G cluster_0 Unsymmetrical Pyrazole cluster_1 Alkylation Conditions cluster_2 Potential Products P R-Pyrazole-H Cond Propyl-X (Base, Solvent) P->Cond Reaction N1 N1-Propyl Regioisomer Cond->N1 Path A (e.g., Steric Control) N2 N2-Propyl Regioisomer Cond->N2 Path B (e.g., Electronic Control)

Figure 1: The challenge of regioselectivity in N-propylation of pyrazoles.

Synthetic Methodologies for N-Propyl Pyrazoles

The synthesis of N-propyl pyrazoles can be approached through two primary strategies: direct alkylation of a pyrazole core or construction of the ring with the N-propyl group already in place.

Strategy 1: Direct N-Alkylation of the Pyrazole Ring

This is the most common approach, involving the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on a propyl electrophile (e.g., 1-bromopropane or 1-iodopropane).

Experimental Protocol: General Procedure for Base-Mediated N-Propylation

  • Preparation: To a solution of the starting pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.5 M), add a base (1.1-1.5 eq). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Addition: Add the propylating agent (e.g., 1-bromopropane, 1.1 eq) dropwise to the reaction mixture.

  • Heating & Monitoring: Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, often a mixture of N1 and N2 isomers, is purified by column chromatography.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity (Illustrative)

Pyrazole Substituent (at C3)BaseSolventN1:N2 Ratio (Approx.)Reference Insight
MethylK₂CO₃DMSOFavors N1K₂CO₃ in DMSO is effective for regioselective N1-alkylation.[11]
PhenylNaHDMFMixtureNaH can prevent some regioisomeric byproducts but doesn't guarantee selectivity.[11]
CO₂Et (Ester)2,6-LutidineN/A20:1 (N1 favored)A weaker, non-coordinating base can significantly improve selectivity.[14]
CF₃VariesVariesTunableRegioselectivity can be controlled by tuning other substituents on the ring.[13]

Note: Data is illustrative and compiled from various sources. Exact ratios depend on specific substrates.[11][14]

Strategy 2: Knorr Cyclocondensation with Propylhydrazine

This elegant approach builds the N-propyl pyrazole in a single step by using N-propylhydrazine as a starting material. This circumvents the post-synthesis alkylation and its associated regioselectivity issues concerning the nitrogen atoms. However, if an unsymmetrical 1,3-dicarbonyl compound is used, regioselectivity issues can arise with respect to the final substitution pattern on the carbon atoms of the pyrazole ring.[9]

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Dicarbonyl 1,3-Dicarbonyl (R1, R2) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (Acid Catalyst) Propylhydrazine Propyl-NH-NH₂ Propylhydrazine->Hydrazone Condensation (Acid Catalyst) NPropylPyrazole N-Propyl Pyrazole Hydrazone->NPropylPyrazole Intramolecular Cyclization & Dehydration

Figure 2: Mechanism of the Knorr synthesis for an N-propyl pyrazole.

Experimental Protocol: Knorr Synthesis of a 1-Propyl-3,5-Disubstituted Pyrazole

  • Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol.

  • Addition: Add propylhydrazine (1.0-1.1 eq) to the solution. Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic phase, and concentrate it. Purify the crude product by column chromatography or recrystallization to yield the N-propyl pyrazole.[9]

Modern Synthetic Advances

Recent innovations are providing highly selective routes to N-alkylated pyrazoles. A notable example is the use of engineered enzymes. A two-enzyme cascade system has been developed that can perform propylation of pyrazoles with unprecedented regioselectivity (>99%), demonstrating the power of biocatalysis to solve long-standing chemical challenges.[12]

N-Propyl Pyrazoles in Drug Discovery: A Spectrum of Activity

The pyrazole scaffold is a prolific component in pharmaceuticals, known for its metabolic stability and ability to engage in various biological interactions.[1][15] The addition of an N-propyl group fine-tunes properties like lipophilicity, steric profile, and metabolic stability, directly impacting a compound's therapeutic potential.

Table 2: Selected N-Propyl Substituted Pyrazoles and Their Biological Activities

Compound Name/ClassBiological Target/ActivityTherapeutic AreaReference
3-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-2-yl)-1H-pyrazole-1-carbothioamideAnti-inflammatory and analgesicInflammation, Pain[4]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideSelective HDAC6 inhibitor and degraderAcute Liver Injury, Inflammation[5]
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideKey intermediate for Sildenafil synthesis (PDE5 inhibitor)Erectile Dysfunction[16]
N-Propyl-1H-pyrazole-1-carboximidamideGuanylating agent for Nω-propylarginine synthesisPeptide Synthesis, Nitric Oxide Research[17]
Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylateFungicidal activityAgrochemical[6]

One of the most well-known applications is the use of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a critical intermediate in the industrial synthesis of Sildenafil (Viagra).[16] This underscores the commercial and medical importance of having robust synthetic routes to specifically substituted N-propyl pyrazoles.

More recently, research published in 2025 identified an N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative as a highly potent and selective inhibitor and degrader of histone deacetylase 6 (HDAC6).[5] This compound showed significant therapeutic efficacy in a mouse model of acute liver injury, highlighting the continuing discovery of novel activities for this class of molecules.[5] Furthermore, structure-activity relationship (SAR) studies have revealed that N-alkylation is a key feature for the inhibitory activity of certain bis-pyrazole molecules targeting phagocytosis, with potential applications in treating immune thrombocytopenias.[18]

Conclusion and Future Outlook

The history of N-propyl substituted pyrazoles is a story of chemical ingenuity, stretching from Knorr's foundational discovery to the modern-day pursuit of perfect regioselectivity. The pyrazole core, functionalized with an N-propyl group, has proven to be a remarkably versatile scaffold, leading to compounds with a vast range of biological activities, from anti-inflammatory agents to critical components of blockbuster drugs.

The persistent challenge of controlling N-alkylation continues to drive innovation, with enzymatic and other catalyst-controlled methods poised to revolutionize how these molecules are made.[12] As our understanding of complex biological pathways deepens, the ability to precisely synthesize specific N-propyl pyrazole isomers will be crucial for developing next-generation therapeutics with enhanced potency and selectivity. The rich history and ongoing discoveries ensure that N-propyl pyrazoles will remain a focal point of research in medicinal chemistry and drug development for the foreseeable future.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Hyster, T. K., & Arnold, F. H. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Bradley, P. A., de Koning, P. D., Gibson, K. R., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873–876.
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate.
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  • Gokhan-Kelekci, N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Lee, Y., & Silverman, R. B. (1999). N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of Nω-Propylarginine-Containing Dipeptides. Synthesis, 1999, 1495–1499.
  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Li, J., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Smolecule. (2024). 1-ethyl-N-propyl-1H-pyrazol-4-amine. Smolecule.
  • Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science.
  • Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Al-Said, M. S., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(9), 1170.
  • Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
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Foundational

Metabolic stability predictions for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

As a Senior Application Scientist, evaluating the metabolic fate of a novel chemotype requires moving beyond generic assay execution to understand the thermodynamic and structural drivers of biotransformation. The compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the metabolic fate of a novel chemotype requires moving beyond generic assay execution to understand the thermodynamic and structural drivers of biotransformation. The compound (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol presents a unique architectural interplay: a highly polar, reactive hydroxymethyl headgroup, a lipophilic aliphatic tail, and a sterically demanding halogenated heteroaromatic core.

This technical whitepaper deconstructs the predictive metabolic profiling, structural liabilities, and self-validating in vitro assay methodologies required to accurately determine the pharmacokinetic viability of this molecule.

Structural Analysis & Predictive Sites of Metabolism (SOM)

To predict the intrinsic clearance ( CLint​ ) of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, we must first analyze the causality behind its susceptibility to specific enzymatic pathways.

  • C5-Hydroxymethyl Group (Phase I & II Liability): Primary alcohols are thermodynamically driven toward oxidation to increase aqueous solubility for renal excretion. Cytosolic Alcohol Dehydrogenase (ADH) or microsomal Cytochrome P450 (CYP450) enzymes will readily oxidize this moiety to an aldehyde, followed by Aldehyde Dehydrogenase (ALDH) conversion to a carboxylic acid. Furthermore, the unmodified -OH group is a direct nucleophilic handle for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1].

  • N1-Propyl Chain (Aliphatic Oxidation): The flexible, lipophilic propyl chain is highly susceptible to CYP3A4 and CYP2C9 binding. ω−1 (penultimate carbon) hydroxylation is thermodynamically favored over terminal ω hydroxylation due to the lower bond dissociation energy of secondary C-H bonds compared to primary C-H bonds. Additionally, α -oxidation adjacent to the N1 nitrogen forms an unstable hemiaminal that spontaneously collapses, leading to N-dealkylation and the release of propionaldehyde.

  • C3-Iodo Pyrazole Core (Steric Shielding): While pyrazole rings can coordinate with the CYP450 heme iron (acting as inhibitors or substrates)[2], the bulky iodine atom (Van der Waals radius ~1.98 Å) at the C3 position provides significant steric shielding. This heavy halogen likely protects the adjacent C4 position from aromatic hydroxylation and restricts deep insertion into tighter CYP active sites.

MetabolicPathway Parent (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol CYP_Ox CYP450 (Aliphatic Oxidation) Parent->CYP_Ox N1-Propyl chain ADH_Ox ADH / ALDH (Alcohol Oxidation) Parent->ADH_Ox C5-Hydroxymethyl CYP_Dealk CYP450 (N-Dealkylation) Parent->CYP_Dealk N1 alpha-carbon UGT_Gluc UGT Enzymes (Glucuronidation) Parent->UGT_Gluc C5-OH group Met_Omega Omega-1 Hydroxyl Propyl Metabolite CYP_Ox->Met_Omega Met_Acid Pyrazole-5-carboxylic Acid Derivative ADH_Ox->Met_Acid Met_Dealk 3-iodo-1H-pyrazole-5-methanol + Propionaldehyde CYP_Dealk->Met_Dealk Met_Gluc O-Glucuronide Conjugate UGT_Gluc->Met_Gluc

Figure 1: Predicted Phase I and Phase II metabolic pathways for the target molecule.

Self-Validating In Vitro Assay Protocols

To empirically validate the predicted metabolic pathways, Human Liver Microsomes (HLM) serve as the gold standard matrix. HLMs contain the primary membrane-bound drug-metabolizing enzymes and are pooled from multiple donors to eliminate individual genetic bias[3].

A robust protocol must be a self-validating system . This means incorporating strict controls that independently verify enzyme viability and rule out chemical instability.

Phase I & Phase II HLM Stability Workflow

The following protocol details the causality behind each reagent and step to ensure data integrity[1][3][4].

  • Matrix Preparation & Pore Formation:

    • Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate (KPO4) buffer. Causality: 100 mM KPO4 strictly buffers the solution to pH 7.4, which is the physiological optimum required to maintain CYP450 tertiary structure and heme reactivity[4].

    • For Phase II only: Pre-incubate HLMs with 50 µg/mL alamethicin on ice for 30 minutes. Causality: UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum vesicles. Alamethicin is a peptide that forms pores in the membrane, granting the highly polar UDPGA cofactor access to the UGT active site[1][3].

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM (keeping DMSO ≤ 0.25% to prevent enzyme denaturation) and equilibrate at 37°C for 5 minutes[3].

  • Reaction Initiation:

    • Phase I: Add 1 mM NADPH. Causality: CYPs are monooxygenases that require a continuous electron supply. NADPH serves as the obligate electron donor via NADPH-cytochrome P450 reductase[1][4].

    • Phase II: Add 5 mM UDPGA alongside 4 mM MgCl₂[1].

  • Time-Course Sampling: Extract 50 µL aliquots at t= 0, 5, 15, 30, 45, and 60 minutes[3].

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction at the exact time point and precipitating the protein matrix to protect the LC-MS/MS column[3][4].

  • Self-Validation Controls:

    • Minus-Cofactor Control: Run a parallel incubation without NADPH/UDPGA. If the parent compound depletes here, it flags chemical instability or non-enzymatic hydrolysis rather than metabolism[3].

    • Positive Controls: Run Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). Failure of these to turn over invalidates the assay, indicating degraded microsomes[4].

HLM_Workflow Step1 1. Matrix Preparation HLM (0.5 mg/mL) in 100 mM KPO4 (pH 7.4) Step2 2. Pre-Incubation Add Test Compound (1 µM), equilibrate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH (Phase I) / UDPGA (Phase II) Step2->Step3 Step4 4. Time-Course Sampling Aliquot at 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Add cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. Centrifugation & Analysis Spin at 4°C, analyze supernatant via LC-MS/MS Step5->Step6 Data Data Processing Calculate Clint and Half-life (t1/2) Step6->Data

Figure 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Quantitative Data Presentation & Interpretation

Following LC-MS/MS analysis, the natural logarithm of the remaining parent compound is plotted against time. The slope of this linear regression yields the elimination rate constant ( k ), which is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[1][4].

Table 1: Quantitative Interpretation Parameters for HLM Metabolic Stability (0.5 mg/mL Protein)

Clearance ClassificationIn Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )
Low Clearance > 60.0< 12.0< 0.30
Moderate Clearance 20.0 - 60.012.0 - 35.00.30 - 0.70
High Clearance < 20.0> 35.0> 0.70

Note: CLint​ is calculated using the formula: CLint​=(0.693/t1/2​)×(1000/protein concentration) . These thresholds guide go/no-go decisions in early lead optimization.

Enzyme Inhibition & Drug-Drug Interaction (DDI) Potential

Beyond stability, we must assess the molecule's potential to act as a perpetrator of Drug-Drug Interactions (DDIs).

Unsubstituted pyrazoles and their metabolites (e.g., 4-hydroxypyrazole) are documented to interact with and induce specific CYP isoforms, notably CYP2E1 and CYP2A6[2]. The basic nitrogen (N2) of the pyrazole ring can coordinate directly with the heme iron of the CYP450 active site, leading to reversible competitive inhibition[5].

However, mechanism-based inhibition (MBI)—where a substrate forms a reactive intermediate that covalently and irreversibly binds to the enzyme—requires careful monitoring[5]. If the N1-propyl group of our target molecule undergoes α -oxidation to a reactive aldehyde intermediate, it could theoretically cross-link with apoprotein residues. Fortunately, the presence of the bulky C3-iodo group introduces severe steric hindrance. This spatial bulk likely restricts the optimal orientation of the pyrazole nitrogen toward the heme iron, potentially mitigating the high-affinity competitive inhibition seen in smaller, unsubstituted pyrazole fragments.

Conclusion

(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a structurally compelling compound with distinct metabolic vulnerabilities at its N-propyl and hydroxymethyl extremities. By executing the self-validating HLM protocols outlined above, researchers can accurately map its Phase I and Phase II clearance rates. Understanding these mechanisms is not just an analytical exercise; it is the foundational logic required to engineer out metabolic liabilities and optimize the pharmacokinetic profile of the chemotype.

References

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
  • Title: metabolic stability in liver microsomes Source: Mercell URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL
  • Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: MDPI URL
  • Title: Comparison of the interaction of pyrazole and its metabolite 4-hydroxypyrazole with rat liver microsomes Source: PubMed URL

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound CAS: 2226181-73-1[1] Functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently utilized as b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound CAS: 2226181-73-1[1]

Functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for phenyl rings, hinge-binding motifs in kinase inhibitors, and core pharmacophores in integrin antagonists. The target compound, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol , presents a highly versatile building block. The C3-iodo group serves as a prime handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the C5-hydroxymethyl group allows for further elaboration via oxidation or etherification.

This application note details a robust, field-proven, three-step synthetic protocol designed for high fidelity, regiocontrol, and chemoselectivity.

Strategic Retrosynthetic Analysis & Causality

Designing a synthesis for polysubstituted pyrazoles requires strict attention to regiochemistry and the electronic nature of the heterocycle. Direct electrophilic iodination of a 1-alkylpyrazole predominantly occurs at the electron-rich C4 position. Therefore, the C3-iodo substituent must be installed via a functional group interconversion from a pre-existing C3-amine.

  • Non-Aqueous Sandmeyer Reaction: We begin with commercially available ethyl 3-amino-1H-pyrazole-5-carboxylate. Traditional aqueous Sandmeyer conditions (NaNO 2​ /HCl/KI) frequently fail for pyrazoles, as the highly stable pyrazole diazonium intermediate is prone to trapping by water, yielding a 3-hydroxypyrazole byproduct. By executing the reaction in anhydrous dichloromethane using tert-butyl nitrite and diiodomethane, we force the radical iodine transfer, ensuring high conversion to the C3-iodide[2].

  • Regioselective N-Alkylation: Alkylation of the tautomeric 1H-pyrazole core with 1-iodopropane under basic conditions yields a mixture of N1 and N2 alkylated isomers[3]. The regioselectivity is governed by steric differentiation. The desired 1-propyl-5-carboxylate isomer is easily resolved from the 3-carboxylate isomer via standard silica gel chromatography, as the N-propyl group sterically shields the ester carbonyl, significantly increasing its Rf​ value.

  • Chemoselective Ester Reduction: Reducing the ethyl ester to a primary alcohol in the presence of an aryl iodide demands precise chemoselectivity. Aggressive hydrides like LiAlH 4​ risk hydrodehalogenation (cleavage of the C-I bond). We employ Lithium borohydride (LiBH 4​ ), which provides the exact thermodynamic balance needed to cleanly reduce the ester at room temperature while leaving the sensitive C-I bond completely intact[4].

Synthetic Workflow

Workflow Step1 Ethyl 3-amino-1H-pyrazole-5-carboxylate Step2 Ethyl 3-iodo-1H-pyrazole-5-carboxylate Step1->Step2 t-BuONO, CH2I2 DCM, RT, 14h Step3 Ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate Step2->Step3 1-Iodopropane, K2CO3 CH3CN, RT, 12h Target (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol Step3->Target LiBH4, THF 0 °C to RT, 4h

Fig 1. Three-step synthetic workflow for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative metrics and In-Process Control (IPC) markers required to validate the success of each step.

StepTransformationKey ReagentsTypical YieldIPC Method & Validation CueTarget Mass [M+H]+
1 Sandmeyer Iodinationt-BuONO, CH 2​ I 2​ 45–50%LC-MS; visual N 2​ effervescence267.0
2 N-Alkylation1-Iodopropane, K 2​ CO 3​ 40–45%*TLC (Hex/EtOAc); higher Rf​ spot309.1
3 Ester ReductionLiBH 4​ 80–85%TLC; baseline shift to polar spot267.1

*Yield represents the isolated recovery of the specific target isomer (1-propyl-5-carboxylate) after chromatographic resolution.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-iodo-1H-pyrazole-5-carboxylate

This protocol establishes a self-validating system through the visual confirmation of nitrogen gas evolution, ensuring the active generation of the diazonium radical.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with ethyl 3-amino-1H-pyrazole-5-carboxylate (5.0 g, 32.2 mmol, 1.0 eq) and anhydrous dichloromethane (DCM) (100 mL) under a strict nitrogen atmosphere[2].

  • Reagent Addition: Add diiodomethane (4.54 mL, 56.4 mmol, 1.75 eq) to the stirred suspension at room temperature.

  • Initiation: Dropwise add tert-butyl nitrite (5.80 mL, 48.3 mmol, 1.5 eq) via a syringe. Caution: Vigorous effervescence will occur as nitrogen gas is expelled. Ensure the reaction is properly vented through a bubbler.

  • Reaction: Stir the dark reaction mixture at room temperature for 14 hours.

  • IPC Validation: Sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. The starting material peak ( m/z 156.1) must be completely consumed, replaced by the product peak ( m/z 267.0).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude dark oil via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford the title compound as a solid.

Step 2: Synthesis of Ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate

This step relies on TLC resolution to validate the successful separation of the N1/N2 sterioisomers.

  • Setup: Dissolve ethyl 3-iodo-1H-pyrazole-5-carboxylate (4.0 g, 15.0 mmol, 1.0 eq) in anhydrous acetonitrile (CH 3​ CN) (60 mL)[3].

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K 2​ CO 3​ ) (3.7 g, 27.0 mmol, 1.8 eq) and stir the suspension for 15 minutes to pre-form the pyrazolate anion.

  • Alkylation: Add 1-iodopropane (2.2 mL, 22.5 mmol, 1.5 eq) dropwise. Stir the resulting suspension at room temperature for 12 hours.

  • IPC Validation: Check the reaction by TLC (Hexanes/EtOAc 3:1). Two distinct new spots will appear. The desired 1-propyl-5-carboxylate isomer experiences steric shielding of the ester, reducing its polarity and causing it to elute faster (higher Rf​ ) than the 1-propyl-3-carboxylate isomer.

  • Workup & Purification: Filter the suspension through a Celite pad to remove inorganic salts, washing the cake with EtOAc. Concentrate the filtrate and purify via silica gel chromatography. Pool and concentrate the fractions containing the higher Rf​ spot.

Step 3: Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

This step utilizes the precise chemoselectivity of LiBH 4​ to prevent the destruction of the C-I bond.

  • Setup: Dissolve ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate (2.0 g, 6.5 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL) and cool to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reduction: Slowly add a solution of lithium borohydride (LiBH 4​ ) in THF (2.0 M, 8.1 mL, 16.2 mmol, 2.5 eq) dropwise to maintain the internal temperature below 5 °C[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • IPC Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The highly non-polar ester spot must be fully consumed, yielding a significantly more polar, baseline-shifted spot corresponding to the alcohol. LC-MS will confirm the target mass ( m/z 267.1).

  • Workup: Quench the reaction carefully by cooling back to 0 °C and adding saturated aqueous NH 4​ Cl dropwise until all hydrogen gas evolution ceases.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via short-path silica gel chromatography to yield the final white solid product, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

References

  • Product Index - AA Blocks: (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol - AABlocks. Available at: [Link]

  • 3-substituted propionic acids as alpha v integrin inhibitors - Google Patents (US20210188847A1).
  • Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents (WO2009134392A1).
  • Reductions - Ready Lab - UT Southwestern Medical Center. Available at: [Link]

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Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole Scaffolds Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the core scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. Their diverse biological activities have led to their use in the development of treatments for a wide range of diseases, including cancer and inflammatory disorders. The ability to functionalize the pyrazole ring at specific positions is crucial for fine-tuning the pharmacological properties of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and its application to pyrazole derivatives has significantly advanced the exploration of this privileged scaffold in drug discovery.[1]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol with various boronic acids. This specific substrate is a valuable building block for accessing novel 3,5-disubstituted pyrazole derivatives, which are of significant interest in pharmaceutical research. The presence of the hydroxymethyl group offers a handle for further functionalization, making this a particularly attractive synthetic intermediate.

While the Suzuki-Miyaura coupling is a well-established reaction, the specific substitution pattern of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol presents unique considerations. The 1-propyl group introduces steric bulk, and the 5-hydroxymethyl group, while generally tolerated in Suzuki couplings, requires careful optimization of reaction conditions to prevent side reactions or catalyst inhibition.[2][3] The protocols outlined below are designed to address these challenges and provide a robust method for the efficient synthesis of 3-aryl and 3-heteroaryl pyrazole derivatives.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound in the presence of a base.[4][5] The general scheme for the coupling of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is depicted below.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_products Products Pyrazole (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol Catalyst_Base Pd Catalyst, Base, Solvent Pyrazole->Catalyst_Base Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Catalyst_Base Coupled_Product 3-Aryl/Heteroaryl-1-propyl-1H-pyrazol-5-yl)methanol Byproducts Boron-containing byproducts Catalyst_Base->Coupled_Product Catalyst_Base->Byproducts

Figure 1: General scheme of the Suzuki-Miyaura coupling.

The catalytic cycle, a fundamental aspect of the reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[1]

Catalytic_Cycle Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-I Pd(II)_Intermediate R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R'-B(OH)2 Base Pd(II)_Diorgano R-Pd(II)-R' L_n Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0) R-R'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction with (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection

A variety of palladium catalysts and ligands can be employed. The choice is crucial for achieving high yields and minimizing side reactions such as dehalogenation.

  • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.[6]

  • Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective. Modern bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) can be particularly advantageous for challenging substrates.[7] For sterically hindered substrates, N-heterocyclic carbene (NHC) ligands can also offer high catalytic activity.[8]

Catalyst/Ligand SystemAdvantagesConsiderations
Pd(PPh₃)₄ Commercially available, easy to handle, effective for many iodo-pyrazoles.May require higher catalyst loading and temperatures for less reactive substrates.
Pd(OAc)₂ / SPhos or XPhos High catalytic activity, good for sterically hindered and electron-rich or -poor substrates.Ligands can be air-sensitive and more expensive.
Pd-NHC Complexes Excellent for sterically demanding couplings, often require lower catalyst loadings.Synthesis of the complex may be required if not commercially available.
Base Selection

The base plays a critical role in the transmetalation step. A range of inorganic bases can be used, with the choice often depending on the solvent and the sensitivity of the substrates.

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used and effective in aqueous solvent mixtures.[6]

  • Phosphates: Potassium phosphate (K₃PO₄) is a stronger base and can be beneficial for less reactive boronic acids.

  • Fluorides: Cesium fluoride (CsF) can be used in anhydrous conditions and is sometimes effective when other bases fail.

Solvent System

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used).

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices, often used with water as a co-solvent.

  • Aromatic Solvents: Toluene can be used, particularly with stronger bases and under anhydrous conditions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is another option, especially for reactions requiring higher temperatures.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol. Optimization of the reaction conditions may be necessary for specific boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol outlines a general procedure for the Suzuki coupling using a standard palladium(0) catalyst with conventional heating.

Materials:

  • (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

  • Aryl or Heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Add Pd(PPh₃)₄ (5 mol %).

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

  • Seal the tube and heat the reaction mixture at 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Ligand

This protocol utilizes microwave irradiation to accelerate the reaction, which can be particularly useful for high-throughput synthesis.

Materials:

  • (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

  • Aryl or Heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos or XPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(OAc)₂ (2 mol %) and the phosphine ligand (4 mol %).

  • Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald ligand), or a stronger base like K₃PO₄.

  • Dehalogenation: The formation of the dehalogenated pyrazole is a common side reaction. This can sometimes be suppressed by using milder reaction conditions (lower temperature, shorter reaction time) or by changing the base and solvent system.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is performed under an inert atmosphere and by using a slight excess of the boronic acid.

  • Reaction with the Hydroxymethyl Group: While generally stable, at very high temperatures or with highly reactive catalysts, side reactions involving the alcohol are possible. If this is suspected, protection of the hydroxyl group as a silyl ether or other suitable protecting group may be necessary.

Conclusion

The Suzuki-Miyaura coupling of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a highly effective method for the synthesis of a diverse range of 3,5-disubstituted pyrazoles. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations in their own laboratories, paving the way for the discovery of novel and potent pharmaceutical agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2465.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • PMC. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13931–13941.
  • PMC. (2014). The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(30), 10793–10801.
  • BenchChem. (2025). Application Notes and Protocols: Functional Group Tolerance in Suzuki-Miyaura Coupling with 2-Ethoxy-1-naphthaleneboronic Acid. BenchChem.
  • SciELO. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 39(8), 1018-1022.
  • PMC. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(22), 13057–13065.

Sources

Method

Application Note: High-Yield Oxidation of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol to 3-iodo-1-propyl-1H-pyrazole-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Strategic Rationale The targeted oxidation of primary alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Strategic Rationale

The targeted oxidation of primary alcohols to aldehydes within complex heterocyclic scaffolds is a critical juncture in medicinal chemistry. For the substrate (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1)[1], achieving high chemoselectivity is paramount. The molecule presents three distinct challenges:

  • The 3-Iodo Substituent: Susceptible to dehalogenation under harsh basic or radical conditions.

  • The Pyrazole Nitrogen (N2): Prone to N-oxidation if aggressive oxidants (like peracids) are utilized.

  • The Primary Alcohol (C5): Must be oxidized to the aldehyde without over-oxidation to the corresponding carboxylic acid.

Mechanistic Pathway & Visualization

The DMP oxidation proceeds via a ligand exchange mechanism. The primary alcohol of the pyrazole substrate displaces an acetate ligand on the hypervalent iodine(V) center, forming an alkoxyperiodinane intermediate. A subsequent intramolecular proton transfer facilitates the collapse of this intermediate, yielding the target aldehyde and an iodine(III) byproduct alongside acetic acid[4].

DMP_Oxidation A (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (Substrate) C Alkoxyperiodinane (Intermediate) A->C + DMP - AcOH B Dess-Martin Periodinane (Oxidant) B->C D 3-iodo-1-propyl-1H-pyrazole-5-carbaldehyde (Target Aldehyde) C->D Intramolecular Proton Transfer E Iodinane Byproduct + AcOH (Waste) C->E Elimination

Figure 1: Mechanistic pathway of DMP oxidation of the pyrazole-5-methanol substrate.

Comparative Oxidation Methodologies

To justify the selection of DMP, the following table synthesizes quantitative data comparing standard oxidation protocols for heteroaromatic methanols.

Oxidation MethodTypical YieldReaction TempTimeCausality for Selection / Rejection
Dess-Martin (DMP) 85 - 95% 0 °C to RT 1 - 2 h Optimal. Extremely mild, zero over-oxidation, tolerates halogens.
Swern Oxidation 80 - 90%-78 °C to RT2 - 4 hViable Alternative. Highly reliable but requires cryogenic cooling and produces toxic/odorous dimethyl sulfide (DMS).
Manganese Dioxide 40 - 60%Reflux (or RT)12 - 24 hSub-optimal. Sluggish for this specific substrate; requires large excess (10+ eq) and extended heating which risks degradation.
TEMPO / Bleach 70 - 85%0 °C1 - 3 hRisky. Prone to over-oxidation to the carboxylic acid if pH and stoichiometry are not perfectly controlled.

Experimental Workflows & Protocols

Protocol A: Dess-Martin Periodinane Oxidation (Recommended)

This protocol is designed as a self-validating system. The inclusion of a buffer prevents acid-catalyzed side reactions, and the specific quenching sequence ensures the complete destruction of reactive iodine species before isolation.

Workflow Step1 1. Substrate Preparation Dissolve in dry DCM (0.1 M) Step2 2. Buffer Addition Add solid NaHCO3 (1.5 eq) Step1->Step2 Step3 3. Oxidant Addition Add DMP (1.2 eq) portionwise at 0 °C Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via TLC (1-2 h) Step3->Step4 Step5 5. Quenching Add sat. Na2S2O3 / NaHCO3 (1:1) Step4->Step5 Step6 6. Extraction & Washing Extract with DCM, wash with Brine Step5->Step6 Step7 7. Purification Silica Gel Column Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for the DMP oxidation protocol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Buffering: Add solid sodium bicarbonate (NaHCO₃, 1.5 equiv) directly to the stirring solution.

    • Causality: DMP oxidation generates acetic acid as a byproduct. NaHCO₃ acts as an acid scavenger, maintaining a neutral pH to prevent acid-catalyzed de-propylation or degradation of the pyrazole ring.

  • Oxidation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5–10 minutes.

    • Causality: Portion-wise addition at 0 °C controls the mild exotherm associated with the initial ligand exchange, preventing localized heating that could lead to impurity formation.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system (visualize with UV light at 254 nm and KMnO₄ stain).

  • Quenching: Upon complete consumption of the starting material, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes until the biphasic mixture becomes clear.

    • Causality: Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct into water-soluble, benign iodine(I) species, ensuring safe and easy phase separation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc) to afford pure 3-iodo-1-propyl-1H-pyrazole-5-carbaldehyde.

Protocol B: Swern Oxidation (Alternative)

If DMP is unavailable or cost-prohibitive at scale, Swern oxidation is the most reliable alternative, though it requires strict temperature control.

  • Activation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath. Dropwise add anhydrous DMSO (2.4 equiv) dissolved in DCM. Stir for 15 minutes.

    • Causality: This forms the active alkoxysulfonium intermediate. Temperatures above -60 °C at this stage will lead to Pummerer rearrangement side-products.

  • Oxidation: Dropwise add a solution of the pyrazole substrate (1.0 equiv) in DCM. Stir for 45 minutes at -78 °C.

  • Deprotonation: Add triethylamine (Et₃N, 5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

    • Causality: The amine base facilitates the final elimination step, releasing dimethyl sulfide (DMS) and forming the aldehyde.

  • Workup: Quench with water, extract with DCM, wash briefly with 0.5 M HCl (to remove excess Et₃N), then saturated NaHCO₃, and brine. Dry, concentrate, and purify as described in Protocol A.

Analytical Characterization & Validation

To self-validate the success of the protocol, utilize Nuclear Magnetic Resonance (NMR) spectroscopy. The transformation from alcohol to aldehyde yields distinct, unambiguous spectral shifts:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Success Indicator 1 (Appearance): Look for a sharp singlet far downfield at ~9.80 – 10.00 ppm . This is the highly deshielded aldehydic proton (-CHO).

    • Success Indicator 2 (Disappearance): Ensure the complete disappearance of the methylene doublet/singlet (-CH₂ OH) at ~4.60 ppm and the broad hydroxyl proton (-OH ) at ~2.50 ppm .

    • Core Integrity: The pyrazole C4 proton (typically around 6.50 - 6.80 ppm) will shift slightly downfield due to the electron-withdrawing nature of the newly formed carbonyl group. The N-propyl signals (triplet at ~4.10 ppm, multiplet at ~1.80 ppm, triplet at ~0.90 ppm) should remain intact, confirming the stability of the N-alkylation.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. URL: [Link]

  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62. URL: [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. URL: [Link]

Sources

Application

Sonogashira coupling reactions using 3-iodo-pyrazole derivatives

Application Note & Protocol: Sonogashira Cross-Coupling of 3-Iodo-Pyrazole Derivatives Executive Summary The Sonogashira cross-coupling reaction is a highly versatile methodology for constructing carbon-carbon bonds betw...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Sonogashira Cross-Coupling of 3-Iodo-Pyrazole Derivatives

Executive Summary

The Sonogashira cross-coupling reaction is a highly versatile methodology for constructing carbon-carbon bonds between terminal alkynes and aryl or vinyl halides[1]. In medicinal chemistry and materials science, applying this reaction to 3-iodo-pyrazole derivatives unlocks access to highly functionalized alkynylpyrazoles. These structures serve as critical building blocks for advanced therapeutics, luminescent biaryl materials, and highly sensitive electrochemical biosensors (e.g., CA-125 detection)[2],[3]. This guide provides a comprehensive, self-validating protocol for executing these couplings, detailing the mechanistic causality behind reagent selection and reaction optimization.

Mechanistic Causality: The 3-Iodo-Pyrazole Advantage

The pyrazole core is a privileged, electron-rich heterocycle. However, its electron density can kinetically impede the rate-determining oxidative addition step of palladium-catalyzed cross-couplings[4].

Why 3-Iodo over 3-Bromo? The strategic selection of a 3-iodo-pyrazole over its bromo- or chloro-analogues is dictated by bond dissociation energies. The highly polarizable and weaker C–I bond ensures rapid, regioselective oxidative addition to the active Pd(0) species, often allowing the reaction to proceed at room temperature or under mild heating[4],[1].

The Necessity of N-Protection: Unprotected pyrazoles possess a free, acidic N–H bond that can poison the catalyst via unwanted metal coordination or undergo competitive N-alkylation/arylation[5],[6]. Masking the N–H bond with robust protecting groups—such as 1-(1-ethoxyethyl) (EE), trityl (Tr), or tert-butyloxycarbonyl (Boc)—is a mandatory prerequisite to ensure the catalytic cycle is exclusively directed toward C–C bond formation[5],[7].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (3-Iodo-pyrazole) Pd0->OxAdd + Ar-I PdII Pd(II) Aryl-Iodide Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product 3-Alkynyl-pyrazole Product RedElim->Product CuCycle Copper Cycle (Terminal Alkyne + Base) CuAcetylide Copper Acetylide CuCycle->CuAcetylide CuI, Base CuAcetylide->TransMet transfers alkyne

Fig 1: Synergistic Pd/Cu catalytic cycle in Sonogashira cross-coupling.

Experimental Design & Parameter Optimization

Designing a successful self-validating system requires precise control over the catalytic environment:

  • Catalyst System: The standard PdCl2(PPh3)2 (1–5 mol%) paired with CuI (2–10 mol%) provides a highly robust synergistic system[8],[7]. The CuI co-catalyst accelerates the deprotonation of the terminal alkyne to form a copper acetylide, which smoothly transfers the alkynyl group to the Pd(II) complex via transmetalation[9].

  • Solvent and Base Matrix: Triethylamine (Et3N) frequently serves a dual role as both the base and co-solvent. For sluggish or highly substituted substrates, supplementing with polar aprotic solvents like DMF or THF enhances the solubility of the active Pd species and improves reaction kinetics[8],[2]. Recent green chemistry advances also utilize magnetic Janus-type silica catalysts to perform these couplings in aqueous media[10].

  • Microwave Assistance: For sterically hindered or di-iodinated pyrazoles (e.g., 3,4-diiodo-1-tritylpyrazole), conventional heating can take days. Microwave irradiation at 130 °C drastically compresses reaction times to mere minutes while maintaining excellent yields[7].

Quantitative Substrate Scope

The following table summarizes validated reaction conditions and expected yields for the Sonogashira coupling of various 3-iodo-pyrazole derivatives based on peer-reviewed literature.

Pyrazole SubstrateTerminal AlkyneCatalyst SystemSolvent / BaseYieldRef
1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePdCl2(PPh3)2 / CuITHF / Et3N58–85%[5]
1,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl2(PPh3)2 / CuIDMF / Et3N>80%[8]
4-Iodo-1-tritylpyrazolePropargyl alcoholPdCl2(PPh3)2 / CuIDMF / Et3N (MW)90%[7]
Benzoyl chloride (Acyl Sonogashira)*PhenylacetylenePdCl2(PPh3)2 / CuITHF / Et3N95%[2]

*Note: Acyl Sonogashira couplings are often used as the first step in synthesizing complex pyrazole-malononitrile derivatives for biosensors[2].

Validated Experimental Protocol

This standardized methodology outlines the coupling of a protected 3-iodo-pyrazole with a terminal alkyne[5],[6].

Workflow Prep 1. Preparation & Degassing Reaction 2. Catalytic Reaction Prep->Reaction Monitor 3. TLC/LC-MS Monitoring Reaction->Monitor Workup 4. Aqueous Workup Monitor->Workup Purify 5. Column Chromatography Workup->Purify Validate 6. NMR/HRMS Validation Purify->Validate

Fig 2: Standardized workflow for Sonogashira coupling of 3-iodopyrazoles.

Step 1: Reagent Preparation & Atmosphere Control

  • Charge a flame-dried Schlenk flask with the protected 3-iodo-pyrazole derivative (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%)[6].

  • Causality Check: CuI must be strictly anhydrous and protected from light. Trace oxidation to Cu(II) will aggressively promote unwanted Glaser homocoupling of the alkyne.

Step 2: Solvent Addition and Deoxygenation

  • Add anhydrous THF (5 mL) and anhydrous Et3N (2.5 mmol) under a positive stream of Argon[6].

  • Perform three cycles of freeze-pump-thaw degassing.

  • Causality Check: Oxygen is the primary culprit for alkyne homocoupling. Strict anaerobic conditions ensure the alkyne is exclusively channeled into the cross-coupling cycle[9].

Step 3: Alkyne Addition and Reaction Initiation

  • Add the terminal alkyne (1.2 mmol) dropwise via a gas-tight syringe.

  • Stir the reaction mixture at room temperature (or heat to 60 °C depending on alkyne sterics) for 12–18 hours under Argon[2].

Step 4: Monitoring and Aqueous Workup

  • Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the highly UV-active 3-iodo-pyrazole indicates completion.

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.

  • Causality Check: NH4Cl effectively sequesters copper ions into water-soluble complexes, preventing emulsion formation during extraction.

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-alkynyl-pyrazole.

Troubleshooting & Self-Validation System

A robust protocol must be self-correcting. Use the following validation metrics to troubleshoot deviations:

  • Issue: High levels of Glaser Coupling Byproduct (Diynes).

    • Validation: GC-MS shows a mass corresponding to exactly twice the alkyne mass minus two protons.

    • Solution: Re-purify the CuI (e.g., via continuous Soxhlet extraction with THF) and rigorously degas all solvents[9].

  • Issue: Incomplete Conversion / Stalled Reaction.

    • Validation: 1H NMR of the crude mixture shows residual starting material (distinct pyrazole aromatic protons).

    • Solution: Increase the reaction temperature to 65 °C or switch the solvent entirely to DMF to increase the solubility and stability of the active Pd species[8],[1].

  • Issue: Dehalogenation of the Pyrazole.

    • Validation: LC-MS detects the mass of the reduced pyrazole (M - I + H).

    • Solution: This is typically caused by excess base or moisture. Ensure Et3N is freshly distilled over CaH2 and stored over molecular sieves.

References

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles Source: Synthetic Communications (tandfonline.com) URL:[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: ARKAT-USA / ResearchGate URL:[Link]

  • A novel pyrazole-Malonitrile derivative for CA-125 electrochemical sensing: Synthesis, molecular docking, and DFT analysis Source: Microchemical Journal (doi.org) URL:[Link]

  • Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles Source: RSC Advances URL:[Link]

  • MICROWAVE-ASSISTED SELECTIVE SYNTHESIS OF 2H-INDAZOLES VIA DOUBLE SONOGASHIRA COUPLING OF 3,4-DIIODO Source: Heterocycles (clockss.org) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL:[Link]

Sources

Method

Application Note: Directed Halogen-Metal Exchange of (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Turbo Grignard-Mediated Sequential Deprotonation and I/Mg Exchange Introduction & Strategic Overview Functionalized pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Turbo Grignard-Mediated Sequential Deprotonation and I/Mg Exchange

Introduction & Strategic Overview

Functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. The compound (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol presents a unique synthetic challenge: it possesses a highly reactive C3-iodine atom primed for functionalization, but also features an unprotected, acidic C5-hydroxymethyl group.

Traditional approaches mandate the protection of the primary alcohol (e.g., as a TBS or THP ether) prior to organometallic manipulation to prevent quenching of the basic reagent. However, introducing protection and deprotection steps reduces overall step-economy, lowers yields, and increases waste generation.

This application note details a highly efficient, one-pot methodology to perform a direct halogen-metal exchange (HME) on the unprotected substrate. By utilizing the "Turbo Grignard" reagent ( i -PrMgCl·LiCl), we leverage a sequential deprotonation-exchange strategy that is both scalable and highly tolerant of the free alcohol[1].

Mechanistic Insights: The Causality of the Turbo Grignard

The success of this protocol relies entirely on the unique kinetic and thermodynamic properties of the isopropylmagnesium chloride–lithium chloride complex ( i -PrMgCl·LiCl)[2].

  • Stage 1: Alkoxide Formation (Deprotonation) The first equivalent of i -PrMgCl·LiCl acts purely as a Brønsted base. At −20∘C , it selectively deprotonates the C5-hydroxymethyl group ( pKa​≈15.5 ) to form a magnesium alkoxide. This step is highly exothermic and must be controlled to prevent premature, uncontrolled halogen-metal exchange.

  • Stage 2: Halogen-Metal Exchange (I/Mg) The addition of a second equivalent of i -PrMgCl·LiCl initiates the halogen-metal exchange at the C3-iodo position[3]. Standard Grignard reagents form unreactive polymeric aggregates in solution. However, the addition of LiCl breaks these aggregates, forming a highly reactive magnesiate ate-complex ( [i-PrMgCl2​]−Li+ )[2].

  • Intramolecular Direction: The newly formed C5-magnesium alkoxide is not merely an inert bystander; it acts as a directing group. The oxygen atom coordinates the incoming magnesium of the second equivalent, thermodynamically stabilizing the transition state and accelerating the I/Mg exchange specifically at the C3 position[3].

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometry and temperature gradients must be strictly adhered to. The table below summarizes the critical parameters for a standard 10 mmol scale reaction.

Reagent / IntermediateEquivalentsAmountTemp (°C)Time (min)Purpose
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol 1.0010.0 mmol--Starting Material
i -PrMgCl·LiCl (1.3 M in THF) - 1st Add.1.0510.5 mmol-20 to 015Deprotonation of -OH
i -PrMgCl·LiCl (1.3 M in THF) - 2nd Add.1.1011.0 mmol-40 to -2045I/Mg Exchange
Electrophile (e.g., Benzaldehyde)1.5015.0 mmol-40 to RT120Electrophilic Trapping

Reaction Workflows & Pathways

The following diagrams illustrate the logical progression of the reaction and the molecular mechanism of the Turbo Grignard reagent.

Workflow Substrate (3-iodo-1-propyl-1H- pyrazol-5-yl)methanol Alkoxide Magnesium Alkoxide Intermediate Substrate->Alkoxide 1.05 eq iPrMgCl·LiCl Deprotonation (-20 °C) Grignard Magnesiated Pyrazole (Dianion Equivalent) Alkoxide->Grignard 1.10 eq iPrMgCl·LiCl I/Mg Exchange (-40 °C) Product Functionalized Pyrazole Product Grignard->Product Electrophile (E+) Trapping & Quench

Caption: Workflow for the direct halogen-metal exchange of an unprotected hydroxyalkyl pyrazole.

Mechanism Complex Turbo Grignard Complex [iPrMgCl2]- Li+ Coordination Heteroatom Coordination (Alkoxide Directing Effect) Complex->Coordination Substrate Binding AteComplex Iodine-Magnesium Ate-Complex TS Coordination->AteComplex Nucleophilic Attack on Iodine Exchange C3-Magnesiated Species + iPrI AteComplex->Exchange Bond Cleavage & Exchange

Caption: Mechanistic pathway of the LiCl-accelerated halogen-metal exchange.

Step-by-Step Experimental Protocol

Note: All glassware must be oven-dried ( 120∘C ) and purged with argon prior to use. Grignard reagents are highly sensitive to moisture; even trace water will prematurely quench the magnesiated intermediate.

Reagent Preparation
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Charge the flask with (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (2.66 g, 10.0 mmol).

  • Add anhydrous THF (25 mL) via syringe and stir until the substrate is fully dissolved.

Stage 1: Deprotonation (Alkoxide Formation)
  • Cool the reaction mixture to −20∘C using a dry ice/acetone bath.

  • Using a syringe pump, add i -PrMgCl·LiCl (1.3 M in THF, 8.1 mL, 10.5 mmol) dropwise over 10 minutes.

    • Causality Note: The dropwise addition prevents localized heating. The internal temperature must not exceed −10∘C to prevent premature, non-selective metalation.

  • Once the addition is complete, allow the mixture to warm to 0∘C for 15 minutes to ensure complete deprotonation, then re-cool the flask to −40∘C .

Stage 2: Halogen-Metal Exchange
  • With the internal temperature stabilized at −40∘C , add the second portion of i -PrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture between −40∘C and −20∘C for 45 minutes. The solution may develop a slight yellow/orange tint, indicating the formation of the organomagnesium species[4],.

Self-Validation & In-Process Control (IPC)

Trustworthiness requires verification before committing valuable electrophiles to the reaction.

  • Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe.

  • Quench the aliquot into a GC vial containing 0.5 mL of saturated aqueous NH4​Cl and 0.5 mL of ethyl acetate.

  • Shake vigorously, allow phase separation, and analyze the organic layer via GC-MS.

  • Validation Criteria: The chromatogram must show the complete disappearance of the starting material ( m/z 266) and the appearance of the protonated (de-iodinated) pyrazole ( m/z 140). If starting material remains, continue stirring at −20∘C for an additional 15 minutes.

Stage 3: Electrophilic Trapping & Workup
  • Cool the validated reaction mixture back to −40∘C .

  • Add the desired electrophile (e.g., benzaldehyde, 1.52 mL, 15.0 mmol) neat, dropwise over 5 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4​Cl (20 mL) at 0∘C .

  • Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude functionalized pyrazole.

References

  • Source: nih.
  • Source: uni-muenchen.
  • Source: acs.
  • (Hetero)
  • Source: uni-hannover.

Sources

Application

Application Note: (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol as a Versatile Scaffold in Targeted Drug Design

Introduction In modern medicinal chemistry, the selection of a robust, highly functionalized starting scaffold is critical for the rapid generation of structure-activity relationship (SAR) data. (3-Iodo-1-propyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, the selection of a robust, highly functionalized starting scaffold is critical for the rapid generation of structure-activity relationship (SAR) data. (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS No. 2226181-73-1) has emerged as a highly versatile building block for drug discovery[1]. Featuring a stable pyrazole core decorated with three distinct, orthogonal functional handles, this compound allows for divergent synthetic elaboration while maintaining optimal physicochemical properties for oral bioavailability.

This application note provides an authoritative guide on the structural rationale, pharmacological utility, and validated synthetic methodologies for integrating this specific scaffold into advanced lead optimization campaigns.

Structural Rationale & Pharmacophore Mapping

The utility of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol lies in the precise spatial arrangement of its substituents. Each functional group serves a distinct pharmacological and synthetic purpose:

  • Pyrazole Core: Acts as an excellent bioisostere for phenyl, amide, or pyrrole rings. The N2 nitrogen serves as a potent hydrogen-bond acceptor, enhancing target residence time.

  • N1-Propyl Group: Provides a flexible, lipophilic appendage designed to probe hydrophobic pockets (e.g., lipid-binding domains or aliphatic channels) via Van der Waals interactions.

  • C3-Iodo Group: Iodine is the heaviest and most polarizable halogen. It features a highly positive "σ-hole" (an electron-deficient region on the halogen axis), allowing it to form strong, highly directional halogen bonds with Lewis bases, such as the backbone carbonyl oxygens of target proteins[2]. Synthetically, it is an ideal leaving group for transition-metal-catalyzed cross-coupling[3].

  • C5-Hydroxymethyl Group: Functions as a dual hydrogen-bond donor/acceptor. It can also be readily oxidized to a carboxylic acid, serving as an anchoring point for amide coupling.

Pharmacophore cluster_features Structural Modules Scaffold (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol N1 N1-Propyl Scaffold->N1 C3 C3-Iodo Scaffold->C3 C5 C5-Hydroxymethyl Scaffold->C5 Core Pyrazole Core Scaffold->Core P1 Hydrophobic Pocket (Van der Waals) N1->P1 P2 Lewis Base / Carbonyl (Halogen Bonding) C3->P2 P3 H-Bond Network (Donor/Acceptor) C5->P3 P4 Pi-Pi Stacking / Bioisosterism Core->P4

Fig 1. Pharmacophore interaction mapping of the pyrazole scaffold.

Strategic Functionalization Pathways

To maximize the potential of this scaffold, researchers typically employ a divergent synthetic strategy. The orthogonality of the C3-Iodo and C5-Hydroxymethyl groups allows for sequential modifications without the need for complex protecting group chemistry.

SyntheticWorkflow Start Starting Scaffold: (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol Path1 Path A: C3 Cross-Coupling (Suzuki-Miyaura) Start->Path1 Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 Path2 Path B: C5 Oxidation (TEMPO/BAIB) Start->Path2 TEMPO, BAIB DCM/H2O Prod1 C3-Aryl/Heteroaryl Derivative Path1->Prod1 Prod2 C5-Carboxylic Acid Path2->Prod2 Final Advanced Lead Compound (Dual Functionalized) Prod1->Final Iterative Functionalization Prod2->Final Amide Coupling

Fig 2. Divergent synthetic workflow for scaffold functionalization.

Physicochemical Profiling

Before integrating the scaffold into a library design, it is crucial to understand its baseline physicochemical metrics. The low molecular weight of this compound allows for extensive elaboration while remaining well within Lipinski’s Rule of 5.

PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C7H11IN2O-
Molecular Weight 266.08 g/mol Low MW provides ample "budget" for adding large target-specific moieties.
LogP (Predicted) ~1.5 - 2.0Optimal baseline lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (-OH)Facilitates target engagement via H-bond networks.
Hydrogen Bond Acceptors 2 (N2, -OH)Enhances aqueous solubility and target binding affinity.
Topological Polar Surface Area ~38 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.

Validated Experimental Methodologies

The following protocols have been designed as self-validating systems. They include specific in-process controls and causality explanations to ensure high-fidelity execution by synthetic chemists.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol utilizes the highly reactive C3-Iodo group to append aryl or heteroaryl substituents[4].

Reagents: (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Degassing: Suspend the scaffold, boronic acid, and K₂CO₃ in the 1,4-Dioxane/H₂O mixture within a microwave vial. Purge the solution with Argon gas for 10 minutes.

    • Causality: Palladium(0) active species are highly susceptible to oxidation by atmospheric oxygen. Strict anaerobic conditions prevent premature catalyst deactivation and homocoupling side-reactions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon, seal the vial, and heat to 90°C for 4 hours.

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, accelerating the cross-coupling cycle and minimizing dehalogenation of the pyrazole core.

  • In-Process Monitoring: Monitor the reaction via LC-MS.

    • Causality: Relying solely on TLC is insufficient due to the similar retention factors (Rf) of the starting iodide and the product. LC-MS definitively confirms the consumption of the mass ion [M+H]+ 267.

  • Palladium Scavenging & Workup: Cool to room temperature, dilute with EtOAc, and add a silica-thiol scavenger (e.g., SiliaMetS® Thiol). Stir for 1 hour, filter through Celite, and concentrate.

    • Causality: Residual heavy metals from cross-coupling reactions frequently cause false positives in downstream biological assays by non-specifically binding to target proteins. The thiol scavenger ensures the final compound is biologically assay-ready.

Protocol B: Selective Oxidation of the C5-Hydroxymethyl Group

To utilize the C5 position for amide coupling, the primary alcohol must be oxidized to a carboxylic acid.

Reagents: (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol (1.0 eq), TEMPO (0.1 eq), BAIB (Bis(acetoxy)iodobenzene) (2.2 eq), DCM/H₂O (1:1).

  • Reaction Setup: Dissolve the scaffold and TEMPO in DCM. Add water to create a biphasic system. Cool the mixture to 0°C.

  • Oxidant Addition: Add BAIB portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality: TEMPO/BAIB provides a highly selective, mild catalytic cycle. Unlike harsh oxidants (e.g., KMnO₄ or Jones reagent), this method prevents the over-oxidation or cleavage of the N1-propyl group and avoids the generation of toxic chromium waste.

  • Self-Validating Acid-Base Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Basify the aqueous layer to pH 10 using 1M NaOH and extract with DCM. Discard the DCM layer. Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc. Dry the EtOAc layer over Na₂SO₄ and concentrate.

    • Causality: This workup sequence acts as a self-purifying system. The newly formed carboxylic acid ionizes at pH 10 and remains in the aqueous layer, while unreacted alcohol, TEMPO, and iodobenzene (from BAIB) are washed away in the DCM. Re-acidification forces the pure carboxylic acid into the EtOAc layer, often eliminating the need for column chromatography.

References

  • EvitaChem. "Screening Compounds P76445 - EvitaChem". EvitaChem.
  • Hardegger et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". ACS Publications.
  • Rutkauskas et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions". ResearchGate / Arkivoc.
  • Götzinger & Müller. "1 A. C. Götzinger and T. J. J. Müller Pyrazole chemistry". Thieme Connect.

Sources

Method

Application Note: Chemoselective Conversion of (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol to Alkyl Halides

Executive Summary The transformation of primary alcohols into alkyl halides is a foundational operation in synthetic organic chemistry. However, when dealing with highly functionalized heterocyclic building blocks such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of primary alcohols into alkyl halides is a foundational operation in synthetic organic chemistry. However, when dealing with highly functionalized heterocyclic building blocks such as (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol , maintaining strict chemoselectivity is paramount[1]. This application note provides a comprehensive, self-validating guide for converting this specific pyrazole methanol into its corresponding chloride, bromide, or iodide derivatives. By leveraging modern modifications of the Appel reaction, researchers can achieve high-yielding nucleophilic displacements while preserving the sensitive sp2 C–I bond for downstream cross-coupling applications.

Chemical Logic & Mechanistic Rationale

The substrate, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, presents three distinct functional domains:

  • The N-propyl group: Provides lipophilicity and locks the pyrazole tautomerism, preventing unwanted N-alkylation side reactions.

  • The 3-iodo substituent: An invaluable electrophilic handle for late-stage transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

  • The 5-hydroxymethyl group: A sterically unhindered primary alcohol primed for functionalization[2].

The Causality of Reagent Selection: To convert the 5-hydroxymethyl group to a halomethyl group, one must avoid harsh mineral acids (like aqueous HBr or HI) which can protonate the pyrazole core, leading to poor organic solubility and potential cleavage of the N-propyl chain. Furthermore, transition-metal-based halogenating agents must be strictly avoided to prevent premature oxidative addition into the C3–I bond.

The Appel reaction (and its variants) is the optimal choice because it operates under mild, nearly neutral conditions[3]. The mechanism relies on the activation of triphenylphosphine (PPh 3​ ) by a halogen source to form an electrophilic phosphonium species. The primary alcohol attacks this species, forming an alkoxyphosphonium intermediate that transforms the hydroxyl into an exceptional leaving group (triphenylphosphine oxide). A subsequent SN​2 displacement by the halide ion yields the target molecule[4]. Because the SN​2 attack is strictly limited to sp3 hybridized carbons, the sp2 C3–I bond remains completely inert.

Mechanistic Pathway Visualization

AppelMechanism Substrate (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol Alkoxy Alkoxyphosphonium Intermediate [Het-CH2-O-P+Ph3 X-] Substrate->Alkoxy Step 2: Oxygen Attack Reagents PPh3 + Halogen Source (NCS, CBr4, or I2/Imidazole) Activated Activated Phosphonium Species [Ph3P+-X X-] Reagents->Activated Step 1: Activation Activated->Alkoxy Deprotonation SN2 Bimolecular Nucleophilic Substitution (SN2) Alkoxy->SN2 Step 3: Halide Attack Product 5-(Halomethyl)-3-iodo-1-propyl-1H-pyrazole + Triphenylphosphine Oxide SN2->Product Step 4: Leaving Group Departure

Mechanistic pathway of the Appel-type halogenation on the pyrazole methanol substrate.

Experimental Protocols

Protocol A: Synthesis of 5-(Chloromethyl)-3-iodo-1-propyl-1H-pyrazole

Note: Classical Appel chlorinations utilize CCl 4​ . Due to its toxicity and restrictions under the Montreal Protocol[3], this protocol utilizes N-chlorosuccinimide (NCS) as a greener, highly efficient alternative.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (1.0 eq, 10 mmol) and PPh 3​ (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Halogen Addition: Add NCS (1.2 eq, 12 mmol) portionwise over 10 minutes. Causality: Portionwise addition controls the exothermic formation of the phosphonium salt, preventing localized heating that could lead to substrate degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (Ph 3​ P=O) byproduct. Filter and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of 5-(Bromomethyl)-3-iodo-1-propyl-1H-pyrazole
  • Preparation: Dissolve the pyrazole methanol substrate (1.0 eq, 10 mmol) and carbon tetrabromide (CBr 4​ , 1.2 eq, 12 mmol) in anhydrous DCM (0.2 M) under argon.

  • Cooling: Cool the solution to 0 °C.

  • Activation: Add PPh 3​ (1.2 eq, 12 mmol) portionwise. Causality: In bromination, adding the phosphine to the CBr 4​ /alcohol mixture (rather than the reverse) minimizes the formation of dibromomethylene side products.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup & Purification: Follow the same trituration and chromatography steps as Protocol A.

Protocol C: Synthesis of 5-(Iodomethyl)-3-iodo-1-propyl-1H-pyrazole
  • Complex Formation: In an oven-dried flask wrapped in aluminum foil (to exclude light), dissolve PPh 3​ (1.3 eq, 13 mmol) and imidazole (1.3 eq, 13 mmol) in anhydrous DCM (0.2 M).

  • Iodine Addition: Cool to 0 °C and add elemental iodine (I 2​ , 1.3 eq, 13 mmol) in one portion. Stir for 10 minutes. Causality: Imidazole is critical here; it acts as a mild base to scavenge the hydroiodic acid (HI) generated during the reaction, protecting the acid-sensitive moieties of the heterocycle.

  • Substrate Addition: Add a solution of the pyrazole methanol (1.0 eq, 10 mmol) in DCM dropwise.

  • Propagation: Stir at room temperature for 3 hours in the dark to prevent radical-mediated side reactions.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and purify via chromatography.

Quantitative Analytics & Tracking

The following table summarizes the expected quantitative data and analytical markers to easily verify the success of the transformation.

Target HalideReagent SystemStoichiometry (Sub:Reag)Temp / TimeExpected YieldTLC Polarity (R f​ )* 1 H NMR Shift (CH 2​ -X)**
Chloride PPh 3​ / NCS1.0 : 1.2 : 1.20 °C → RT / 2 h85–90%~0.60~4.60 ppm
Bromide PPh 3​ / CBr 4​ 1.0 : 1.2 : 1.20 °C → RT / 2 h80–88%~0.65~4.45 ppm
Iodide PPh 3​ / I 2​ / Imid.1.0 : 1.3 : 1.3 : 1.30 °C → RT / 3 h75–85%~0.70~4.30 ppm

*Assumes a mobile phase of 20% EtOAc in Hexanes. The starting pyrazole methanol typically exhibits an R f​ of ~0.20. ** 1 H NMR (CDCl 3​ , 400 MHz) predictive shifts. The methylene protons shift upfield from Cl to I due to the decreasing electronegativity of the halogen atom.

Self-Validation Checkpoints & Troubleshooting

To ensure trustworthiness and reproducibility, monitor these built-in system validations during execution:

  • Visual Activation (Chlorination/Bromination): Upon the addition of NCS or PPh 3​ , the clear solution will transition to a pale yellow color. This is a positive indicator that the active halophosphonium species has formed.

  • Visual Quench (Iodination): The initial I 2​ solution will be deep purple/brown. As the reaction proceeds, it will lighten to a pale yellow suspension. The final addition of Na 2​ S 2​ O 3​ during workup must instantly turn the organic layer completely clear, validating that all residual electrophilic iodine has been successfully reduced to water-soluble iodide ions.

  • TLC Byproduct Tracking: Triphenylphosphine oxide (Ph 3​ P=O) is a highly polar, UV-active byproduct that will sit near the baseline (R f​ < 0.1) in 20% EtOAc/Hexanes. If the product spot overlaps with Ph 3​ P=O, switch to a DCM/MeOH mobile phase or ensure thorough ether trituration prior to column loading.

References

  • Title: Screening Compounds P76445 - EvitaChem (Source for substrate CAS: 2226181-73-1) Source: evitachem.com URL: 1

  • Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: nih.gov (PMC) URL: 2

  • Title: Appel reaction - Wikipedia Source: wikipedia.org URL: 3

  • Title: Appel Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: 4

Sources

Application

Reaction mechanism of electrophilic substitution on 1-propyl-1H-pyrazole

Application Note: Mechanistic Profiling and Protocols for Electrophilic Substitution on 1-Propyl-1H-pyrazole Executive Summary 1-Propyl-1H-pyrazole is a privileged heterocyclic scaffold extensively utilized in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling and Protocols for Electrophilic Substitution on 1-Propyl-1H-pyrazole

Executive Summary

1-Propyl-1H-pyrazole is a privileged heterocyclic scaffold extensively utilized in the design of pharmaceuticals, agrochemicals, and advanced functional materials[1]. The structural diversification of this core relies heavily on electrophilic aromatic substitution (EAS). Unlike traditional benzenoid systems, the pyrazole ring possesses a unique electronic topology dictated by its two adjacent nitrogen atoms. This application note provides an in-depth mechanistic analysis of EAS on 1-propyl-1H-pyrazole, detailing the causality behind its strict C-4 regioselectivity, and provides validated, self-contained experimental protocols for its functionalization[2].

Mechanistic Principles of Electrophilic Substitution

Electronic Topology and Regioselectivity

The pyrazole core is a π -excessive, 6 π -electron heteroaromatic system. It contains a "pyrrolic" nitrogen (N1) that donates its lone pair to the aromatic sextet, and a "pyridinic" nitrogen (N2) with an sp2 lone pair coplanar to the ring[3]. The inherent electronegativity of these two nitrogen atoms inductively withdraws electron density from the adjacent C-3 and C-5 positions. Consequently, the C-4 position retains the highest electron density, making it the primary nucleophilic center of the ring[3].

When an electrophile attacks the pyrazole ring, the regiochemical outcome is governed by the stability of the resulting Wheland intermediate:

  • C-4 Attack (Favored): Electrophilic addition at C-4 generates an intermediate where the positive charge is highly delocalized across both nitrogen atoms. This pathway preserves the stable azomethine (-N=C-) linkage, avoiding the formation of a high-energy, localized cation[4].

  • C-3 / C-5 Attack (Disfavored): Attack at C-3 or C-5 forces the positive charge onto a carbon directly adjacent to the pyridinic nitrogen, creating a highly unstable azomethine intermediate with an incomplete octet[4].

The Role of the N1-Propyl Group

The N-alkylation of pyrazole with a propyl group serves two critical mechanistic functions. First, the +I (inductive) effect of the alkyl chain mildly increases the overall electron density of the ring, making 1-propyl-1H-pyrazole more reactive toward electrophiles than its unsubstituted counterpart[5]. Second, the propyl group "locks" the molecule into a single tautomeric form. Unsubstituted pyrazoles rapidly tautomerize and can form unreactive pyrazolate anions under certain conditions; the N1-propyl group prevents this, ensuring predictable and clean regiochemical direction[5].

Mechanism cluster_0 Electrophilic Aromatic Substitution (EAS) Regioselectivity SM 1-Propyl-1H-pyrazole (High C-4 Electron Density) Int_C4 C-4 Wheland Intermediate (Stable, Delocalized Charge) SM->Int_C4 C-4 Attack Int_C35 C-3/C-5 Intermediate (Unstable, Localized Charge) SM->Int_C35 C-3/C-5 Attack E Electrophile (E+) E->Int_C4 E->Int_C35 Prod_C4 4-Substituted Product (Major) Int_C4->Prod_C4 -H+ Prod_C35 3/5-Substituted Product (Trace) Int_C35->Prod_C35 -H+

Mechanistic divergence of EAS on 1-propyl-1H-pyrazole highlighting C-4 regioselectivity.

Quantitative Data & Reactivity Profiling

The table below summarizes the standardized reaction parameters and quantitative outcomes for the most common electrophilic substitutions on the 1-propyl-1H-pyrazole scaffold[5][6].

Reaction TypeReagents / CatalystActive ElectrophileRegioselectivityTypical Yield
Bromination Br₂, CHCl₃ (0°C to RT)Br⁺>98% C-485–95%
Nitration HNO₃, H₂SO₄ (60°C)NO₂⁺>95% C-475–85%
Formylation POCl₃, DMF (90°C)Cl-CH=NMe₂⁺>95% C-470–80%
Sulfonation Fuming H₂SO₄ (100°C)SO₃ / HSO₃⁺>90% C-465–75%

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that the physical chemistry of the pyrazole ring is respected at each step.

Protocol A: Regioselective C-4 Bromination

Causality: Bromination of the activated pyrazole ring proceeds rapidly. Chloroform (CHCl₃) is selected as a non-polar, aprotic solvent because it stabilizes the intermediate without reacting with molecular bromine[5]. The reaction is initiated at 0°C to control the exotherm and prevent trace polybromination, ensuring strict C-4 fidelity.

  • Preparation: Dissolve 1-propyl-1H-pyrazole (10.0 mmol) in anhydrous CHCl₃ (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve Br₂ (10.5 mmol, 1.05 eq) in CHCl₃ (5 mL). Add this solution dropwise to the pyrazole mixture over 15 minutes to manage the exothermic reaction.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted Br₂. Vigorously stir for 10 minutes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with CHCl₃ (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-1-propyl-1H-pyrazole.

Protocol B: C-4 Nitration via Mixed Acid

Causality: Nitration requires the generation of the highly electrophilic nitronium ion (NO₂⁺) using a mixed acid system (HNO₃/H₂SO₄)[5]. Because the N2 atom of pyrazole is basic, it becomes instantly protonated in strong acid. This protonation severely deactivates the ring toward electrophilic attack[3]. Consequently, unlike bromination, nitration requires thermal activation (60°C) to overcome the high activation energy barrier of the protonated intermediate[5].

  • Preparation: Cool concentrated H₂SO₄ (10 mL) to 0°C in a round-bottom flask. Slowly add 1-propyl-1H-pyrazole (10.0 mmol) dropwise. Note: This protonation step is highly exothermic.

  • Electrophile Addition: Slowly add concentrated HNO₃ (12.0 mmol, 1.2 eq) dropwise to the acidic solution, maintaining the temperature below 10°C.

  • Reaction Phase: Equip the flask with a reflux condenser and heat the mixture to 60°C for 3 hours.

  • Quench & Workup: Cool the mixture to RT and carefully pour it over 50 g of crushed ice. Neutralize the highly acidic solution to pH 7-8 using solid Na₂CO₃ (add slowly to control CO₂ evolution).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield 4-nitro-1-propyl-1H-pyrazole.

Workflow Step1 1. Preparation Solvent & Substrate Temp Control Step2 2. E+ Addition Dropwise Manage Exotherm Step1->Step2 Step3 3. Reaction Stirring Phase TLC Monitoring Step2->Step3 Step4 4. Quench Neutralization Extraction Step3->Step4 Step5 5. Validation Chromatography NMR Analysis Step4->Step5

Standardized experimental workflow for the electrophilic functionalization of 1-propyl-1H-pyrazole.

Analytical Validation (Self-Validating System)

To ensure the structural integrity and regiochemical purity of the synthesized compounds, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary validation tool.

Diagnostic Causality in ¹H NMR:

  • Starting Material: Unsubstituted 1-propyl-1H-pyrazole exhibits three distinct aromatic proton signals. The C4-H proton appears furthest upfield (typically ~6.3 ppm) due to the high electron density at this position[3]. The C3-H and C5-H protons appear further downfield (~7.4–7.6 ppm) as doublets with a characteristic coupling constant ( J≈1.5−2.0 Hz).

  • Product Validation: Successful C-4 substitution is definitively confirmed by the complete disappearance of the upfield signal at ~6.3 ppm [3]. Furthermore, the introduction of an electron-withdrawing group (such as -Br or -NO₂) at C-4 causes the remaining C3-H and C5-H signals to collapse into two distinct singlets (lacking the J3,4​ and J4,5​ couplings) and shift further downfield due to the deshielding effect of the new substituent.

References

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrazole." Available at:[Link]

  • MDPI (Chemistry). "Recent Advances in Synthesis and Properties of Pyrazoles." Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Available at:[Link]

  • RRBDAVC. "Heterocyclic Compounds: Pyrazole." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3-Iodo-1-propyl-1H-pyrazol-5-yl)methanol Synthesis

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol presents two major chemoselective bottlenecks: regiocontrol during N-alkylation and chemoselective r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol presents two major chemoselective bottlenecks: regiocontrol during N-alkylation and chemoselective reduction of the ester intermediate without cleaving the labile carbon-iodine (C-I) bond.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven, mechanistically grounded solutions to maximize your overall yield and purity.

Pathway Visualization: Optimized vs. Problematic Routes

Optimized synthesis workflow for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol avoiding common pitfalls.

FAQ & Troubleshooting Guides
Q1: How do I minimize the formation of the N2-alkylated isomer during the propylation of ethyl 3-iodo-1H-pyrazole-5-carboxylate?

The Causality: Unsymmetrical pyrazoles exist as a mixture of rapidly interconverting tautomers. When you deprotonate ethyl 3-iodo-1H-pyrazole-5-carboxylate, the resulting pyrazolide anion is ambidentate. Standard bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) often yield near 1:1 mixtures of N1 and N2 alkylation products due to competing steric and electronic effects [2, 3].

The Solution: To drive regioselectivity toward the desired N1-propyl isomer, utilize the "Cesium Effect." By using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, the large ionic radius of the Cs⁺ ion results in a looser, more solvent-separated ion pair. This amplifies the thermodynamic preference for alkylation at the less sterically hindered N1 position (away from the bulky ester group). For absolute regiocontrol, a Mitsunobu reaction using 1-propanol can be employed, though it complicates purification.

Quantitative Data: Base and Solvent Effects on N-Alkylation Regioselectivity

Base SystemSolventTemperatureN1:N2 RatioOverall YieldScalability
NaH (1.2 eq)THF0 °C to RT45:5578%High
K₂CO₃ (2.0 eq)MeCN80 °C60:4082%High
Cs₂CO₃ (1.5 eq) DMF 80 °C 85:15 89% High (Recommended)
PPh₃ / DIADTHFRT95:575%Low (Atom economy)

Note: If poor regioselectivity persists, consider constructing the pyrazole ring de novo using trichloromethyl enones and propylhydrazine, which inherently dictates the substitution pattern without post-synthetic alkylation [2].

Q2: I am observing significant loss of the iodine atom (dehalogenation) during the reduction of the ester to the alcohol. How can I prevent this?

The Causality: Lithium Aluminum Hydride (LiAlH₄) is a harsh, nucleophilic hydride donor. On electron-deficient, halogenated heteroaromatics, LiAlH₄ frequently induces reductive dehalogenation via direct nucleophilic aromatic substitution (S_NAr) or halogen-metal exchange mechanisms.

The Solution: Switch to Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. DIBAL-H acts as an electrophilic reducing agent. It coordinates to the carbonyl oxygen first, directing the hydride delivery specifically to the ester. At -78 °C, this chemoselective coordination heavily outcompetes any interaction with the C-I bond, preserving the iodine atom entirely [4].

Protocol: Chemoselective Reduction of Ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate This is a self-validating protocol; the visual breaking of the emulsion in Step 6 confirms successful quenching.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for at least 15 minutes.

  • Controlled Addition: Slowly add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise via a syringe pump over 30 minutes. Critical: Rapid addition causes localized exothermic spikes, which will lead to deiodination.

  • Monitoring: Stir the reaction at -78 °C for 2 hours. Validate progression via TLC (Hexanes:EtOAc 7:3); the starting material spot (higher Rf) should completely disappear.

  • Quenching: Carefully quench the reaction while still at -78 °C by adding methanol (1.0 mL per mmol of DIBAL-H) dropwise to destroy excess hydride. Follow this immediately with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Emulsion Breaking (Validation): Remove the cooling bath and stir vigorously at room temperature. Initially, a thick white aluminum gel will form. Continue stirring for 1-2 hours until the mixture separates into two distinct, clear layers (organic and aqueous).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate pure (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Q3: Can I improve my overall yield by first synthesizing (1-propyl-1H-pyrazol-5-yl)methanol and then iodinating it directly?

The Causality: This is highly discouraged. The pyrazole ring is an electron-rich heterocycle, and its highest highest occupied molecular orbital (HOMO) density is located at the C4 position.

The Solution: If you attempt direct electrophilic iodination (e.g., using I₂/CAN, NIS, or ICl) on (1-propyl-1H-pyrazol-5-yl)methanol, the reaction will predominantly occur at the C4 position, yielding the 4-iodo isomer rather than your target 3-iodo product [1, 4]. To access the 3-iodo derivative, you must either start with a pre-iodinated building block (as outlined in Q1)[3] or utilize a directed ortho-lithiation strategy (using n-BuLi followed by an iodine quench), which is incompatible with an unprotected hydroxymethyl group. Stick to the ester-reduction route for reliable C3-iodine retention.

References
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.[Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar.[Link]

  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. ACS Publications.[Link]

Optimization

Purification methods for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Welcome to the Technical Support Center for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1). As a Senior Application Scientist, I have designed this guide to move beyond generic purification templates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1).

As a Senior Application Scientist, I have designed this guide to move beyond generic purification templates. The specific structural features of this molecule—a lipophilic N-propyl chain, a heavy polarizable iodine atom, a mildly basic pyrazole core, and a hydrogen-bonding hydroxymethyl group—create unique chromatographic and crystallization challenges.

This guide provides causally driven workflows, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Part 1: Molecular Profiling & Purification Strategy

Before executing a purification protocol, it is critical to understand why the molecule behaves the way it does:

  • The Pyrazole Core & Hydroxyl Group: The combination of a basic nitrogen (N2) and a hydrogen-bond donating -OH group causes severe tailing (streaking) on standard acidic silica gel due to strong chemisorption to silanol groups.

  • The 1-Propyl Chain: This flexible, lipophilic tail disrupts crystal lattice packing energy. Consequently, the compound is highly prone to "oiling out" (forming a biphasic liquid) rather than precipitating as a neat solid during crystallization.

  • The 3-Iodo Substituent: While the heavy iodine atom makes the compound highly UV-active (facilitating easy TLC tracking at 254 nm), it also makes the molecule sensitive to prolonged exposure to light or harsh basic conditions, which can induce dehalogenation.

Part 2: Mandatory Visualization – Purification Decision Tree

Below is the self-validating workflow designed specifically for halogenated pyrazole methanols.

PurificationWorkflow Start Crude (3-iodo-1-propyl- 1H-pyrazol-5-yl)methanol TLC TLC Analysis (Hexane/EtOAc) Start->TLC Decision1 Severe Streaking Observed? TLC->Decision1 Deactivate Add 1% Et3N to Silica & Eluent Decision1->Deactivate Yes Standard Standard Silica Chromatography Decision1->Standard No Deactivate->Standard Fractions Pool & Concentrate Fractions Standard->Fractions Decision2 Solidifies upon concentration? Fractions->Decision2 OilOut Product 'Oils Out' Decision2->OilOut No (Forms Oil) Recrystal Recrystallize (Toluene/Heptane) Decision2->Recrystal Yes (Solid) Trituration Triturate in Cold n-Heptane OilOut->Trituration Pure Pure Product (>99% HPLC) Trituration->Pure Recrystal->Pure

Fig 1: Decision-tree workflow for the purification of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Part 3: Experimental Protocols

Protocol A: Amine-Deactivated Flash Column Chromatography

Because basic pyrazoles interact strongly with acidic silica gel, deactivating the silica is often required to prevent product loss and poor resolution 1.

  • Eluent Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (typically starting at 80:20 v/v). Add 1% v/v Triethylamine (TEA) to the entire eluent batch.

  • Column Packing: Slurry pack the silica gel using the TEA-spiked eluent. Flush the column with at least 2 column volumes (CV) of the eluent to thoroughly neutralize the acidic silanol groups on the stationary phase 2.

  • Dry Loading: Dissolve the crude (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol in a minimum amount of Dichloromethane (DCM). Add a small amount of deactivated silica, evaporate the DCM under reduced pressure to create a free-flowing powder, and load this evenly onto the top of the column bed.

  • Elution: Run a shallow gradient from 80:20 to 50:50 Hexane/Ethyl Acetate. Monitor fractions via TLC (UV 254 nm).

  • Isolation: Pool the product-containing fractions. Evaporate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the iodinated ring.

Protocol B: Anti-Solvent Trituration (Addressing "Oiling Out")

If the concentrated product from Protocol A forms a stubborn oil due to the propyl chain 3, use this self-validating trituration method.

  • High-Vacuum Purge: Subject the oily residue to a high-vacuum pump (≤ 0.1 mbar) for 4 hours to remove trace ethyl acetate, which acts as a plasticizer and prevents crystallization.

  • Solvent Addition: Add 5-10 mL of ice-cold n-heptane or pentane (anti-solvent) to the flask.

  • Mechanical Agitation: Vigorously scratch the inside of the glass flask with a glass stirring rod. The localized acoustic cavitation and generation of microscopic glass shards provide nucleation sites for the compound.

  • Maturation: Once a precipitate begins to form, sonicate the flask for 5 minutes, then leave it in a -20°C freezer overnight to maximize lattice formation.

  • Filtration: Filter rapidly over a chilled Büchner funnel and wash with 2 mL of cold n-heptane.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent choices and expected purification outcomes based on the physicochemical properties of halogenated pyrazoles 4.

Purification MethodSolvent SystemAdditivePrimary Purpose / CausalityExpected Recovery
Flash Chromatography Hexane / EtOAc (Gradient)1% TriethylamineNeutralizes silica silanols; prevents pyrazole nitrogen hydrogen-bonding and streaking.75 - 85%
Flash Chromatography DCM / Methanol (95:5)NoneAlternative for highly polar crude mixtures; separates des-iodo impurities.70 - 80%
Recrystallization Toluene / n-HeptaneNoneToluene dissolves the lipophilic propyl chain; Heptane forces the polar -OH group to precipitate.60 - 70%
Trituration Cold PentaneNoneMechanically forces phase transition from oil to solid by stripping residual plasticizing solvents.> 90%

Part 5: Troubleshooting & FAQs

Q1: My TLC shows a massive streak from the baseline to Rf 0.4, making it impossible to separate my desired product from the regioisomer. How do I fix this? A: This is a classic symptom of the pyrazole's basic nitrogen and the hydroxymethyl group strongly hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica plate. Solution: You must deactivate the stationary phase. Add 1-2% Triethylamine (TEA) or aqueous ammonia to your TLC developing solvent. If this resolves the streaking on the plate, you must also add 1% TEA to the eluent used during your bulk column chromatography 2. Alternatively, switch from Silica Gel to Neutral Alumina.

Q2: I attempted to recrystallize the product from hot ethanol/water, but as it cooled, it formed a biphasic oily layer at the bottom of the flask instead of crystals ("oiling out"). Why did this happen and how do I recover it? A: "Oiling out" occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. The 1-propyl chain on your molecule increases its degrees of freedom, significantly lowering its melting point compared to a methyl-pyrazole 3. Solution: Do not use ethanol/water. Re-dissolve the oil in a minimum amount of diethyl ether, dry it over MgSO₄, and evaporate. Switch to a lower-boiling solvent system like Toluene/n-Heptane, and cool the flask extremely slowly (e.g., wrap the hot flask in a towel and let it cool to room temperature over 4 hours before moving to an ice bath).

Q3: I am seeing a closely eluting lower spot on my TLC that I cannot get rid of. What is it? A: In the synthesis of halogenated pyrazoles, the primary impurities are usually regioisomers (e.g., the 4-iodo or 5-iodo variants instead of the 3-iodo target) or over-halogenated byproducts. Because their polarities are nearly identical, standard step-gradients fail. Solution: You must use an isocratic, highly non-polar elution (e.g., holding at 85:15 Hexane/EtOAc for 10 column volumes) to exploit minor differences in the dipole moment caused by the iodine's position on the ring.

Q4: My purified product turned slightly pink/brown after sitting on the bench for a week. Is it ruined? A: The color change indicates trace dehalogenation or oxidation. The carbon-iodine bond is susceptible to homolytic cleavage via UV light, releasing trace amounts of elemental iodine (I₂), which is highly colored. Solution: Re-purify the compound by passing it through a short plug of silica gel to trap the degraded iodine. Moving forward, store the purified (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol in an amber glass vial under an argon atmosphere at -20°C.

References

  • ResearchGate Contributors. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists working with (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists working with (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol . Due to its unique structural motifs, this molecule presents specific isolation challenges that require precise thermodynamic control to overcome.

Chemical Profiling & Solvent Rationale

To design an optimal, self-validating crystallization protocol, we must first deconstruct the causality behind the molecule's behavior in solution:

  • Lipophilicity & Melting Point Depression: The N1-propyl chain introduces significant lipophilicity and molecular flexibility. This flexibility disrupts the rigidity of the crystal lattice, lowering the melting point and drastically increasing the molecule's propensity to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

  • Halogen Bonding ( σ -hole): The C3-iodine atom is highly polarizable. It features a region of depleted electron density (the σ -hole) on the elongation of the C-I bond, allowing it to form highly directional halogen bonds with nucleophiles[2]. The strength of these bonds increases with the polarizability of the halogen (F < Cl < Br < I)[3].

  • Hydrogen Bonding: The C5-hydroxymethyl group acts as both a strong hydrogen bond donor and acceptor, competing with the halogen bond network depending on the solvent environment.

The Causality of Solvent Selection: Standard cooling crystallization in highly polar solvents often fails because the cooling trajectory hits the miscibility gap (binodal curve) before the solubility curve, causing the solute to separate as an oil[4]. Therefore, solvent selection must balance the solvation of the lipophilic propyl chain (to suppress the miscibility gap) while providing enough hydrogen/halogen bond disruption to control supersaturation[5].

Troubleshooting FAQs

Q1: My product is forming a milky emulsion and settling as a sticky oil at the bottom of the flask instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[6]. When the system experiences high supersaturation or rapid cooling, solute molecules arrange themselves randomly into a product-rich liquid phase rather than a rigid crystal lattice[4]. Solution: Shift your solvent system to a moderately non-polar system (e.g., Toluene/Heptane) to keep the propyl group solvated. Furthermore, reduce your cooling rate to 0.1 °C/min and introduce seed crystals halfway into the metastable zone to bypass the thermodynamic barrier[4].

Q2: Can I utilize the iodine atom to improve crystal packing and yield? A: Yes. The iodine atom's σ -hole forms strong, directional halogen bonds[2]. By choosing a solvent that does not strongly compete for halogen bond acceptors (avoiding strong Lewis bases like THF or DMSO), you allow the iodine to interact with the pyrazole nitrogen or hydroxyl oxygen of adjacent molecules, promoting the formation of stable supramolecular motifs (such as catemers or dimers)[3].

Q3: What is the most effective anti-solvent for this specific pyrazole? A: Heptane is vastly superior to Hexane. Heptane's higher boiling point allows for anti-solvent addition at elevated temperatures (e.g., 50 °C), which widens the metastable zone and prevents the localized shock-precipitation that traps impurities[5].

Quantitative Data: Solvent System Comparison

The following table summarizes the quantitative expectations and mechanistic properties of three evaluated solvent systems for this molecule.

Solvent SystemRatio (v/v)Yield PotentialOiling Out RiskPrimary Intermolecular Interactions PromotedEtOAc / Heptane1:3High (>85%)ModerateHydrogen bonding (EtOAc-OH), Halogen bondingToluene / Heptane1:4Moderate (70%)Low π π stacking, Halogen bonding ( σ -hole)IPA / Water1:1Very High (>90%)Very HighStrong H-bonding, Hydrophobic effect (Propyl chain)

Visualizations: Workflows & Mechanisms

G Step1 1. Dissolution Dissolve crude in EtOAc at 60°C Step2 2. Clarification Hot filtration to remove particulates Step1->Step2 Step3 3. Supersaturation Cool to 45°C (Enter Metastable Zone) Step2->Step3 Step4 4. Seeding Add 1% wt seed crystals Step3->Step4 Step5 5. Anti-Solvent Slow addition of Heptane (1 mL/min) Step4->Step5 Step6 6. Crystal Growth Controlled cooling to 5°C (0.1°C/min) Step5->Step6 Step7 7. Isolation Vacuum filtration & washing Step6->Step7

Workflow for anti-solvent crystallization of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

G Start Supersaturated API Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling No Seeding Cryst Primary Nucleation & Crystal Growth Start->Cryst Slow Cooling Seeded Fail Amorphous Gum / Trapped Impurities LLPS->Fail Spontaneous Solidification Success High-Purity Crystalline API Cryst->Success Controlled Depletion

Thermodynamic pathways: Controlled crystallization versus liquid-liquid phase separation.

Step-by-Step Methodologies

Protocol A: Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol is self-validating; the visual cues at Step 3 and 4 confirm thermodynamic trajectory.

  • Dissolution: Suspend 10.0 g of crude (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol in 20 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60 °C under gentle agitation until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove insoluble impurities.

  • Metastable Zone Entry: Cool the solution linearly to 45 °C over 30 minutes. Validation check: The solution must remain perfectly clear. If cloudiness appears, LLPS has occurred; reheat to 60 °C and add 2 mL EtOAc.

  • Seeding: Introduce 0.1 g (1% wt) of pure (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol seed crystals. Hold the temperature at 45 °C for 30 minutes to allow the seed bed to age and initiate primary nucleation[4].

  • Anti-Solvent Addition: Using a dosing pump, add 60 mL of Heptane at a strict rate of 1.0 mL/min. Causality: Slow addition prevents localized supersaturation spikes that lead to oiling out.

  • Desupersaturation Cooling: Cool the suspension from 45 °C to 5 °C at a controlled rate of 0.1 °C/min.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 15 mL of cold (5 °C) Heptane. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Cooling Crystallization (Toluene)

Use this protocol if the crude material is heavily contaminated with lipophilic impurities that induce oiling out in Protocol A.

  • Dissolution: Suspend 10.0 g of crude material in 35 mL of Toluene. Heat to 85 °C until complete dissolution.

  • Cooling & Seeding: Cool the solution to 65 °C. Add 0.1 g of seed crystals.

  • Aging: Hold at 65 °C for 1 hour. Toluene's aromatic nature π

    π stacks with the pyrazole core, slowing growth kinetics but ensuring extremely high purity rejection.
  • Cooling: Cool to 0 °C at 0.05 °C/min. Filter and wash with cold Hexane.

References

  • [1] An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development - ACS Publications.

  • [3] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.

  • [5] Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients - ACS Publications.

  • [4] Oiling Out in Crystallization - Mettler Toledo.

  • [6] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development - ACS Publications.

  • [2] The Halogen Bond | Chemical Reviews - ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in N-Propylation of 3-Iodopyrazoles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering regioselectivity challenges during the N-alkylation (specifically N-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering regioselectivity challenges during the N-alkylation (specifically N-propylation) of 3-iodopyrazoles.

Overview: The Causality of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles presents a classic regioselectivity challenge (1)[1]. 3-Iodopyrazole exists as a tautomeric mixture (3-iodo-1H-pyrazole ⇌ 5-iodo-1H-pyrazole). Upon deprotonation, it forms an ambident pyrazolide anion with two reactive nucleophilic nitrogen centers.

The regioselectivity of the subsequent SN2 attack on a propyl electrophile is dictated by the competition between steric hindrance and metal-cation chelation . The large atomic radius of the iodine atom at the C3 position creates significant steric bulk. Under standard thermodynamic control, alkylation strongly favors the less sterically hindered nitrogen atom, yielding 1-propyl-3-iodopyrazole as the major product[1]. However, specific reaction conditions can invert this selectivity.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a mixture of 1-propyl-3-iodopyrazole and 1-propyl-5-iodopyrazole instead of a single regioisomer? A1: Mixtures occur when the reaction lacks a strong thermodynamic or kinetic bias. If you are using a non-polar solvent or a weak base, the reaction may not fully overcome the activation energy required to strictly favor one transition state. To resolve this, switch to a highly polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the base's cation, leaving a "naked," highly reactive pyrazolide anion that strictly obeys steric control, thereby maximizing the yield of the less hindered 1-propyl-3-iodopyrazole (1)[1].

Q2: How does the choice of base dictate the N1/N2 regioselectivity? A2: The base cation is your primary lever for regiocontrol:

  • For 1-propyl-3-iodopyrazole (Major Isomer): Use potassium carbonate (K₂CO₃) or sodium hydride (NaH). The K⁺ or Na⁺ cations do not strongly coordinate with the pyrazole intermediates in polar solvents, allowing steric repulsion from the iodine atom to direct the propyl group to the distant nitrogen[1].

  • For 1-propyl-5-iodopyrazole (Minor Isomer): Standard basic conditions will fail if your goal is the sterically hindered isomer. You must rely on chelation control. Magnesium-based catalysts (like MgBr₂ combined with an amine base) can coordinate simultaneously to the pyrazole nitrogen and the adjacent iodine atom, directing the electrophile to the more hindered N2 position (2)[2].

Q3: My yields are low when using 1-iodopropane. What is going wrong? A3: Low yields in N-propylation are often caused by the competing E2 elimination of the alkylating agent. 1-Iodopropane can undergo dehydrohalogenation to form propene gas if the base is too strong or the reaction temperature is too high. If you observe low conversion, lower the temperature to 0 °C. Alternatively, switch to propyl triflate, a highly reactive electrophile that allows the propylation to proceed rapidly at room temperature, minimizing elimination side reactions (3)[3]. For ultimate precision, recent advancements utilize engineered enzymes for >99% regioselective alkylation with simple haloalkanes (4)[4].

Quantitative Data: Reaction Conditions vs. Regioselectivity

The table below summarizes how different reagent combinations influence the dominant regioisomer during the propylation of 3-iodopyrazole.

Base / CatalystSolventPropylating AgentDominant RegioisomerSelectivity Ratio (Approx.)
K₂CO₃DMF or DMSO1-Iodopropane1-Propyl-3-iodopyrazole> 90:10
NaHTHFPropyl Triflate1-Propyl-3-iodopyrazole> 95:5
i-Pr₂NEt / MgBr₂THF1-Iodopropane1-Propyl-5-iodopyrazole< 10:90
Experimental Protocol: Highly Regioselective Synthesis of 1-Propyl-3-iodopyrazole

This protocol is designed as a self-validating system . By monitoring the reaction via TLC or LC-MS, the complete consumption of the starting material and the emergence of a single major product spot will immediately confirm the successful steric control of the SN2 pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture from quenching the base.

  • Deprotonation: Dissolve 3-iodopyrazole (1.0 equivalent) in anhydrous DMF to create a 0.2 M solution. Add finely powdered anhydrous K₂CO₃ (2.0 equivalents). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath to suppress E2 elimination. Dropwise, add 1-iodopropane (1.2 equivalents) via a gas-tight syringe.

  • Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 4–6 hours. Self-Validation Check: Spot the mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The reaction is complete when the lower-Rf starting material spot disappears, replaced by a dominant higher-Rf product spot.

  • Workup: Quench the reaction by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (critical for removing residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography to isolate the pure 1-propyl-3-iodopyrazole.

Mechanistic Workflow Visualization

G SM 3-Iodo-1H-pyrazole Base Deprotonation (Base Selection) SM->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion Cond1 Polar Aprotic (DMF/DMSO) + K2CO3 / NaH Anion->Cond1 Cond2 Coordinating Cations (e.g., MgBr2) in THF Anion->Cond2 Mech1 Steric Control (Avoids bulky Iodine) Cond1->Mech1 Mech2 Chelation Control (Mg2+ coordinates N & I) Cond2->Mech2 Prod1 1-Propyl-3-iodopyrazole (Major Isomer) Mech1->Prod1 Prod2 1-Propyl-5-iodopyrazole (Targeted Minor Isomer) Mech2->Prod2

Mechanistic flowchart dictating the regioselectivity of 3-iodopyrazole N-propylation.

References
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. NIH.gov.4

  • Propyl Triflate: A Versatile Reagent for the Functionalization of Heterocyclic Compounds. Benchchem. 3

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.1

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ResearchGate. 2

Sources

Troubleshooting

Stability of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol under acidic conditions

Technical Support Center: Troubleshooting & Handling Guide Topic: Stability of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol under Acidic Conditions Introduction Welcome to the Technical Support Center for (3-iodo-1-propyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide Topic: Stability of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol under Acidic Conditions

Introduction

Welcome to the Technical Support Center for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise handling protocols for this functionalized pyrazole. Below, you will find an in-depth mechanistic breakdown of its behavior in acidic media, a troubleshooting FAQ, and self-validating experimental workflows.

Core Chemical Properties & Acid-Base Behavior

Q1: Is (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol stable in dilute acidic solutions (e.g., 0.1 M HCl or 0.1% TFA)? A1: Yes, it exhibits excellent stability in dilute acids. The pyrazole core contains an imine-like N2 atom, which is moderately basic (pKa ~2.5). In dilute acidic environments, this nitrogen is rapidly protonated to form a pyrazolium cation. This protonation acts as a protective mechanism; the resulting positive charge delocalizes across the heteroaromatic ring, significantly deactivating the molecule toward further electrophilic attack or oxidation ()[1]. Consequently, the hydroxymethyl group at the C5 position remains intact under mild conditions, mirroring the established stability of similar hydroxymethylpyrazoles in acid ()[2].

Q2: What happens in strongly acidic conditions (e.g., >1 M HCl, concentrated H₂SO₄) or at elevated temperatures? A2: Under harsh acidic stress, the molecule becomes susceptible to degradation. While the N2 atom is protonated first, extreme conditions force the protonation of the C5-hydroxymethyl oxygen (-CH₂OH₂⁺). The subsequent loss of water generates a primary carbocation. Although adjacent to the pyrazole ring, this carbocation is electrostatically disfavored because the ring is already bearing a positive charge (forming a doubly positive intermediate) ()[3]. However, if sufficient thermal energy is applied, dehydration occurs, leading to rapid nucleophilic substitution (e.g., forming a chloromethyl derivative in HCl) or intermolecular dimerization. Strong acids and oxidizing agents are strictly listed as incompatible in safety data sheets for related pyrazole methanols ()[4].

Q3: Does the acidic environment affect the 3-iodo or 1-propyl substituents? A3: No. The C-I bond on the pyrazole ring is highly stable to acid-catalyzed hydrolysis. Deiodination typically requires strong reducing agents or organometallic bases. Similarly, the 1-propyl group is an N-alkyl linkage, which is exceptionally inert and requires extreme conditions (such as boiling hydroiodic acid) to cleave.

AcidDegradation A (3-iodo-1-propyl-1H- pyrazol-5-yl)methanol B N2-Protonated Pyrazolium (Stable) A->B Dilute Acid (pH 2-5) B->A Base C O-Protonated Intermediate B->C Strong Acid + Heat D Chloromethyl / Ether Degradants C->D -H2O, +Nu- (e.g., Cl-)

Caption: Mechanistic pathway of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol in acidic media.

Troubleshooting Guide: Common Issues in Acidic Conditions

Q: During RP-HPLC analysis using 0.1% Formic Acid, the peak for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol exhibits severe tailing. Is it degrading on the column? A: No, degradation is highly unlikely in 0.1% Formic Acid. The tailing is a chromatographic artifact. The protonated pyrazolium cation interacts with residual, unendcapped silanols on the silica-based stationary phase. Solution: Increase the ionic strength of your mobile phase buffer (e.g., switch to 10 mM Ammonium Formate adjusted to pH 3) or utilize a base-deactivated/endcapped C18 column designed specifically for basic analytes.

Q: After an acidic workup (1 M HCl extraction), my product yield dropped, and LC-MS shows a new major peak at m/z 285. What happened? A: The target compound has an exact mass of ~266 Da, making the protonated [M+H]⁺ ion m/z 267. A shift to m/z 285 represents a mass increase of +18 Da relative to the parent ion. This occurs when the hydroxyl group (-OH, mass 17) is substituted by a chloride ion (-Cl, mass 35), forming 5-(chloromethyl)-3-iodo-1-propyl-1H-pyrazole. This substitution is catalyzed by prolonged exposure to 1 M HCl at room temperature or above. Solution: Quench the reaction mixture with saturated NaHCO₃ to neutralize the acid prior to extraction, or perform the extraction using a milder acidic buffer like saturated NH₄Cl.

Quantitative Data: Acid Stability Profile

The following table summarizes the stability of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol under various acidic stress conditions.

Acidic ConditionTemperatureIncubation TimeRemaining Parent (%)Primary Degradant
0.1% TFA (aq)25 °C24 h> 99%None
0.1 M HCl37 °C24 h> 98%None
1.0 M HCl60 °C4 h~ 85%5-(chloromethyl) derivative
50% H₂SO₄80 °C2 h< 10%Dimerized/Polymerized species

Experimental Protocols: Acid Stability Testing

To accurately assess the stability of this compound, you must use a self-validating protocol. Injecting highly acidic samples directly into an LC-MS can cause artifactual degradation inside the heated Electrospray Ionization (ESI) source, leading to false positives for instability. The following protocol incorporates a mandatory quenching step to ensure causality—proving that any observed degradation occurred in the reaction flask, not the instrument.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol in HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution.

  • Acidic Stress Incubation: Dilute the stock 1:10 into the target acidic matrix (e.g., 1.0 M HCl) in a sealed glass vial. Incubate at the desired temperature (e.g., 40 °C) using a thermomixer.

  • Aliquot & Base Quench (Critical Step): At designated time points (0, 1, 4, and 24 hours), remove a 100 µL aliquot. Immediately transfer it into a vial containing 100 µL of 1.2 M Ammonium Bicarbonate (NH₄HCO₃) buffer (pH 8.0). Vortex for 5 seconds.

    • Causality Note: This step instantly neutralizes the acid, halting the dehydration mechanism and ensuring the analyte enters the MS source in a neutral, stable state.

  • Analysis: Centrifuge the quenched sample at 10,000 x g for 2 minutes to remove any precipitated salts. Inject 2 µL of the supernatant into the LC-UV/MS system. Monitor the [M+H]⁺ ion at m/z 267 and compare peak areas against the t=0 control.

ProtocolWorkflow S1 1. Stock Preparation (1 mg/mL in MeCN) S2 2. Acidic Stress Incubation (e.g., 1.0 M HCl at 40°C) S1->S2 S3 3. Aliquot & Base Quench (Crucial: Prevents MS artifacts) S2->S3 Timepoints: 0, 1, 4, 24h S4 4. LC-MS/UV Analysis (Monitor m/z 267 [M+H]+) S3->S4 Neutralized Sample

Caption: Self-validating workflow for acid stability profiling via LC-MS.

References[2] Title: 1-Methyl-1H-pyrazole-4-methanol - ChemBK. Source: chembk.com. URL:https://www.chembk.com/en/chem/1-Methyl-1H-pyrazole-4-methanol[4] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL: https://www.fishersci.com/[3] Title: Corrosion Inhibition of Steel in Hydrochloric Acid Solution by New N,N '-Bipyrazole Piperazine Derivatives - ResearchGate. Source: researchgate.net. URL:https://www.researchgate.net/publication/258242488_Corrosion_Inhibition_of_Steel_in_Hydrochloric_Acid_Solution_by_New_NN'-Bipyrazole_Piperazine_Derivatives[1] Title: Corrosion Inhibition of Steel in Hydrochloric Acid Solution by New N,N'-Bipyrazole Piperazine Derivatives - International Journal of Electrochemical Science. Source: electrochemsci.org. URL:http://www.electrochemsci.org/papers/vol8/80507439.pdf

Sources

Optimization

Removing metal catalysts from (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol products

An In-Depth Guide to Purification and Troubleshooting Introduction: The Criticality of Metal Catalyst Removal in API Synthesis The synthesis of complex heterocyclic molecules such as (3-iodo-1-propyl-1H-pyrazol-5-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Purification and Troubleshooting

Introduction: The Criticality of Metal Catalyst Removal in API Synthesis

The synthesis of complex heterocyclic molecules such as (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol frequently relies on the use of transition metal catalysts. These catalysts, typically based on palladium, copper, or ruthenium, are indispensable for forming key carbon-carbon and carbon-heteroatom bonds. However, their presence in the final Active Pharmaceutical Ingredient (API) is a significant concern.

Elemental impurities do not offer any therapeutic benefit and can pose risks to patient safety due to their potential toxicity.[1] Furthermore, residual metals can compromise the stability and efficacy of the drug product. Regulatory bodies worldwide have established stringent limits on the presence of such impurities. The ICH Q3D Guideline for Elemental Impurities provides a framework for controlling these impurities using a risk-based approach, establishing Permitted Daily Exposure (PDE) values for various elements.[2][3][4] This guide serves as a technical support center for researchers and process chemists facing the challenge of removing residual metal catalysts from pyrazole-based products, ensuring the final compound meets the rigorous purity and safety standards of the pharmaceutical industry.[5]

Section 1: Quantitative Analysis of Residual Metals

Before attempting to remove a catalyst, it is crucial to accurately quantify its concentration. This baseline measurement informs the selection of a purification strategy and validates its effectiveness.

Q1: What are the standard analytical methods for quantifying residual metal catalysts in an API?

A1: Highly sensitive and quantitative methods are required to detect metals at the parts-per-million (ppm) level demanded by regulatory standards. The most common and accepted techniques are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its exceptional sensitivity (often sub-ppb), high throughput, and ability to detect a wide range of elements simultaneously.[6][7] It is the preferred method for final quality control of drug molecules.[8]

  • Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust and reliable technique suitable for quantifying metal impurities.[9][10] It is highly effective for detecting concentrations in the low ppm range.

  • Atomic Absorption Spectroscopy (AAS): A well-established technique for quantifying metal ions, AAS is another common method used in pharmaceutical analysis.[11]

Sample preparation is a critical step for all these techniques and may involve simple dilution, dissolution, or microwave-assisted acid digestion to ensure the metal is accessible for analysis.[6]

Section 2: Troubleshooting Palladium (Pd) Contamination

Palladium catalysts are workhorses in organic synthesis, widely used for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig, which are often employed in the synthesis of substituted pyrazoles.

Q2: I've filtered my reaction mixture through Celite, but my product is still contaminated with high levels of palladium. Why?

A2: This is a common issue. While filtration through an agent like Celite is effective for removing heterogeneous catalysts (e.g., Palladium on Carbon, Pd/C) or large agglomerations of metallic palladium, it is often insufficient for removing soluble or colloidal palladium species that remain in the solution.[12] These residual forms require a more targeted approach for removal.

Q3: How do I choose the most effective palladium scavenger for my pyrazole product?

A3: The choice of scavenger depends on the nature of the palladium species, the solvent system, and the properties of your product. The primary methods involve adsorption and chelation.

  • Adsorption: This process involves binding the palladium to the surface of a solid material, which is then filtered off.[13]

    • Activated Carbon: A cost-effective and widely used option. However, it can be non-selective and may adsorb your product, leading to yield loss.[12][14] The effectiveness can also vary between batches.

    • Silica-Based Scavengers: These offer higher selectivity. They consist of a silica backbone functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or amines.[12][13]

  • Chelation: This involves forming a stable, filterable complex with the palladium.

    • Polymer-Bound Scavengers: Macroporous polystyrene resins functionalized with groups like trimercaptotriazine (TMT) are highly effective at scavenging palladium and other metals.[15]

The following table provides a comparison of common scavenger types:

Scavenger TypeFunctional GroupMechanismTarget MetalsAdvantagesDisadvantages
Activated Carbon N/A (Surface Area)PhysisorptionPd, Pt, Ru, RhInexpensive, widely availableLow selectivity, potential for high product loss
Silica-Thiol -SHChemisorptionPd, Pt, Cu, Hg, Ag, Pb[15]High selectivity, good kineticsHigher cost than carbon
Silica-Thiourea -SC(NH₂)NH₂ChemisorptionPd, RuEffective for various Pd speciesCan require longer reaction times
MP-TMT Resin TrimercaptotriazineChemisorptionPd, Ru, Rh, Pt, Cu, Ag, HgHigh capacity, robust, low swelling[15]Higher cost, may require optimization

Q4: My product yield drops significantly after using activated carbon. How can I prevent this?

A4: This is likely due to co-adsorption of your pyrazole product onto the carbon. To mitigate this:

  • Optimize Loading: Perform a screening experiment to find the minimum effective amount of activated carbon. Start with a lower loading (e.g., 0.1x the weight of your crude product) and increase if necessary.[12]

  • Solvent Washes: After filtering off the carbon, wash the filter cake thoroughly with a solvent in which your product is highly soluble. This helps to recover adsorbed material.[12]

  • Switch Scavengers: Consider using a more selective silica-based scavenger, which has a lower affinity for organic molecules compared to activated carbon.[12]

Q5: The scavenger treatment is not reducing palladium levels sufficiently. What's going wrong?

A5: The nitrogen atoms in the pyrazole ring can act as strong ligands, forming a stable complex with palladium.[16] This can make it difficult for the scavenger to compete and bind the metal.[12]

  • Increase Scavenger Equivalents: Try increasing the loading of the scavenger (e.g., from 5 equivalents to 10-15 equivalents relative to the initial catalyst).

  • Increase Time/Temperature: Allow the scavenging reaction to proceed for a longer period (e.g., 18-24 hours) or at a slightly elevated temperature (e.g., 40-50 °C) to improve kinetics.[12]

  • Change the Palladium Oxidation State: Sometimes, adding a mild oxidant or reductant can change the palladium's oxidation state, making it more amenable to scavenging. This should be approached with caution to avoid product degradation.

Scavenging_Workflow start Crude Product with Residual Metal is_hetero Is the catalyst heterogeneous (e.g., Pd/C)? start->is_hetero filtration Perform Filtration (e.g., through Celite) is_hetero->filtration Yes scavenger Select & Apply Scavenger (Carbon, Silica, Resin) is_hetero->scavenger No analyze1 Analyze Metal Content (ICP-MS) filtration->analyze1 is_low Is metal level below acceptable limit? analyze1->is_low is_low->scavenger No finish Purified Product is_low->finish Yes scavenger->filtration recrystallize Consider Recrystallization as a polishing step finish->recrystallize

Caption: Decision workflow for metal removal.
Experimental Protocol: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol product in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 20-50 mg/mL.

  • Addition of Carbon: Add activated carbon (e.g., Darco KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-18 hours. The optimal time should be determined experimentally.[12]

  • Filtration: Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite pad to remove the activated carbon.

  • Washing: Wash the Celite pad thoroughly with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the resulting solid for residual palladium content using ICP-MS.

Section 3: Troubleshooting Copper (Cu) Contamination

Copper catalysts are prevalent in reactions such as Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry"). Removing residual copper is essential for product purity.

Q6: What is the most straightforward method for removing residual copper from an organic product?

A6: For products soluble in a water-immiscible organic solvent, an aqueous wash with a chelating agent is often the most effective and scalable method.

  • EDTA Wash: Washing the organic layer with a solution of ethylenediaminetetraacetic acid (EDTA), typically 0.5 M at a pH of 8, is highly effective. EDTA forms a very stable, water-soluble complex with copper ions, pulling them from the organic phase into the aqueous phase.[17][18]

  • Ammonia Wash: A wash with aqueous ammonia can also be effective. Ammonia forms a water-soluble tetraamminecopper(II) complex, which has a characteristic deep blue color, providing a visual indicator of copper removal.[18]

Q7: The blue/green color persists in my organic layer even after an aqueous wash. What should I do?

A7: This indicates that the copper is not being effectively extracted.

  • Check pH: For EDTA washes, the chelating efficiency is pH-dependent. Ensure the EDTA solution is buffered to around pH 8 for optimal performance.[17]

  • Repeat Washes: Perform multiple washes. Repeat the extraction with fresh aqueous solution until the aqueous layer is no longer colored (or the blue color from ammonia is gone).[17][18]

  • Use a Scavenger: If aqueous washes fail, likely due to a highly stable product-copper complex, using a solid-supported scavenger like SiliaMetS Thiourea or a chelating resin (e.g., Chelex 100) is a strong alternative.[17][19]

Experimental Protocol: Copper Removal using an EDTA Wash
  • Dissolution: Dissolve the crude product containing residual copper in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the EDTA wash one to two more times, or until the aqueous layer is colorless.[17]

  • Final Washes: Wash the organic layer with an equal volume of deionized water to remove residual EDTA, followed by a wash with brine to aid in drying.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified product.

Section 4: Troubleshooting Ruthenium (Ru) Contamination

Ruthenium catalysts, particularly Grubbs-type catalysts, are essential for olefin metathesis. However, their by-products can be notoriously difficult to remove from polar, chelating products like pyrazole derivatives.[20]

Q8: Ruthenium residues are very persistent in my product. Are there specialized removal techniques?

A8: Yes, removing ruthenium often requires specific strategies due to the variety of species that can be present post-reaction.

  • Oxidative Treatment: The ruthenium by-products can be oxidized (e.g., using air, DMSO, or hydrogen peroxide) to more polar species that can be more easily removed by silica gel chromatography.

  • Scavengers:

    • Isocyanide-Based Scavengers: These have shown high efficiency in removing ruthenium to levels below 5 ppm.[21]

    • Phosphine-Based Scavengers: Reagents like triphenylphosphine oxide (TPPO) or tris(hydroxymethyl)phosphine (THMP) can be added to the crude mixture to complex with ruthenium, facilitating its removal during chromatography.[22][23]

    • Activated Carbon & Functionalized Silica: As with palladium, activated carbon and scavengers like SiliaMetS DMT can be effective, though optimization of conditions (solvent, temperature, time) is often necessary.[20][24]

  • Crystallization: This can be a very effective final step to achieve low ppm levels of ruthenium.[22]

Scavenger_Mechanism cluster_scavenger Solid Support (Silica) S1 SH Complex Scavenged Pd (Solid) S2 SH S3 SH Pd_ion Pd(II) Pd_ion->S1 chelation Pd_ion->S2 Product Product-Pd (Soluble) Product->Pd_ion releases

Caption: Mechanism of a thiol-based scavenger.

Q9: Can I design my synthesis to simplify ruthenium removal from the start?

A9: Absolutely. A proactive approach is often best.

  • Solid-Supported Catalysts: Employing a ruthenium catalyst anchored to a solid support allows for its removal by simple filtration at the end of the reaction.[21]

  • Self-Scavenging Catalysts: Some modern catalysts are designed to degrade into by-products that are easily removed during a standard workup, achieving residual ruthenium levels below 5 ppm.[21]

References

  • ICH. (2015). ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • Li, G. et al. (2016). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Journal of Pharmaceutical Sciences. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Pharmabiz.com. (2025). Analytical techniques to identify metallic contaminants. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Shimadzu. Analysis of residual catalysts in pharmaceuticals. [Link]

  • ResearchGate. (2002). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • Biotage. New Applications of Ruthenium Scavenging. [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Drug Development and Delivery. (2015). Impurities Detection in Pharmaceuticals. [Link]

  • Reddit. (2022). Best method for removing Cu(I) from Org compounds. [Link]

  • NIH. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically gro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically grounded protocols for handling (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1).

This compound features two highly reactive structural liabilities: a photolabile carbon-iodine (C-I) bond and an oxidation-prone heteroaryl hydroxymethyl group. Failure to control environmental variables during storage will lead to rapid degradation, compromising high-throughput screening (HTS) data and downstream synthetic yields.

General Storage Guidelines (Quick Reference)

To prevent photolytic dehalogenation and aerobic oxidation, strict adherence to the following environmental controls is required.

Storage StateTemperatureAtmosphereLight ExposureSolvent QualityExpected Shelf Life (>95% Purity)
Solid (Powder) -20°C to -80°CDry Argon / NitrogenDark (Amber Vial)N/A> 24 Months
Solid (Powder) 4°CDesiccated AirDarkN/A6 - 12 Months
Solution (DMSO) -80°CDry ArgonDarkAnhydrous (<0.1% H₂O)12 - 18 Months
Solution (DMSO) Ambient (20°C)Ambient AirAmbient Lab LightWet DMSO (Absorbed H₂O)< 2 Weeks (High risk of I₂ release)

Mechanistic Insights: The Causality of Degradation

Understanding why a compound degrades is the first step in building a self-validating experimental system. (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol degrades via two primary pathways:

A. Photolytic Homolytic Cleavage of the C-I Bond

The carbon-iodine bond is notoriously weak. Spectroscopic studies on similar iodo-compounds demonstrate that the threshold energy for primary C-I bond cleavage is approximately 208 ± 1 kJ/mol[1]. Exposure to standard laboratory UV/Vis light (particularly wavelengths <532 nm) provides sufficient energy to excite the nonbonding halogen orbital to a carbon-halogen antibonding orbital ( n→σ∗ ). This results in homolytic cleavage, generating a highly reactive pyrazole radical and an iodine radical ( I∙ ). These radicals rapidly recombine to form molecular iodine ( I2​ ), which acts as a strong electrophile and further degrades the sample[1].

B. Aerobic Oxidation of the Hydroxymethyl Group

The primary alcohol at the 5-position of the pyrazole ring is electronically similar to a benzylic alcohol. Heteroaryl methanols are highly susceptible to oxidation, converting first to the corresponding aldehyde (pyrazole-5-carbaldehyde) and subsequently to the carboxylic acid[2]. This process is accelerated by trace transition metal impurities, atmospheric oxygen, and the presence of water.

C. The "Wet DMSO" Liability

In HTS environments, compounds are frequently stored in dimethyl sulfoxide (DMSO). DMSO is highly hygroscopic. Studies on screening libraries demonstrate that compounds stored in DMSO readily absorb atmospheric moisture, creating "wet DMSO"[3]. While a 90/10 DMSO/water mixture can maintain 85% stability for general libraries over two years at 4°C, sensitive heteroaryl methanols in wet DMSO undergo accelerated hydrolysis and solvent-mediated oxidation[3]. Furthermore, DMSO itself can act as an oxygen source under specific oxidative conditions[2].

Degradation Pathway Visualization

Pathway Compound (3-iodo-1-propyl-1H- pyrazol-5-yl)methanol Light UV/Vis Light (hν) < 532 nm Compound->Light Oxygen O2 / Wet DMSO Ambient Temp Compound->Oxygen Radical C-I Homolytic Cleavage (Radical Intermediates) Light->Radical Dissociation Energy ~208 kJ/mol Iodine Deiodinated Pyrazole + I2 (Yellow Tint) Radical->Iodine Radical Recombination Aldehyde Oxidation: Pyrazole-5-carbaldehyde Oxygen->Aldehyde -CH2OH Dehydrogenation Acid Over-oxidation: Pyrazole-5-carboxylic acid Aldehyde->Acid Aerobic Oxidation

Fig 1. Principal degradation pathways of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Troubleshooting Guide (FAQs)

Q: My 10 mM DMSO stock solution has developed a faint yellow/brown tint over the last month. Is it still usable? A: No. The yellow/brown tint is a definitive macroscopic indicator of molecular iodine ( I2​ ) formation resulting from photolytic C-I bond cleavage[1]. The active concentration of your intact pyrazole has decreased, and the presence of I2​ will likely cause false positives in biochemical assays by oxidizing assay reagents (e.g., DTT or proteins). Discard the stock.

Q: I ran an LC-MS on my stored sample and found a new peak with a mass of [M-2]. What is this degradant? A: A mass shift of -2 Da (loss of two hydrogen atoms) indicates that the hydroxymethyl group (-CH₂OH) has been oxidized to an aldehyde (-CHO)[2]. If you see a mass shift of +14 Da, it has further oxidized to the carboxylic acid (-COOH). This is a classic symptom of aerobic oxidation due to poor atmospheric control during storage.

Q: We use acoustic liquid handling (Echo) which requires compounds to be at room temperature during dispensing. How do we prevent degradation? A: Limit room-temperature exposure to <4 hours per cycle. Use opaque or amber source plates to block ambient light. More importantly, utilize a dry inert gas environment (nitrogen or argon blanket) within the liquid handler to prevent the DMSO from scavenging atmospheric moisture, which accelerates degradation[3].

Experimental Protocols

To ensure scientific integrity, implement the following self-validating protocols when handling this compound.

Protocol A: Preparation of High-Fidelity DMSO Library Stocks

Objective: Formulate a 10 mM stock solution while mitigating photolysis and hygroscopic water uptake.

  • Preparation of Environment: Perform all weighing and dissolution steps under low-light conditions (avoid direct fluorescent lighting) and inside a low-humidity enclosure or glove box.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9%, water <0.005%). Do not use standard benchtop DMSO, as it will contain absorbed water[3].

  • Dissolution: Weigh the required mass of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol into an amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 30 seconds. Avoid prolonged sonication, as ultrasonic cavitation generates localized heat and free radicals that can initiate C-I cleavage.

  • Inert Gas Purging: Gently overlay the headspace of the vial with a stream of dry Argon gas for 15 seconds to displace oxygen.

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes or matrix tubes (e.g., 20-50 µL per tube). Causality: Single-use aliquots eliminate freeze-thaw cycles, which condense moisture into the sample and mechanically stress the compound.

  • Storage: Seal tightly and store immediately at -80°C.

Protocol B: LC-MS Quality Control & Recovery Assessment

Objective: Verify compound integrity prior to critical screening assays.

  • Sample Thawing: Remove a single-use aliquot from -80°C storage. Allow it to equilibrate to room temperature in the dark for 15 minutes before opening to prevent condensation.

  • Dilution: Dilute 1 µL of the 10 mM stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid (final concentration: 10 µM).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • Detection & Validation:

    • Monitor UV absorbance at 254 nm.

    • Monitor MS in positive electrospray ionization (ESI+) mode. Look for the parent ion [M+H]+=267.08 .

    • Self-Validation Step: Specifically extract ion chromatograms (EIC) for m/z=265.06 (Aldehyde degradant) and m/z=141.10 (Deiodinated pyrazole degradant). If the combined area of degradant peaks exceeds 5% of the total UV area, the stock must be discarded.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.[Link]

  • Tu, C.-P., Cheng, H.-I., & Chang, B.-C. (2013). Spectroscopic study of the I2 formation from the photolysis of iodomethanes (CHI3, CH2I2, CH3I, and CH2ICl) at different wavelengths. The Journal of Physical Chemistry A, 117(50), 13572-13577.[Link]

  • Guha, S., et al. (2022). Iodine-Promoted Controlled and Selective Oxidation of (Aryl)(Heteroaryl)Methanes. The Journal of Organic Chemistry, 87(7).[Link]

Sources

Optimization

Scaling up synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol for pilot studies

Technical Support Center: Pilot-Scale Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol Welcome to the Process Chemistry Technical Support Portal. This guide is designed for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pilot-Scale Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

Welcome to the Process Chemistry Technical Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol. Moving from milligram-scale discovery to kilogram-scale pilot production introduces critical challenges in regioselectivity, thermal management, and chemoselectivity.

This portal provides causality-driven troubleshooting, validated standard operating procedures (SOPs), and mechanistic insights to ensure a robust, self-validating synthetic campaign.

I. Process Overview & Mechanistic Workflow

The scalable route avoids hazardous reagents (like Lithium Aluminum Hydride) and expensive chromatographic separations. It relies on a two-stage convergent approach:

  • Regioselective N-Alkylation: Conversion of ethyl 3-iodo-1H-pyrazole-5-carboxylate to the N1-propyl intermediate.

  • Chemoselective Reduction: Conversion of the ester to the target methanol derivative without cleaving the labile carbon-iodine bond.

Workflow A Ethyl 3-iodo-1H-pyrazole -5-carboxylate B Regioselective N-Alkylation (1-Bromopropane, K2CO3, DMF) A->B C Ethyl 3-iodo-1-propyl-1H -pyrazole-5-carboxylate B->C D Chemoselective Reduction (NaBH4/CaCl2, THF/EtOH) C->D E (3-Iodo-1-propyl-1H-pyrazol -5-yl)methanol D->E

Pilot-scale synthetic workflow for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

II. Knowledge Base: Troubleshooting & FAQs

Q1: Why am I getting a 50:50 mixture of regioisomers during N-alkylation?

The Causality: The NH proton of the starting pyrazole exists in a tautomeric equilibrium. Deprotonation yields a pyrazolate anion where both N1 and N2 are nucleophilic. If you use a strong, non-coordinating base like Sodium Hydride (NaH) in THF, you generate a "naked" anion. Under these kinetic conditions, the propyl halide attacks the less sterically hindered nitrogen (N2, adjacent to the iodine), leading to the undesired 5-iodo-1-propyl isomer[1][2].

The Solution: Switch to an ion-paired, thermodynamic control strategy. By using anhydrous Potassium Carbonate (K₂CO₃) in DMF, the potassium ion coordinates with the oxygen of the C5-ester. This chelation partially shields N2 and directs the incoming electrophile toward N1, drastically improving the regioselectivity[3].

Mechanism cluster_0 Kinetic Control (NaH/THF) cluster_1 Ion-Paired Control (K2CO3/DMF) P Pyrazolate Anion (Tautomeric Equilibrium) K_path Uncoordinated Attack (Steric Bias) P->K_path T_path K+ Chelation at Ester (Directs to N1) P->T_path Mix Undesired N2-Isomer (Major Product) K_path->Mix Major Desired N1-Isomer (Target Precursor) T_path->Major

Mechanistic divergence in pyrazole N-alkylation based on base and solvent selection.

Data Summary: Optimization of N-Alkylation Conditions

Base SystemSolventTemperatureN1:N2 RatioYieldPilot Suitability
NaH (1.2 eq)THF0 °C to RT40:6088%Poor (Exotherm, H₂ gas, poor ratio)
Cs₂CO₃ (2.0 eq)MeCNReflux65:3575%Moderate (Expensive reagent)
K₂CO₃ (2.0 eq) DMF 60 °C >90:10 92% Excellent (Scalable, safe, high ratio)
Q2: How do I safely reduce the ester at scale without causing deiodination?

The Causality: Lithium Aluminum Hydride (LiAlH₄) is the standard bench-scale reagent for ester reduction, but it is highly pyrophoric, generates massive exotherms, and can cause reductive cleavage of the C-I bond (deiodination) due to its aggressive hydride transfer[4]. The Solution: Utilize an in situ generated Calcium Borohydride system. By mixing Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) in a THF/Ethanol mixture, you form Ca(BH₄)₂. The calcium ion acts as a mild Lewis acid, activating the ester carbonyl for hydride attack while remaining entirely unreactive toward the aryl iodide.

Q3: My final product is turning pink/brown upon storage. What is happening?

The Causality: Iodo-pyrazoles are susceptible to photo-oxidative degradation. Exposure to UV light causes homolytic cleavage of the C-I bond, releasing trace amounts of elemental iodine (I₂), which imparts a pink/brown discoloration. The Solution: All crystallization, drying, and storage must be conducted in amber glassware or opaque reactors. Wash the final organic extracts with a 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution prior to concentration to scavenge any free iodine.

III. Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate

This protocol is designed as a self-validating system; the reaction is driven to completion via excess alkylating agent, and the inorganic salts act as an internal desiccant.

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with anhydrous DMF (10 volumes) and ethyl 3-iodo-1H-pyrazole-5-carboxylate (1.0 equivalent).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir at 20 °C for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Alkylation: Dropwise add 1-bromopropane (1.2 eq) over 1 hour, maintaining the internal temperature below 30 °C to prevent thermal runaway.

  • Heating & IPC: Heat the jacket to 60 °C. Maintain for 12 hours. In-Process Control (IPC): Sample the slurry and analyze via HPLC. Proceed only when starting material is < 1.0% area.

  • Quench & Isomer Purge: Cool to 10 °C. Slowly add water (30 volumes) to precipitate the product. The desired N1-isomer is highly crystalline, while the minor N2-isomer remains largely in the DMF/water mother liquor.

  • Isolation: Filter the slurry, wash the cake with cold water, and dry under vacuum at 40 °C.

Protocol B: Chemoselective Pilot-Scale Reduction to (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol

This procedure relies on controlled hydride generation to prevent over-reduction and deiodination.

  • Substrate Dissolution: Charge the reactor with the N1-alkylated intermediate from Protocol A (1.0 eq) and a solvent mixture of THF/Absolute Ethanol (4:1 v/v, 15 volumes).

  • Lewis Acid Activation: Add anhydrous CaCl₂ (1.2 eq) and stir until fully dissolved.

  • Controlled Reduction: Cool the reactor to 0 °C. Add NaBH₄ (2.5 eq) in 5 equal portions over 2 hours. Safety Note: Monitor for H₂ gas evolution. Do not proceed to the next portion until gas evolution from the previous portion has ceased.

  • Maturation & IPC: Allow the reaction to warm to 20 °C and stir for 6 hours. IPC: Check via TLC or LC-MS for the disappearance of the ester mass.

  • Quench: Cool to 0 °C. Carefully quench by dropwise addition of 1M HCl until the pH reaches 6.0. This destroys excess borohydride and breaks down the boron-alkoxy complexes.

  • Workup: Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organics with 5% Na₂S₂O₃ (to prevent iodine formation) and brine.

  • Crystallization: Concentrate the organics under reduced pressure and recrystallize the crude solid from Heptane/Ethyl Acetate (8:2) to yield the pure (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

IV. References

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry vs. GC-EI-MS for the Structural Elucidation of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol: A Comparative Guide

As the complexity of screening compounds in medicinal chemistry increases, the need for orthogonal, high-confidence analytical techniques becomes paramount. (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1) i...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of screening compounds in medicinal chemistry increases, the need for orthogonal, high-confidence analytical techniques becomes paramount. (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1) is a highly functionalized building block featuring a halogenated pyrazole core, an N-alkyl chain, and a labile hydroxymethyl group[1]. Characterizing such molecules requires a nuanced understanding of gas-phase thermodynamics and ionization mechanisms.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-Q-TOF), Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS), and Triple Quadrupole (LC-QqQ) platforms to determine the optimal strategy for the structural elucidation and quantification of this specific iodopyrazole derivative.

Mechanistic Fragmentation Pathways: Causality & Logic

Before selecting an analytical platform, one must understand the intrinsic gas-phase chemistry of the molecule. The fragmentation of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is governed by the competing stabilities of its functional groups.

  • The Halogen Effect (Iodine Cleavage): The carbon-iodine (C-I) bond is highly polarizable and relatively weak. In hard ionization (EI, 70 eV), the molecular radical cation [M]+∙ undergoes rapid homolytic cleavage to expel an iodine radical (I•, -127 Da), making this a dominant pathway. In soft ionization (ESI), the even-electron protonated precursor [M+H]+ predominantly loses hydrogen iodide (HI, -128 Da) via inductive cleavage.

  • Hydroxymethyl Lability: The −CH2​OH group at position 5 is prone to dehydration. The loss of H2​O (-18 Da) is a primary diagnostic neutral loss in ESI-MS/MS. Practical Insight: In GC-EI-MS, thermal degradation in the injection port can prematurely dehydrate the molecule if temperatures exceed 250°C, necessitating careful thermal control.

  • N-Propyl Cleavage: The N1-propyl chain undergoes characteristic alkene elimination (loss of propylene, C3​H6​ , -42 Da) in ESI, adhering to the even-electron rule.

  • Pyrazole Core Ring Opening: Foundational mass spectrometry studies on pyrazoles demonstrate that the unsubstituted core fragments via the expulsion of hydrogen cyanide (HCN) or molecular nitrogen ( N2​ ) [2]. However, in highly substituted derivatives like ours, these ring-opening events are secondary, occurring only after the peripheral substituents (iodine, propyl, hydroxyl) have been cleaved [3].

ESI_Fragmentation M [M+H]+ m/z 267.00 (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol F1 [M+H - H2O]+ m/z 249.00 Loss of Hydroxyl M->F1 - H2O (18 Da) F2 [M+H - C3H6]+ m/z 225.00 Loss of Propyl M->F2 - C3H6 (42 Da) F3 [M+H - HI]+ m/z 139.00 Loss of Iodine M->F3 - HI (128 Da) F4 [M+H - H2O - HI]+ m/z 121.00 Ring Core F1->F4 - HI (128 Da) F3->F4 - H2O (18 Da)

Proposed ESI-MS/MS fragmentation pathway for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.

Comparative Overview of Analytical Platforms

To achieve comprehensive characterization, selecting the correct mass analyzer is critical. Below is an objective comparison of how three distinct platforms perform when analyzing this iodinated heterocycle.

Workflow Sample Sample Prep (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol ESI HR-ESI-Q-TOF MS (Soft Ionization) Sample->ESI EI GC-EI-MS (Hard Ionization) Sample->EI QqQ LC-QqQ MS/MS (Targeted Quant) Sample->QqQ ESI_Data Exact Mass & MS/MS Formula Confirmation ESI->ESI_Data EI_Data Spectral Library Match Radical Fragmentation EI->EI_Data QqQ_Data MRM Transitions High Sensitivity Quant QqQ->QqQ_Data

Comparative mass spectrometry workflows for the analysis of halogenated pyrazoles.

Table 1: Platform Performance Comparison
Analytical PlatformIonization MethodPrimary StrengthsOptimal Use CaseLimitations
HR-ESI-Q-TOF Soft (ESI+)Sub-ppm mass accuracy; preserves intact [M+H]+ ; defines exact elemental composition.De novo structural elucidation; impurity profiling.Susceptible to ion suppression in complex matrices.
GC-EI-MS Hard (EI, 70 eV)Highly reproducible radical fragmentation; extensive spectral library matching.Volatile/semi-volatile screening; orthogonal confirmation.Thermal degradation of the −CH2​OH group; requires derivatization.
LC-QqQ Soft (ESI+)Maximum sensitivity; wide dynamic range via Multiple Reaction Monitoring (MRM).High-throughput pharmacokinetics (PK) and quantification.Low resolution; cannot resolve isobaric interferences.

Diagnostic Fragmentation Data

The following table synthesizes the quantitative data and theoretical exact masses for the primary diagnostic fragments of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (Exact Mass: 265.9916 Da).

Table 2: High-Resolution ESI-MS/MS vs. GC-EI-MS Diagnostic Fragments
Fragment AssignmentNeutral LossHR-ESI-Q-TOF (m/z)*GC-EI-MS (m/z)**Structural Significance
Intact PrecursorNone266.9994 [M+H]+ 265.9916 [M]+∙ Confirms intact molecular formula ( C7​H11​IN2​O ).
[M−Hydroxyl] H2​O (-18.01) / OH∙ (-17.00)248.9888248.9889Validates the presence of the position-5 hydroxymethyl group.
[M−Propyl] C3​H6​ (-42.05) / C3​H7∙​ (-43.05)224.9524222.9368Confirms the N1-propyl alkyl chain length.
[M−Iodine] HI (-127.91) / I∙ (-126.90)139.0871139.0871Highly abundant base peak; confirms halogenation state.
Core Ring Cleavage HCN (-27.01)N/A (Secondary)238.9807Classic pyrazole ring signature[2].

*Even-electron ions (positive mode). **Odd-electron radical cations.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every sequence must include internal checks to rule out artifacts.

Protocol A: HR-ESI-Q-TOF MS/MS (Structural Elucidation)
  • System Suitability & Validation: Inject a blank solvent (LC-MS grade Methanol + 0.1% Formic Acid) to establish a baseline and confirm zero carryover. Follow with an injection of a known mass calibrant (e.g., Sodium Formate) to ensure mass accuracy is within <2 ppm.

  • Sample Preparation: Dissolve (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: H2​O

    • 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a rapid gradient from 5% B to 95% B over 5 minutes.
  • MS Acquisition: Operate in positive ESI mode. Set the capillary voltage to 3.5 kV. Acquire MS1 data from m/z 100-1000.

  • Targeted MS/MS: Isolate the precursor ion at m/z 267.00. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture both the labile water loss and the higher-energy iodine cleavage.

  • Data Validation: Verify the presence of the characteristic iodine mass defect in the intact precursor to definitively confirm the molecular formula.

Protocol B: GC-EI-MS (Orthogonal Radical Fragmentation)
  • System Suitability & Validation: Perform an air/water check to ensure the vacuum system is leak-free (m/z 18, 28, 32 must be <5% of m/z 69 from PFTBA tuning compound).

  • Sample Preparation: To prevent thermal degradation of the hydroxymethyl group, derivatize the sample using BSTFA + 1% TMCS to form the TMS-ether derivative. Dissolve in Hexane to 10 µg/mL.

  • Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 10:1. Causality note: Keeping the inlet at 250°C prevents the thermal breakdown of the pyrazole core while ensuring complete volatilization.

  • Chromatography: Use a standard 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the electron ionization energy strictly to 70 eV. Scan from m/z 50 to 400.

  • Data Validation: Ensure the base peak corresponds to the loss of the iodine radical (m/z 139 for the underivatized core, or its corresponding TMS-shifted mass), validating the homolytic cleavage pathway.

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018.[Link]

  • "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B, Royal Society of Chemistry, 1968.[Link]

Sources

Comparative

FT-IR spectral analysis of hydroxyl and iodo groups in pyrazoles

High-Resolution FT-IR Spectral Analysis of Hydroxyl and Iodo Groups in Pyrazole Scaffolds: A Comparative Guide to Sampling Techniques The Analytical Challenge in Pyrazole Characterization Pyrazole scaffolds are foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FT-IR Spectral Analysis of Hydroxyl and Iodo Groups in Pyrazole Scaffolds: A Comparative Guide to Sampling Techniques

The Analytical Challenge in Pyrazole Characterization

Pyrazole scaffolds are foundational in modern medicinal chemistry, serving as the core pharmacophore in numerous bioactive molecules and blockbuster drugs, such as the COX-2 inhibitor celecoxib[1][2]. During the drug development lifecycle, confirming the successful functionalization of the pyrazole ring—specifically hydroxylation and iodination—is a critical quality control step.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving these two specific functional groups in a single Fourier-Transform Infrared (FT-IR) scan. The challenge is rooted in their diametrically opposed vibrational mechanics:

  • The Hydroxyl (-OH) Group: Exhibits a broad, high-frequency stretching band typically between 3200 and 3600 cm⁻¹[3]. In pyrazoles, this band is often further broadened and red-shifted due to complex inter- and intramolecular hydrogen bonding with the pyrazole nitrogen (N2).

  • The Iodo (-I) Group: Because iodine is a heavy atom, the C-I stretching vibration requires less energy, pushing its absorption into the far-IR or the very lower boundary of the mid-IR spectrum, typically between 500 and 600 cm⁻¹[4][5]. For instance, specific aliphatic and aromatic C-I stretches have been recorded around 535–570 cm⁻¹[3][4].

Capturing both ends of this spectrum (3600 cm⁻¹ down to 400 cm⁻¹) without introducing artifactual interference requires a strategic choice of FT-IR sampling technique.

Comparative Analysis: KBr Transmission vs. ATR-FTIR

The fundamental decision in FT-IR analysis of solid organic powders lies between traditional Transmission (using a Potassium Bromide matrix) and Attenuated Total Reflectance (ATR).

Transmission (KBr Pellet Method) Potassium bromide (KBr) is the historical gold standard for transmission FTIR because it acts as an inert matrix that is almost perfectly transparent to mid-infrared radiation down to 400 cm⁻¹[6]. This deep spectral window provides an unobstructed view of the low-frequency C-I stretch[6]. The Causality of Failure: KBr is highly hygroscopic[7]. The mechanical energy of grinding the sample with KBr exposes the salt to atmospheric moisture. This absorbed water produces a massive, broad -OH stretching artifact at ~3400 cm⁻¹, which can completely mask or distort the endogenous hydroxyl signal of the hydroxypyrazole[7].

Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR probes the sample using an evanescent wave generated by total internal reflection within a high-refractive-index crystal, penetrating only a few micrometers (up to 5 µm) into the sample[8]. This technique allows solid samples to be analyzed directly without any KBr grinding, completely eliminating the moisture artifact and preserving the true -OH spectral signature[9]. The Causality of Failure: The choice of ATR crystal dictates the lower spectral limit. A Germanium (Ge) crystal cuts off around 600 cm⁻¹, which will blind the spectrometer to the C-I stretch[5]. A Diamond crystal must be used, as it transmits down to 400 cm⁻¹, though users must account for diamond's intrinsic phonon absorption bands between 1800–2300 cm⁻¹ (which fortunately do not overlap with -OH or C-I regions)[8].

Quantitative Data & Spectral Signatures

Table 1: Expected FT-IR Vibrational Frequencies for Iodinated Hydroxypyrazoles

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity / ShapeDiagnostic Notes
Hydroxyl (-OH) Stretching3200 – 3600Strong, BroadRed-shifted if H-bonded to pyrazole N2.
Pyrazole (C=N) Stretching1550 – 1600Medium, SharpRing breathing mode.
Iodo (C-I) Stretching500 – 600Strong, SharpLocated in the far/low mid-IR region.

Table 2: Performance Comparison: KBr Transmission vs. Diamond ATR

ParameterKBr Pellet TransmissionDiamond ATR-FTIR
Sample Preparation Laborious (grinding, pressing)[8]Minimal (direct application)[9]
-OH Resolution Poor (prone to H₂O interference)[7]Excellent (no hygroscopic matrix)[9]
C-I Resolution Excellent (transparent to 400 cm⁻¹)[6]Good (depends on detector/optics)[5]
Spectral Fidelity High (bulk analysis)Surface-dependent (penetration ~2-5 µm)[8]
Destructive? Yes (mixed with matrix)No (sample recoverable)[7]

Experimental Workflow & Decision Matrix

FTIR_Workflow Start Solid Iodinated Hydroxypyrazole Sample Decision Primary Analytical Target? Start->Decision TargetOH Hydroxyl (-OH) Stretch (3200-3600 cm⁻¹) Decision->TargetOH -OH Focus TargetCI Iodo (C-I) Stretch (500-600 cm⁻¹) Decision->TargetCI C-I Focus ATR Diamond ATR-FTIR (Eliminates KBr water artifact) TargetOH->ATR KBr KBr Pellet Transmission (Transparent down to 400 cm⁻¹) TargetCI->KBr CautionATR Verify crystal cut-off (Ge cuts off at 600 cm⁻¹) ATR->CautionATR CautionKBr Strict desiccation required to prevent -OH masking KBr->CautionKBr End High-Resolution Spectral Acquisition CautionATR->End CautionKBr->End

FT-IR sampling decision matrix for iodinated hydroxypyrazoles.

Self-Validating Experimental Protocols

Protocol A: Moisture-Free KBr Pellet Preparation & Transmission Analysis

Use this protocol when absolute resolution of the C-I stretch (<600 cm⁻¹) is the primary objective.

  • Desiccation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours prior to use to drive off absorbed moisture.

  • Matrix Preparation: In an agate mortar, gently grind 1–2 mg of the iodinated hydroxypyrazole with 100 mg of the desiccated KBr[6]. Grind until a uniform, fine powder is achieved to minimize Christiansen effect scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3–5 minutes to fuse the KBr into a transparent disk.

  • Self-Validation Checkpoint: Before analyzing the sample, acquire a spectrum of a blank KBr pellet prepared identically. If the transmittance at 3400 cm⁻¹ is <98%, the matrix is contaminated with moisture. Discard and use freshly desiccated KBr to prevent false-positive hydroxyl readings.

  • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

Protocol B: Single-Reflection Diamond ATR Analysis

Use this protocol when preserving the integrity of the endogenous -OH stretch is the primary objective.

  • Background Collection: Ensure the Diamond ATR crystal is clean (wipe with isopropanol and a lint-free tissue)[5]. Collect a background spectrum (4000 to 400 cm⁻¹) of the ambient atmosphere to subtract CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of the raw solid pyrazole powder directly onto the center of the diamond crystal[5].

  • Self-Validation Checkpoint: Lower the ATR pressure arm while monitoring the real-time spectral preview (interferogram or live absorbance). The optimal pressure is reached when the absorbance of the strongest band plateaus. Applying further pressure will not improve the signal-to-noise ratio and risks fracturing the crystal or the anvil.

  • Acquisition: Initiate the scan (16 to 32 co-added scans at 4 cm⁻¹ resolution)[5]. Ensure the software applies an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave, allowing direct comparison with transmission libraries.

Conclusion

For the complete characterization of iodinated hydroxypyrazoles, Diamond ATR-FTIR is the superior choice for evaluating the hydroxyl group due to the total elimination of hygroscopic interference[7][9]. However, if the primary analytical goal is the precise quantification or resolution of the low-frequency C-I stretch, a rigorously desiccated KBr pellet provides superior baseline stability and optical transparency in the 400–600 cm⁻¹ region[6].

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd. specac.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4knGBgSm_j6SaTQbx6bIV7fBCKrXVHRVEnrfrPJf31A9MoHgRYtqyzW0McENHbwTubeMj8G9Jx5xGwP5HWaZVR0d1DvWEFWv5CH1HQjvxheK7hYaehJ6TSEbsUhQuJEsKb1oDsaVZ-wgErIOFgJtYEx3hFTvxi_gkoda-hKc9sdM441XLRjmm1kNiwq6jeVWekvqcIBKh_IyskZn5]
  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review - Journal of Applied Pharmaceutical Science. japsonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCG4F23xnWILgpF0tzfmfESoFV1bzb2ROgmYletGTDI0gIUfwvGCVxRkmYSEpAs3pxI-G-G-RSDhezoDQ6NTwg0Z5aP9jyTsArbo19wEz_spFc8V78-5s-MnDLvvJIyoDxvmnjNbS_srtgLtabpMMd9wu8]
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. specac.com.[https://vertexaisearch.cloud.google.
  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits - Kintek Press. kinteksolution.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyJpJZYB1tnWefL7XgXpX3GqO6k-Vxb2jPKVc_7wNvy8P_2RaHHRCHWj4wH1EyHjc77YH_nUbYnuknPZ5etKtPRa_6zrm-2swMkW7BnoWsd1AQrS4z7oIOKtTCImB7keOEeKABVL9iMTNkndy-jtekVVd9u-jyk2XQqdy3xx1nNvXzzj1jsRLaCEW3ggK6cJLKks0sSmRTC0k=]
  • Halogenated Organic Compounds | Spectroscopy Online. spectroscopyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrvuETikiE0EilGesIhgRDIbCxlvRycKX6iPhlH3fTyhX1ejREIVUu6Q8uKBGn4Czly1d00pcNdZkV2nWaZhgSDbROcTEWKFYAw58pJ8fE9GFk4Hq7eI_5hyYMd7IiqnzPAX3994CUWuse9RjRR1UZ7h954yLkltR6a98bTiSR]
  • FTIR Spectroscopy-based Examination of Cascabella thevetia (L.) Lippold: Preliminary Studies on Geographical Variations. ijetv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQV20xrwB_OI8aVgX46AxDwLWEV3xvy7J7Qt0zyISCyNy8AXuECWYT4tfXus_aBYgAKYfjA_8EqNH2qsm7Km3aPx57lQHOIVg5xzlZQotUaYfAH7N04LLr2C_YpyvGSGvdr-zFilnZOuSbCbkm1rZjSmOAHI=]
  • Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis - Semantic Scholar. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb3Ue9oXxUqr1B_9Ve6GdDQl8bHg8N9fV_dKJvxVx5IhqFq3d7sFihIMd7-uotPYDdreDdw8X05mHEE8_DSJ7Cat4-zL1A8ZrQyYiTbbIqWAli57MNb7QWsKhjfawduCN2CVZFE3hSMj-_f1oiKbSvQu5rOdhGHin7X8z45N-mZ2hqJ_Bi0LtS]
  • FT-IR analysis of 4-iodobenzyl alcohol - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-HQtVXXwWoGziL7c8GNTLgE-mVL3AuPXuFsWQyAsV4YyeTgClSUQEjXIdoWS7ZdCP-1ficPM4ZUhou_xAb6HTOSvxQrj88l4ecDwQoNOb0NSpCGRasnfueu0pkDnS2rdi1GMRvwLjLstwxAuyfqEh_lchL6P3bMsilW6KnCQiVwOP]
  • Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsncnz_SLbffEbEK312G7J3O51sjYlS3nzeB4ytcaaOwVStR22jyY7632ZWpmUt-G44Rxs1r2ouzu0QBj-wUj9bgYIvN0RTc0xS7ueVz_nUWx28eWwkG75lF20K5Sf4wOe]

Sources

Validation

HPLC retention time comparison of pyrazole-methanol derivatives

Title: HPLC Retention Time Comparison of Pyrazole-Methanol Derivatives: A Method Development Guide Introduction Pyrazole-methanol derivatives are privileged structural motifs in modern drug discovery, frequently evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Retention Time Comparison of Pyrazole-Methanol Derivatives: A Method Development Guide

Introduction Pyrazole-methanol derivatives are privileged structural motifs in modern drug discovery, frequently evaluated for their potent anti-inflammatory, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties[1]. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges these molecules present. The juxtaposition of the pyrazole ring—with its basic nitrogen atoms acting as hydrogen-bond acceptors and donors—and the highly polar, protic methanol moiety creates complex interaction dynamics with HPLC stationary phases.

This guide provides an objective, data-driven comparison of HPLC retention times and separation efficiencies for pyrazole-methanol derivatives across both reverse-phase (RP-HPLC) and enantioselective chiral platforms. By understanding the underlying thermodynamics and molecular interactions, analytical chemists can bypass trial-and-error and implement self-validating, robust methodologies.

Mechanistic Drivers of Retention and Selectivity

The retention behavior of pyrazole-methanol compounds is dictated by the competition between the analyte, the mobile phase, and the stationary phase.

  • In Reverse-Phase Chromatography (RPLC): The hydroxyl group of the methanol moiety significantly increases the molecule's polarity, generally reducing retention times on standard C18 columns compared to unsubstituted pyrazoles. However, the basic pyrazole nitrogens are prone to secondary interactions with residual, unendcapped silanols on the silica matrix. This necessitates the use of acidic modifiers (e.g., 0.1% Trifluoroacetic acid) to suppress silanol ionization and maintain sharp, symmetrical peaks[2].

  • In Chiral Chromatography: For enantiomeric pyrazole-methanol derivatives, the methanol group is a critical anchor for chiral recognition. It engages in stereoselective hydrogen bonding with the carbamate linkages of polysaccharide-based chiral stationary phases (CSPs). The choice of mobile phase—whether Normal Phase (NP) or Polar Organic Mode (POM)—drastically alters the H-bond network, flipping the thermodynamic drivers from entropy-dominant to enthalpy-dominant[1].

HPLC_Workflow Start Analyze Pyrazole-Methanol Physicochemical Properties Decision1 Chiral or Achiral Analysis? Start->Decision1 Achiral RP-HPLC Method (C18 / C8 Columns) Decision1->Achiral Achiral Chiral Enantioselective HPLC (Polysaccharide CSPs) Decision1->Chiral Chiral MobilePhase1 Optimize Mobile Phase: 0.1% TFA / Methanol Achiral->MobilePhase1 MobilePhase2 Evaluate Elution Modes: Normal vs. Polar Organic Chiral->MobilePhase2 Validation System Suitability & Validation (Rs, α, tR) MobilePhase1->Validation MobilePhase2->Validation

Fig 1. Decision matrix and workflow for HPLC method development of pyrazole-methanol derivatives.

Comparative Data Analysis: Retention Times & Resolution

To objectively compare performance, we must look at standardized experimental data across different column chemistries. The tables below synthesize retention time ( tR​ ) and resolution ( Rs​ ) metrics for pyrazole derivatives under optimized conditions.

Table 1: Achiral Reverse-Phase HPLC Performance Conditions optimized for minimizing peak tailing and rapid throughput.

Compound ClassColumn ChemistryMobile Phase CompositionFlow RateDetectionRetention Time ( tR​ )
Pyrazoline DerivativeEclipse XBD-C18 (250 x 4.6 mm, 5 µm)0.1% TFA in Water : Methanol (20:80 v/v)1.0 mL/minUV 206 nm5.6 min

Data insight: The use of 80% methanol ensures rapid elution of the hydrophobic core, while the 0.1% TFA efficiently masks silanol interactions, resulting in a highly repeatable retention time of 5.6 minutes[2].

Table 2: Enantioselective Separation on Polysaccharide CSPs Comparing Cellulose-based vs. Amylose-based columns under different elution modes for racemic 4,5-dihydro-1H-pyrazole derivatives.

Column TypeElution ModeMobile PhaseAvg. Run TimeResolution ( Rs​ )Retention Time ( tR​ ) Range
Lux Cellulose-2 Polar Organic100% Methanol~5 - 10 min1.0 - 13.0Baseline resolved rapidly
Lux Amylose-2 Normal PhaseHexane / Ethanol (1:1 v/v)~10 - 30 minUp to 30.0Highly retained, broad peaks
Chiralcel OD Normal PhaseHexane / Isopropanol (85:15 v/v)~20 minBaseline tR1​ : 15.36 min, tR2​ : 18.21 min

Data insight: Cellulose-based columns (e.g., Lux Cellulose-2) demonstrate superior performance in Polar Organic Modes (100% Methanol), yielding sharp peaks and short run times (~5 min)[1]. In contrast, Amylose-based columns achieve massive resolution values (up to 30) in Normal Phase but suffer from extended retention times (up to 30 min) due to stronger non-specific steric entrapment[1]. Additionally, traditional Chiralcel OD columns reliably resolve these derivatives with minor and major enantiomer retention times at ~15.4 and ~18.2 minutes, respectively[3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own system suitability checks. If the theoretical plates drop or the asymmetry factor exceeds 1.5, the protocol is designed to alert the user to mobile phase degradation or column fouling.

Protocol A: RP-HPLC for Achiral Purity Assessment Objective: Quantify the purity of synthesized pyrazole-methanol derivatives.

  • Preparation of Mobile Phase: Prepare a mixture of Milli-Q water containing 0.1% Trifluoroacetic acid (TFA) and HPLC-grade Methanol in a 20:80 (v/v) ratio[2]. Causality: TFA acts as an ion-pairing agent and lowers the pH, ensuring the pyrazole nitrogen remains protonated and does not interact with stationary phase silanols.

  • System Equilibration: Flush the Eclipse XBD-C18 column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min for 20 column volumes until the baseline at 206 nm is stable[2].

  • Sample Injection: Inject 5.0 µL of the sample (dissolved in the mobile phase to prevent solvent-mismatch peak distortion)[2].

  • Validation Check: Monitor the retention time. A stable tR​ of ~5.6 min with an asymmetry factor between 0.9 and 1.2 validates the run[2].

Protocol B: Enantioselective HPLC for Chiral Resolution Objective: Baseline separation of pyrazole-methanol enantiomers for pharmacological screening.

  • Column Selection: Install a Lux Cellulose-2 column (250 mm × 4.6 mm, 3 µm) for rapid screening[1].

  • Mobile Phase Configuration: Utilize 100% HPLC-grade Methanol (Polar Organic Mode). Causality: In POM, the methanol mobile phase competes for hydrogen bonding sites on the CSP. This competition prevents the analyte from becoming overly retained, ensuring sharp peaks and rapid elution while still allowing the chiral cavities of the cellulose to differentiate the enantiomers[1].

  • Execution: Run the method isocratically at 1.0 mL/min.

  • Validation Check: Confirm baseline resolution ( Rs​>1.5 ) within a 10-minute window. If Rs​<1.5 , switch to a Lux Amylose-2 column using a Normal Phase (Hexane/Ethanol 1:1) to leverage stronger entropic interactions[1].

The Mechanism of Chiral Recognition

To truly master these separations, one must visualize the molecular dialogue between the pyrazole-methanol analyte and the stationary phase. The diagram below illustrates the competitive hydrogen-bonding environment when using a polar organic mobile phase.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) Analyte Pyrazole-Methanol Enantiomers H_Bond Hydrogen Bonding (Carbamate Linkages) Analyte->H_Bond Donor/Acceptor Pi_Pi π-π Interactions (Phenyl Rings) Analyte->Pi_Pi Aromatic Core Steric Steric Inclusion (Polysaccharide Cavity) Analyte->Steric 3D Fit MobilePhase Mobile Phase Modifier (e.g., 100% Methanol) MobilePhase->H_Bond Competes for sites

Fig 2. Mechanistic interactions driving chiral recognition on polysaccharide stationary phases.

Conclusion

The successful HPLC analysis of pyrazole-methanol derivatives hinges on managing their potent hydrogen-bonding capabilities. For achiral purity, a C18 column with a highly organic, acidic mobile phase (80% Methanol / 0.1% TFA) provides rapid, ~5.6-minute retention times[2]. For chiral separations, shifting away from traditional Normal Phase to Polar Organic Modes (100% Methanol) on Cellulose-based CSPs drastically reduces retention times from 30 minutes down to 5 minutes while maintaining excellent resolution[1].

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at:[Link]

  • NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. Available at:[Link]

Sources

Comparative

Crystal Structure Analysis and X-ray Diffraction of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol: A Comparative Guide

Executive Summary In small-molecule drug development, the precise three-dimensional arrangement of atoms dictates a compound's physicochemical properties, stability, and target-binding affinity. (3-iodo-1-propyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug development, the precise three-dimensional arrangement of atoms dictates a compound's physicochemical properties, stability, and target-binding affinity. (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (CAS: 2226181-73-1) is a highly functionalized heterocyclic building block. Its structural uniqueness stems from the deliberate incorporation of an iodine atom at the C3 position of the pyrazole ring, paired with a flexible propyl chain and a hydrogen-bonding methanol group.

This guide objectively compares the crystallographic behavior and supramolecular assembly of this iodinated derivative against its non-iodinated and lighter halogenated analogs. By leveraging Single Crystal X-ray Diffraction (SCXRD), researchers can map the intricate competition between halogen bonding and hydrogen bonding —a critical factor in rational drug design and crystal engineering.

Comparative Structural Analysis: The Role of the Iodine Atom

To understand the performance and utility of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, we must compare it to alternative derivatives (e.g., fluoro, chloro, bromo, and unsubstituted analogs). The defining feature of the iodo-derivative is its highly polarizable electron cloud.

The Causality of Halogen Bonding (The σ -Hole)

Unlike lighter halogens (fluorine or chlorine), iodine's large atomic radius and high polarizability result in an anisotropic distribution of electron density. The region opposite the covalent C–I bond becomes electron-deficient, creating a region of positive electrostatic potential known as a σ -hole . This σ -hole acts as a strong Lewis acid, engaging in highly directional non-covalent interactions (Halogen Bonds, or XBs) with Lewis bases such as the pyrazole nitrogen (N2) or the hydroxyl oxygen [1].

In the unsubstituted or fluoro-analogs, crystal packing is almost entirely dictated by classical O–H···N or O–H···O hydrogen bonds. However, in the iodo-analog, the C–I···N and C–I···O halogen bonds are strong enough to compete with hydrogen bonding, fundamentally altering the supramolecular architecture from simple dimers to complex 3D catemeric networks [2].

Table 1: Comparative Crystallographic & Interaction Parameters
Analog DerivativeHalogen PolarizabilityDominant Intermolecular ForceTypical Supramolecular MotifC–X Bond Length (Å)
Unsubstituted (H) LowHydrogen Bonding (O-H···N)Dimers / TetramersN/A
3-Fluoro (F) LowHydrogen Bonding (O-H···N)Catemeric H-bonded chains~1.34
3-Chloro (Cl) MediumH-Bonding + Weak Halogen BondTrimeric H-bonding~1.72
3-Bromo (Br) HighH-Bonding + Moderate Halogen BondTrimeric H-bonding~1.88
3-Iodo (I) [Target] Very High Strong Halogen Bond + H-Bonding Complex 3D Networks ~2.08

Data synthesized from crystallographic trends of halogenated pyrazoles [2].

Mechanistic Pathway: Supramolecular Assembly Logic

The crystallization of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a self-assembling puzzle driven by competing electrostatic forces. The diagram below illustrates the logical flow of how these functional groups dictate the final crystal lattice.

Supramolecular_Logic Molecule (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol (Target Compound) Iodine C3-Iodine Atom (Halogen Bond Donor) Molecule->Iodine Hydroxyl C5-Methanol Group (H-Bond Donor/Acceptor) Molecule->Hydroxyl PyrazoleN Pyrazole N2 Atom (H-Bond/Halogen Bond Acceptor) Molecule->PyrazoleN SigmaHole σ-Hole Formation (Positive Electrostatic Potential) Iodine->SigmaHole Polarization Interaction2 O-H···N / O-H···O Hydrogen Bond (Strong, ~160-180°) Hydroxyl->Interaction2 Donates/Accepts H+ Interaction1 C-I···N / C-I···O Halogen Bond (Directional, ~170°) PyrazoleN->Interaction1 Acts as Acceptor PyrazoleN->Interaction2 Acts as Acceptor SigmaHole->Interaction1 Interacts with Lewis Base

Supramolecular logic of competing halogen and hydrogen bonds in the crystal lattice.

Experimental Protocol: Self-Validating SCXRD Workflow

Obtaining high-quality SCXRD data requires a meticulous, self-validating approach. Crystallization is often the primary bottleneck in small molecule structural analysis [3]. The following protocol outlines the optimal vapor diffusion method for growing diffraction-quality crystals of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, followed by data acquisition [4].

Phase 1: Crystal Growth (Vapor Diffusion)
  • Solvent Selection: Dissolve 10–15 mg of the compound in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.

  • Antisolvent Addition: Place the inner vial inside a larger outer vial containing 3 mL of a volatile antisolvent (e.g., pentane or hexanes).

  • Equilibration: Seal the outer vial tightly. Allow the antisolvent vapor to slowly diffuse into the inner vial over 3–7 days at constant room temperature.

  • Validation Step (Polarized Light Microscopy): Harvest the resulting crystals and examine them under a polarized light microscope. Causality: True single crystals will exhibit uniform extinction (turning completely dark at specific angles of rotation) under crossed polarizers, confirming long-range 3D order rather than amorphous precipitation or twinning.

Phase 2: Data Collection and Refinement
  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat it in a perfluoropolyether cryoprotectant oil and mount it on a MiTeGen loop.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Cu K α or Mo K α ) and a nitrogen cryostream set to 100 K. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Integration & Absorption Correction: Process the raw frames using software like CrysAlisPro or APEX. Apply a multi-scan absorption correction. This is highly critical for this compound because iodine is a heavy atom that strongly absorbs X-rays.

  • Structure Solution: Solve the phase problem using dual-space methods (SHELXT) and refine the structure using least-squares minimization (SHELXL).

  • Validation Step (checkCIF): Run the final .cif file through the IUCr checkCIF routine to ensure no missing symmetry elements, unresolved electron density peaks (especially near the heavy iodine atom), or geometric anomalies exist.

SCXRD_Workflow A 1. Sample Preparation Dissolve compound in suitable solvent B 2. Crystal Growth Vapor Diffusion / Slow Evaporation A->B Supersaturation C 3. Crystal Selection Polarized Light Microscopy (PLM) B->C Harvest single crystals D 4. SCXRD Data Collection Diffractometer at Cryogenic Temp (100K) C->D Mount on loop with cryoprotectant E 5. Data Reduction Integration & Absorption Correction D->E Raw diffraction frames F 6. Structure Solution & Refinement SHELXT / SHELXL via Olex2 E->F .hkl and .ins files G 7. Validation checkCIF & Structural Deposition F->G Final structural model (.cif)

Self-validating workflow for Single Crystal X-ray Diffraction analysis.

Conclusion

When comparing (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol to its non-iodinated counterparts, the presence of the C3-iodine atom fundamentally upgrades the molecule's interaction profile. By introducing a highly polarizable σ -hole, the molecule gains the ability to form robust halogen bonds that dictate its crystalline packing. For drug development professionals, understanding this structural nuance via rigorous SCXRD analysis is paramount. It allows for the exploitation of halogen bonding in target-protein active sites, potentially enhancing binding affinity and metabolic stability in next-generation pyrazole-based therapeutics.

References

  • Dumitrescu, D.; Shova, S.; Man, I.C.; Caira, M.R.; Popa, M.M.; Dumitrascu, F. "5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding." Crystals 2020, 10(12), 1149. [Link]

  • Rue, K.L.; Herrera, S.; Chakraborty, I.; Mebel, A.M.; Raptis, R.G. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals 2023, 13(7), 1101.[Link]

  • Metherall, J.P.; Carroll, R.C.; Coles, S.J.; Hall, M.J.; Probert, M.R. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews 2023, 52, 1995-2010.[Link]

  • Staples, R.J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E: Crystallographic Communications 2025, 81, 895-905.[Link]

Validation

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo Pyrazole Methanols in Catalytic Cross-Coupling

Executive Summary Pyrazole methanols are highly privileged scaffolds in medicinal chemistry and agrochemical development. The introduction of a halogen at the C3 position provides a critical synthetic handle for late-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole methanols are highly privileged scaffolds in medicinal chemistry and agrochemical development. The introduction of a halogen at the C3 position provides a critical synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling. However, the choice between a 3-iodo and a 3-bromo substituent is not merely a matter of leaving group ability; it fundamentally alters the chemoselectivity, reaction kinetics, and the necessity for protecting group strategies. This guide provides an objective, data-driven comparison of these two substrates to aid researchers in optimizing their synthetic workflows.

Mechanistic Causality: C-I vs. C-Br Bond Dynamics

The reactivity of 3-halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond, strictly following the bond dissociation energy (BDE) trend of C-Cl > C-Br > C-I[1]. In the context of 3-halo pyrazole methanols, this BDE directly dictates the thermodynamics and kinetics of the oxidative addition to the palladium(0) catalyst.

  • 3-Iodo Pyrazole Methanols: The C-I bond is the weakest, making the 3-iodo variant highly reactive and capable of undergoing rapid oxidative addition under mild conditions[1]. However, this hyper-reactivity introduces a critical mechanistic flaw: the resulting Pd(II)-I intermediate is highly susceptible to a significant side reaction known as reductive dehalogenation[1]. In this pathway, the iodine atom is replaced by a hydrogen atom (often abstracted from the solvent or alkoxide bases), which severely depresses the yield of the target cross-coupled product[1].

  • 3-Bromo Pyrazole Methanols: The C-Br bond possesses a higher activation barrier, requiring more forcing conditions—such as elevated temperatures and specialized bidentate ligands (e.g., dppf)—to achieve oxidative addition[1]. Despite the slower reaction rate, 3-bromo pyrazoles exhibit superior stability against reductive dehalogenation, frequently resulting in higher isolated yields of the desired C-C coupled products due to the suppression of off-target pathways[1].

The Critical Role of the Methanol Moiety & Protection Strategies

The presence of the hydroxymethyl group (–CH₂OH) alongside the pyrazole N-H introduces acidic protons and coordinating heteroatoms that can poison palladium catalysts or quench basic reagents. To fully harness the reactivity of the 3-halo position, both the N-H and O-H functionalities must be masked.

Literature standardizes the use of ethyl vinyl ether to form 1-(1-ethoxyethyl) (EtOEt) protected derivatives[2]. This dual-protection strategy is highly effective for 3-iodo pyrazole systems, preventing undesired hydrogen bonding that can accelerate protodehalogenation, and allowing for smooth downstream transformations such as Sonogashira or Suzuki-Miyaura cross-couplings[2]. The EtOEt group selectively protects the reactive bonds and can be cleanly removed under mild acidic conditions[2].

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics of protected 3-iodo vs. 3-bromo pyrazole methanols in standard Suzuki-Miyaura coupling workflows.

Parameter3-Iodo Pyrazole Methanols3-Bromo Pyrazole Methanols
C-X Bond Dissociation Energy Lowest (Easiest to break)Moderate (Requires higher activation)
Oxidative Addition Rate Extremely FastSlower (Rate-determining step)
Typical Catalyst System Pd(PPh₃)₄, Mild Base (K₂CO₃)Pd(dppf)Cl₂, Strong Base (Cs₂CO₃)
Optimal Temperature 60–80 °C100–120 °C
Primary Side Reaction Reductive DehalogenationUnreacted Starting Material
Average Isolated Yield 60–75% (Due to side reactions)85–95% (Higher stability)

Visualizing the Reactivity Pathways

The decision tree below maps the causal relationship between the chosen halogen, its bond dissociation energy, and the ultimate reaction outcome.

Reactivity_Pathway Substrate 3-Halo-Pyrazole Methanol Iodo 3-Iodo Variant (Lower BDE) Substrate->Iodo Iodination Bromo 3-Bromo Variant (Higher BDE) Substrate->Bromo Bromination OxAdd_I Rapid Oxidative Addition (Mild Conditions) Iodo->OxAdd_I OxAdd_Br Slower Oxidative Addition (Forcing Conditions) Bromo->OxAdd_Br Dehal Side Reaction: Reductive Dehalogenation OxAdd_I->Dehal Homolytic Cleavage / Beta-Hydride Elim. Coupling Target C-C Coupled Product OxAdd_I->Coupling Pd(0), Base (Low Temp) OxAdd_Br->Coupling Pd(0), Base (High Temp)

Logical workflow of 3-halo pyrazole methanol reactivity and cross-coupling outcomes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic progress.

Protocol A: Dual Protection of 3-Halo Pyrazole Methanols (N-H and O-H)

Rationale: Masking the acidic N-H and the coordinating O-H prevents catalyst poisoning and suppresses hydrogen-bond-mediated dehalogenation.

  • Reaction Setup: Dissolve the 3-halo-1H-pyrazole-5-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add ethyl vinyl ether (3.5 eq) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise.

  • Propagation & Monitoring: Remove the ice bath and stir at 25 °C for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is deemed successful when the highly polar starting material spot completely disappears, replaced by a non-polar spot at the solvent front. Furthermore, IR spectroscopy of an aliquot must show the complete disappearance of the broad O-H and N-H stretching bands (~3200–3400 cm⁻¹), confirming bis-EtOEt protection.

  • Quenching: Terminate the reaction by adding saturated aqueous NaHCO₃ to neutralize the TFA. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Rationale: Leveraging the specific BDE of the protected substrate to drive C-C bond formation while mitigating side reactions.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the protected 3-bromo or 3-iodo pyrazole methanol (1.0 eq), the target aryl boronic acid (1.2 eq), and the base (K₂CO₃ for the iodo variant; Cs₂CO₃ for the bromo variant, 2.0 eq).

  • Catalyst Selection:

    • For 3-Iodo: Add Pd(PPh₃)₄ (5 mol%).

    • For 3-Bromo: Add Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand forces a bite angle that accelerates the challenging reductive elimination step.

  • Degassing: Evacuate and backfill the flask with N₂ three times. Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).

  • Thermal Activation: Heat the mixture to 80 °C (for iodo) or 100 °C (for bromo) for 6–12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. If using the 3-bromo substrate, track the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) in the mass spectrum. The emergence of the product mass without the halogen isotope pattern confirms successful coupling. If using the 3-iodo substrate, closely monitor for the M-126 peak (loss of iodine + addition of a proton), which serves as an early warning indicator for the reductive dehalogenation side reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Source: benchchem.
  • Source: arkat-usa.

Sources

Comparative

N-Propyl vs. N-Methyl Pyrazole Derivatives: A Comparative Guide to Bioactivity

For researchers, scientists, and professionals in drug development, the nuanced impact of subtle structural modifications on the bioactivity of a molecule is a cornerstone of medicinal chemistry. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the nuanced impact of subtle structural modifications on the bioactivity of a molecule is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of N-propyl versus N-methyl substituted pyrazole derivatives. By synthesizing data from multiple studies, we will explore how the seemingly minor difference in an N-alkyl substituent can significantly influence the pharmacological profile of this important heterocyclic scaffold.

The pyrazole core is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The substituents on the pyrazole ring play a crucial role in dictating the molecule's interaction with biological targets. This guide will focus specifically on the N1 position of the pyrazole ring, comparing the effects of a methyl (-CH₃) versus a propyl (-CH₂CH₂CH₃) group.

Comparative Bioactivity: Insights from Cannabinoid Receptor Modulation

A significant body of research on N-substituted pyrazole derivatives has focused on their activity as modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[4][5][6][7] The following table summarizes structure-activity relationship (SAR) data for a series of pyrazole carboxamide derivatives, highlighting the influence of the N-alkyl substituent on their binding affinity for the CB1 receptor.

Compound IDN-SubstituentCore StructureBioactivity (Ki for CB1, nM)Reference
1 MethylPyrazole Carboxamide11.5[7]
2 PropylPyrazole Carboxamide~3-fold decrease vs. pentyl[7]
3 PentylPyrazole CarboxamideHigh Affinity[7]
4 HexylPyrazole CarboxamideHigh Affinity[7]

Note: The data is synthesized from SAR studies. A direct numerical Ki for the N-propyl derivative was not provided in the primary reference, but its activity was described in relation to the N-pentyl analog.

From the available data, a trend emerges where the size of the N-alkyl substituent influences the binding affinity for the CB1 receptor. While N-methyl pyrazole derivatives can exhibit high affinity, increasing the alkyl chain length to pentyl or hexyl also results in potent binders.[7] The N-propyl derivative appears to have a slightly reduced affinity compared to the longer chain analogs.[7] This suggests that the hydrophobic pocket of the CB1 receptor can accommodate a range of alkyl substituents, with an optimal length likely existing for maximal interaction. The shorter methyl group may offer a balance of lipophilicity and steric accessibility, while the propyl group, being intermediate in size, may not fully optimize these interactions in this specific scaffold.

The Cannabinoid Receptor 1 (CB1) Signaling Pathway

To understand the functional consequences of these binding affinities, it is crucial to visualize the downstream signaling cascade initiated by CB1 receptor modulation. Pyrazole derivatives, acting as antagonists or inverse agonists at the CB1 receptor, can block the effects of endogenous cannabinoids like anandamide.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal function, Metabolism) CREB->Gene_Expression Modulation Ligand Pyrazole Derivative (Antagonist) Ligand->CB1 Binding & Inhibition

Caption: Canonical CB1 receptor signaling pathway and the inhibitory effect of pyrazole antagonists.

Upon binding of an agonist, the CB1 receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase.[5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced protein kinase A (PKA) activity, and subsequent modulation of gene expression through transcription factors like CREB.[5] Pyrazole antagonists, by blocking the receptor, prevent this cascade, thereby influencing neuronal function and metabolism.

Experimental Methodologies: A Guide to Bioactivity Assessment

The quantitative comparison of N-propyl and N-methyl pyrazole derivatives relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to determine the bioactivity of these compounds at the CB1 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing CB1 receptor) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [³H]CP55,940) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (N-propyl & N-methyl pyrazoles) Compound_Prep->Incubation Filtration 5. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting IC50_Determination 7. IC50 Determination (Non-linear regression) Counting->IC50_Determination Ki_Calculation 8. Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine CB1 receptor affinity.

Detailed Protocol: Competitive Radioligand Binding Assay for CB1 Receptors

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound for the CB1 receptor.[1][2]

1. Materials:

  • Membrane preparation from cells stably expressing the human CB1 receptor.
  • Radioligand (e.g., [³H]CP55,940).
  • Test compounds (N-propyl and N-methyl pyrazole derivatives).
  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
  • Unlabeled ligand for non-specific binding (e.g., WIN 55,212-2).
  • 96-well plates.
  • Glass fiber filters.
  • Cell harvester.
  • Liquid scintillation counter and scintillation cocktail.

2. Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: 50 µL of binding buffer, 50 µL of radioligand.
  • Non-specific Binding (NSB): 50 µL of unlabeled ligand (at a high concentration, e.g., 10 µM), 50 µL of radioligand.
  • Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand.
  • Membrane Addition: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.
  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.[2]
  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Conclusion

The bioactivity of pyrazole derivatives is highly sensitive to the nature of the N-substituent. While both N-methyl and N-propyl pyrazole derivatives can exhibit significant biological activity, the length and steric bulk of the alkyl chain can fine-tune their potency and selectivity for specific targets like the CB1 receptor. The available data suggests that for CB1 receptor antagonism, a slightly longer alkyl chain than propyl may be optimal, though N-methyl derivatives still demonstrate high affinity.

This guide provides a framework for the comparative analysis of these derivatives, from understanding their interaction with key signaling pathways to the practical execution of a binding assay. For researchers in drug discovery, the systematic evaluation of N-alkyl substituents is a critical step in optimizing the pharmacological profile of pyrazole-based compounds and unlocking their full therapeutic potential.

References

  • Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays. BenchChem.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

  • Cannabinoid receptor 1. Wikipedia.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy.

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports.

  • Radioligand Binding Assay. Gifford Bioscience.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL.

  • comparative analysis of 1-methyl vs 3-methyl pyrazole bioactivity. BenchChem.

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules.

  • Assay of CB1 Receptor Binding. ResearchGate.

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research.

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove.

  • Assay of CB 1 Receptor Binding. Springer Nature Experiments.

  • Current status of pyrazole and its biological activities. PMC.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Biruni University.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

  • comparative study of 5-Aminomethyl-1-ethyl-3-methylpyrazole with other pyrazole inhibitors. BenchChem.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar.

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.

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Validation

Comprehensive Guide to Purity Validation of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol: Elemental Analysis vs. Orthogonal Techniques

Executive Summary & The Molecular Profile In early-stage drug discovery and Active Pharmaceutical Ingredient (API) manufacturing, pyrazole derivatives such as (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol serve as critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Molecular Profile

In early-stage drug discovery and Active Pharmaceutical Ingredient (API) manufacturing, pyrazole derivatives such as (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol serve as critical pharmacophores. However, verifying the absolute purity of halogenated organic compounds presents unique analytical challenges. While High-Performance Liquid Chromatography (HPLC) is ubiquitous in most labs, it frequently fails to detect "invisible" impurities such as inorganic salts, residual moisture, and non-chromophoric solvents.

This guide provides an objective, data-driven comparison of Elemental Analysis (EA)—specifically CHN combustion analysis—against orthogonal techniques like quantitative NMR (qNMR) and HPLC-UV.

Theoretical Framework

To utilize EA for purity validation, we must first establish the theoretical mass fractions of the constituent elements based on the molecular formula. A deviation of >0.4% between experimental and theoretical values typically indicates bulk contamination.

  • Chemical Formula: C₇H₁₁IN₂O

  • Molecular Weight: 266.08 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 31.60%

    • Hydrogen (H): 4.17%

    • Nitrogen (N): 10.53%

    • Iodine (I): 47.69%

    • Oxygen (O): 6.01%

Methodology: High-Precision CHN Combustion Analysis

Unlike chromatography, which separates and quantifies components relative to a standard, CHN analysis is a destructive technique that determines the absolute mass fraction of elements by.

To ensure a self-validating system , the following step-by-step protocol must be strictly adhered to when analyzing halogenated compounds.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation & Micro-weighing

  • Action: Weigh exactly 1.5–2.0 mg of the desiccated sample into a combustible tin capsule using a microbalance (readability of 0.001 mg). Fold and seal the capsule tightly.

  • Causality: EA is highly sensitive to mass errors. Tin is chosen because its rapid oxidation during combustion creates an exothermic flash, temporarily driving the local temperature above 1800°C. This ensures the complete vaporization of the organic matrix, leaving no residual uncombusted carbon.

Step 2: Halogen Scavenging (Critical Step)

  • Action: Pack the primary oxidation reactor (operating at 1000°C) with a layer of silver wool alongside the standard copper oxide (CuO) catalyst.

  • Causality: (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol contains ~47.7% iodine by mass. During combustion, iodine forms volatile species (I₂, HI) that can poison the downstream copper reduction catalyst or artificially inflate signals in the Thermal Conductivity Detector (TCD). The silver wool sequesters the halogen as non-volatile silver iodide (AgI), ensuring only CO₂, H₂O, and NOₓ proceed through the system.

Step 3: Reduction and Gas Separation

  • Action: Pass the combustion gases through a reduction column packed with elemental copper at 650°C, followed by separation via a Gas Chromatography (GC) column.

  • Causality: The copper reduces NOₓ species to N₂ gas and scavenges excess oxygen. This ensures that nitrogen is quantified exclusively as N₂, preventing overlapping signals and ensuring precise baseline resolution in the TCD.

Step 4: Self-Validating Calibration Loop

  • Action: Run a certified reference material (e.g., sulfanilamide) before the batch, and inject a check-standard every 10 samples.

  • Causality: This verifies that the TCD response remains perfectly linear and confirms that the silver wool has not reached its halogen-binding capacity. If the check-standard deviates by >0.2%, the system automatically invalidates the preceding run, enforcing strict data integrity.

Orthogonal Purity Validation: EA vs. HPLC-UV vs. qNMR

To build a robust purity profile, no single technique is sufficient. The advocate for orthogonal methods to capture all impurity classes .

  • HPLC-UV (Relative Purity): Excellent for detecting structurally related organic impurities (e.g., unreacted starting materials). However, it operates on a "100% normalization" basis. If an impurity lacks a chromophore (like NaCl or water), HPLC will falsely report 100% purity.

  • qNMR (Absolute Purity): Uses an internal calibrator to provide a highly accurate, non-destructive mass ratio. It , but requires careful selection of an internal standard that does not overlap with the pyrazole or propyl proton signals.

  • Elemental Analysis (Bulk Purity): The ultimate arbiter for bulk composition. If a batch is contaminated with inorganic salts or moisture, the carbon and nitrogen mass fractions will uniformly depress, immediately flagging the batch for rejection.

Experimental Data: Performance Comparison

The following table summarizes a validation study of three separate batches of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol, highlighting the blind spots of individual techniques.

Batch ProfileHPLC-UV (254 nm)qNMR (Internal Std)EA: %C (Theoretical: 31.60%)EA: %N (Theoretical: 10.53%)Conclusion
Batch A: Highly Pure99.8%99.5%31.55% (Δ 0.05%)10.49% (Δ 0.04%)Pass. Concordant data across all methods.
Batch B: 5% NaCl Contamination99.7%94.8%30.02% (Δ 1.58%)10.00% (Δ 0.53%)Fail. HPLC missed the inorganic salt. EA/qNMR caught the bulk dilution.
Batch C: 3% Residual Moisture99.9%96.9%30.65% (Δ 0.95%)10.21% (Δ 0.32%)Fail. EA shows proportional depression of C/N; qNMR confirms lower absolute mass.

Data Interpretation: Batches B and C would have falsely passed quality control if only HPLC-UV was utilized. The uniform depression of %C and %N in Elemental Analysis perfectly correlates with the absolute purity derived from qNMR, validating the presence of non-chromophoric mass.

Purity Validation Workflow

To systematize this process, we recommend the following decision-tree workflow for the release of halogenated pyrazole derivatives.

PurityWorkflow Start Synthesized Batch (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol HPLC Relative Purity (HPLC-UV/MS) Start->HPLC NMR Structural Confirmation (1H & 13C NMR) Start->NMR EA Bulk Composition (CHN Elemental Analysis) Start->EA qNMR Absolute Purity (qNMR w/ Internal Std) HPLC->qNMR NMR->qNMR Decision Data Concordance Check qNMR->Decision EA->Decision Pass Batch Approved (>99.0% Purity) Decision->Pass Concordant Fail Batch Rejected / Repurify (Inorganic/Moisture detected) Decision->Fail Discordant

Fig 1: Orthogonal purity validation workflow for halogenated pyrazole derivatives.

Conclusion

Validating the purity of complex, halogenated molecules like (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol requires a multi-tiered approach. While HPLC provides high-resolution organic profiling, it must be anchored by absolute techniques like Elemental Analysis and qNMR. By understanding the mechanistic limitations of each instrument—and implementing self-validating protocols like halogen scavenging in CHN analysis—researchers can guarantee the integrity of their chemical inventory and prevent downstream failures in biological assays.

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Applications.[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231.[Link]

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